6-Chloro-2(1H)-quinoxalinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAZZQLTKBYDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062409 | |
| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2427-71-6 | |
| Record name | 6-Chloro-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2427-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002427716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinoxalinone, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-6-CHLOROQUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 6-Chloro-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 6-Chloro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document collates essential data on its physicochemical properties, synthesis, and biological activity, with a focus on its role as an AMPA receptor antagonist.
Physicochemical Properties
This compound is a solid, organic compound with the chemical formula C₈H₅ClN₂O.[1][2] It belongs to the quinoxalinone class of heterocyclic compounds. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅ClN₂O | [1][2] |
| Molecular Weight | 180.59 g/mol | [1] |
| Melting Point | 305 °C | [3] |
| Boiling Point | 160-170 °C (at 10 Torr) | [3] |
| Appearance | Light orange solid | [4] |
| CAS Number | 2427-71-6 | [1][2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and amide protons.
Table 2: ¹H NMR Spectral Data of this compound (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.0 | Singlet | N-H (amide) |
| ~7.8 | Doublet | Aromatic C-H |
| ~7.6 | Doublet of doublets | Aromatic C-H |
| ~7.4 | Doublet | Aromatic C-H |
Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct peaks for the eight carbon atoms in the molecule.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (amide) |
| ~145 | Aromatic C-N |
| ~135 | Aromatic C-Cl |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~116 | Aromatic C-N |
| ~115 | Aromatic C-H |
Note: Assignments are approximate and based on typical chemical shifts for similar structures.
IR Spectroscopy
The infrared spectrum reveals the presence of key functional groups.
Table 4: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | N-H stretch (amide) |
| ~1670 | Strong | C=O stretch (amide) |
| ~1600 | Medium | C=N stretch |
| ~1500 | Medium | C=C stretch (aromatic) |
| ~830 | Strong | C-Cl stretch |
Mass Spectrometry
The mass spectrum typically shows the molecular ion peak and characteristic fragmentation patterns.
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 180/182 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |
| 152/154 | Loss of CO |
| 117 | Loss of CO and Cl |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the chloroacetyl chloride method.[5] A general workflow for this synthesis is depicted below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Chloroacetyl Chloride Method[5][6]
-
Acylation: To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as toluene, add chloroacetyl chloride dropwise at room temperature. The reaction mixture is then stirred for several hours to ensure complete acylation. Progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide.
-
Reduction: The crude intermediate is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is fully reduced to an amine. The catalyst is subsequently removed by filtration through a pad of celite.
-
Cyclization and Purification: The resulting solution containing N-(2-amino-4-chlorophenyl)-2-chloroacetamide is concentrated. The intramolecular cyclization to form this compound often occurs spontaneously upon heating or can be facilitated by the addition of a mild base. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
Biological Activity: AMPA Receptor Antagonism
Quinoxalinone derivatives are a well-established class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[6][7] this compound serves as a scaffold for the development of more potent and selective AMPA receptor antagonists.
Mechanism of Action
As a competitive antagonist, this compound and its derivatives bind to the same site on the AMPA receptor as the endogenous agonist, glutamate. This binding event does not activate the receptor and prevents glutamate from binding and opening the ion channel, thereby inhibiting the influx of sodium and calcium ions.
Caption: Competitive antagonism at the AMPA receptor.
Experimental Protocol: Competitive Radioligand Binding Assay[9][10]
This protocol provides a general framework for assessing the binding affinity of a test compound, such as this compound, to the AMPA receptor.
-
Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane pellet. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]-AMPA), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable heterocyclic compound with well-defined physicochemical and spectroscopic properties. Its synthesis is achievable through established chemical routes, and it serves as a key building block for the development of pharmacologically active molecules, most notably competitive antagonists of the AMPA receptor. The information and protocols provided in this guide are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their exploration of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2(1H)-Quinoxalinone [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Chloro-2(1H)-quinoxalinone from p-Chloroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route for 6-Chloro-2(1H)-quinoxalinone, a key intermediate in the synthesis of various biologically active compounds, starting from the readily available precursor, p-chloroaniline. This document details the underlying chemical transformations, provides step-by-step experimental protocols, and presents quantitative data in a structured format.
Introduction
Quinoxalinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological activities. This compound is a crucial building block in the development of pharmaceuticals and agrochemicals. Its synthesis from p-chloroaniline involves a multi-step process, which is elaborated upon in this guide. The described pathway focuses on a regioselective approach involving nitration, reduction, and cyclization.
Overall Synthetic Pathway
The synthesis of this compound from p-chloroaniline can be conceptualized as a four-step process. The initial step involves the protection of the amine functionality of p-chloroaniline, followed by a regioselective nitration to introduce a nitro group ortho to the amine. Subsequent reduction of the nitro group yields a diamine intermediate, which then undergoes cyclization to form the quinoxalinone ring.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. The quantitative data associated with the reactions are summarized in the subsequent tables.
Step 1: Acetylation of p-Chloroaniline
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-chloroaniline in glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture at reflux for a specified duration.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-chlorophenyl)acetamide.
Step 2: Nitration of N-(4-chlorophenyl)acetamide
Protocol:
-
To a flask maintained at a low temperature (e.g., 0-5 °C) using an ice bath, add concentrated sulfuric acid.
-
Slowly add N-(4-chlorophenyl)acetamide to the sulfuric acid with constant stirring.
-
Add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at room temperature for a designated period.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the washings are neutral, and dry to yield N-(4-chloro-2-nitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-chloro-2-nitrophenyl)acetamide
Protocol:
-
Suspend N-(4-chloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-2-nitroaniline.
Step 4: Reductive Cyclization to this compound
This step involves the acylation of the amino group followed by reduction of the nitro group and subsequent intramolecular cyclization. An improved method involves the use of iron powder for the reduction to avoid dehalogenation.[1]
Protocol:
-
Treat 4-chloro-2-nitroaniline with chloroacetyl chloride in a suitable solvent like toluene.[2]
-
The resulting N-(4-chloro-2-nitrophenyl)-2-chloroacetamide is then subjected to reduction.
-
In a reaction vessel, suspend the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide in a solvent mixture (e.g., ethanol/water).
-
Add iron powder and a catalytic amount of an acid (e.g., acetic acid).
-
Heat the mixture at reflux. The reduction of the nitro group and subsequent intramolecular cyclization occurs.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, filter the hot reaction mixture to remove the iron catalyst.
-
Cool the filtrate to allow the product to crystallize.
-
Collect the crystals of this compound by filtration, wash with a cold solvent, and dry.
An alternative approach involves catalytic hydrogenation using Pd/C, though side reactions involving the elimination of the α-chloro group can occur.[2]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Chloroaniline | N-(4-chlorophenyl)acetamide | Acetic anhydride | Acetic acid | Reflux | 2 | >90 |
| 2 | N-(4-chlorophenyl)acetamide | N-(4-chloro-2-nitrophenyl)acetamide | HNO₃, H₂SO₄ | - | 0-10 | 2 | ~85 |
| 3 | N-(4-chloro-2-nitrophenyl)acetamide | 4-Chloro-2-nitroaniline | H₂SO₄ | Ethanol/Water | Reflux | 4 | >95 |
| 4 | 4-Chloro-2-nitroaniline | This compound | Chloroacetyl chloride, Fe, Acetic Acid | Toluene, Ethanol/Water | Reflux | 6-8 | ~80 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: Laboratory workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from p-chloroaniline is a robust and scalable process. The presented multi-step pathway, involving protection, nitration, reduction, and cyclization, offers a reliable method for obtaining this valuable intermediate. Careful control of reaction conditions, particularly during the nitration and reduction steps, is crucial for achieving high yields and purity. The protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and material science.
References
A Technical Guide to 6-Chloro-2(1H)-quinoxalinone (CAS: 2427-71-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2(1H)-quinoxalinone, also known as 6-chloroquinoxalin-2-ol, is a heterocyclic organic compound belonging to the quinoxalinone class. It serves as a critical intermediate in the synthesis of various agrochemicals and is a subject of interest in medicinal chemistry. Its most prominent application is as a key precursor in the manufacturing of the potent, post-emergence herbicide Quizalofop-ethyl, which is widely used to control grassy weeds in broadleaf crops.[1][2]
The quinoxalinone core is a recognized pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including potential anticancer, antimicrobial, antithrombotic, and anxiolytic properties.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis protocols, primary applications, and safety information.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. The compound typically appears as a white to light brown solid powder.[2]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2427-71-6[3] |
| Molecular Formula | C₈H₅ClN₂O[4] |
| Molecular Weight | 180.59 g/mol [4] |
| IUPAC Name | 6-chloro-1H-quinoxalin-2-one[3] |
| Synonyms | 2-Hydroxy-6-chloroquinoxaline, 6-chloroquinoxalin-2-ol[3] |
| InChI | InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,(H,11,12)[3] |
| SMILES | C1=CC2=C(C=C1Cl)N=CC(=O)N2[3] |
Table 2: Physical and Chemical Data
| Property | Value |
| Melting Point | ~305 °C |
| Boiling Point | 160-170 °C (at 10 Torr) |
| Density | ~1.5 g/cm³[2] |
| Appearance | White to light brown solid powder[2] |
| Solubility | Poorly soluble in water. |
| Vapor Pressure | 7.46E-07 mmHg at 25°C[2] |
| Flash Point | 193.6 °C[2] |
Synthesis and Manufacturing
Several synthetic routes to this compound have been established. The choice of method often depends on the available starting materials, desired yield, and scalability.
Standard Chloroacetyl Chloride Method
This is a classical and widely cited route for the synthesis of the target compound. It begins with the acylation of 4-chloro-2-nitrophenylamine, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Experimental Protocol:
-
Acylation: 4-chloro-2-nitrophenylamine is treated with chloroacetyl chloride in a suitable solvent such as toluene. This reaction forms the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide intermediate.
-
Reduction: The nitro group of the intermediate is reduced to an amine. A common method is catalytic hydrogenation using a Palladium-on-carbon (Pd/C) catalyst. This step yields N-(2-amino-4-chlorophenyl)-2-chloroacetamide. A known challenge with this step is the potential for a side reaction involving the elimination of the α-chloro group during hydrogenation.[5]
-
Cyclization: The resulting aniline derivative undergoes spontaneous or base-catalyzed intramolecular cyclization to form the stable quinoxalinone ring, yielding the final product, this compound.[5]
Improved Regioselective Synthesis from p-Chloroaniline
An alternative, improved synthesis has been developed to achieve better regioselectivity and avoid some of the side reactions associated with the standard method. This multi-step process starts from p-chloroaniline.
Experimental Protocol:
-
Condensation: p-Chloroaniline is first condensed with an amino-protecting reagent like chloroacetyl chloride.[6]
-
Nitration: The resulting compound undergoes nitration. The use of chloroacetyl chloride as a protective group helps direct the nitration to the desired position.[6]
-
Reduction: The nitro group is selectively reduced. Using iron powder as the reductant has been shown to provide good selectivity and avoid dehalogenation.[6]
-
Cyclization & Oxidation: The molecule is then cyclized and oxidized to form the final this compound product.[6]
Hydrazine Hydrate/Raney Nickel Method
A patented process describes a specific method for the reductive cyclization of the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide precursor.
Experimental Protocol:
-
Preparation: The precursor, N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, is formed in an alkaline solution.
-
Reductive Cyclization: This intermediate is then treated with hydrazine hydrate as the reducing agent in the presence of Raney's Nickel as a catalyst. The reaction is typically carried out at around 30°C in a mixed solvent system, such as a 1:4 mixture of water and a secondary alcohol. This single step achieves both the reduction of the nitro group and the cyclization to form this compound.[7]
Spectral Data and Characterization
Detailed experimental spectral data for this compound (CAS 2427-71-6) is not widely published in readily available literature. Characterization is typically performed using standard spectroscopic methods (NMR, IR, MS). For reference, the ¹H NMR spectral data for the parent, unsubstituted compound, 2-Quinoxalinone (CAS 1196-57-2), in DMSO-d₆ shows characteristic signals for the aromatic protons and the vinyl proton of the pyrazinone ring, as well as a broad signal for the N-H proton above 12 ppm.[8] The introduction of the chloro group at the 6-position on the benzene ring would be expected to alter the chemical shifts and coupling patterns of the aromatic protons.
Biological Activity and Applications
Primary Application: Herbicide Intermediate
The primary industrial use of this compound is as a key building block for the synthesis of Quizalofop and its active enantiomer, Quizalofop-P-ethyl.[5] These are selective, post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fop") chemical class, highly effective against annual and perennial grass weeds in broadleaf crops like soybeans, cotton, and rapeseed.[9][10]
Mechanism of Action:
Quizalofop-P-ethyl is absorbed by the leaves of grass weeds and translocates to the meristematic tissues (growing points).[1] There, it inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[2][10] This enzyme is crucial for the first committed step in fatty acid biosynthesis. By blocking ACCase, the herbicide disrupts the production of lipids essential for building new cell membranes and for energy storage, leading to the cessation of growth and eventual necrosis of the weed.[1][9]
Potential Pharmacological Activities
While its primary role is agrochemical, the quinoxalinone scaffold is a versatile structure in medicinal chemistry. Various derivatives have been investigated for a range of therapeutic applications, suggesting that this compound could serve as a starting material for drug discovery programs. Documented activities of the broader quinoxalinone class include:
-
Antimicrobial and Antifungal Activity [5]
-
Anticancer Properties [5]
-
Anti-HIV Activity (as reverse transcriptase inhibitors)
-
Anti-inflammatory Effects
Safety and Handling
This compound is classified as hazardous. Researchers and chemical handlers should consult the full Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in a well-ventilated area.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[3] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Conclusion
This compound (CAS 2427-71-6) is a well-characterized chemical intermediate of significant industrial importance, primarily for the production of the Quizalofop family of herbicides. Its synthesis is achievable through several established routes, each with specific advantages concerning yield and selectivity. Beyond its agrochemical relevance, the inherent biological potential of the quinoxalinone core makes this compound a valuable starting point for the development of novel therapeutic agents. Future research may continue to explore its utility in creating diverse molecular libraries for screening against various pharmacological targets.
References
- 1. pomais.com [pomais.com]
- 2. Quizalofop - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxy-6-chloroquinoxaline | C8H5ClN2O | CID 75507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
- 7. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 8. 2-Quinoxalinone(1196-57-2) 1H NMR [m.chemicalbook.com]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
6-Chloro-2(1H)-quinoxalinone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Chloro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. This document details its chemical properties, synthesis, and the biological activities of its derivatives, presenting key data in a structured format for ease of reference and comparison.
Core Molecular and Physical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| CAS Number | 2427-71-6 | [1] |
| Appearance | Solid | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. One common method involves the use of p-chloroaniline as the starting material.[2] The general workflow for this synthesis is outlined below.
Experimental Protocol: Synthesis from p-Chloroaniline[2]
This synthesis involves a sequence of condensation, nitration, reduction, cyclization, and oxidation reactions.
-
Condensation: p-Chloroaniline is first reacted with chloroacetyl chloride to protect the amino group.
-
Nitration: The resulting compound undergoes nitration to introduce a nitro group onto the aromatic ring.
-
Reduction: The nitro group is then reduced to an amino group. Iron powder is a suitable reducing agent for this step to avoid de-chlorination.[2]
-
Cyclization: Intramolecular cyclization of the reduced intermediate leads to the formation of the quinoxalinone ring system.
-
Oxidation: A final oxidation step yields the desired this compound.
Spectroscopic Characterization
The structural confirmation of quinoxalinone derivatives is typically achieved through standard spectroscopic methods. While specific data for this compound is not detailed in the provided search results, the following table outlines the expected characteristic signals based on related structures.[3][4][5][6][7]
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons between 110-150 ppm. A signal for the carbonyl carbon (C=O) above 160 ppm. |
| IR (Infrared) | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1650-1700 cm⁻¹. C-Cl stretching vibration in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Applications in Agrochemicals: Synthesis of Quizalofop-ethyl
This compound is a key intermediate in the production of the herbicide quizalofop-ethyl.[8] The synthesis involves the reaction of this compound with a phenoxypropionate derivative.
Experimental Protocol: Synthesis of Quizalofop-ethyl from this compound
A common method for the synthesis of quizalofop-ethyl from this compound involves the following steps:
-
Preparation of 2,6-dichloroquinoxaline: this compound is first converted to 2,6-dichloroquinoxaline.
-
Condensation with Hydroquinone: The 2,6-dichloroquinoxaline is then reacted with hydroquinone in a mixed solvent system, often with the addition of a base, to yield 2-(4-hydroxyphenoxy)-6-chloroquinoxaline.[9]
-
Esterification: Finally, this intermediate is reacted with an ethyl lactate derivative (such as S-(-)-p-toluenesulfonyl ethyl lactate) to produce quizalofop-ethyl.[10]
Biological Activities of Quinoxalinone Derivatives
Derivatives of the quinoxalinone scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary areas of investigation include their antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have reported the synthesis and evaluation of quinoxalinone derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Hydrazone derivatives | S. aureus | 4 - 16 | [11] |
| B. subtilis | 8 - 32 | [11] | |
| MRSA | 8 - 32 | [11] | |
| E. coli | 4 - 32 | [11] | |
| 2-Quinoxalinone-3-hydrazones | Various bacteria & fungi | Potent activity reported | [6] |
Anticancer Activity
Quinoxalinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Spiro-indeno[1,2-b]quinoxalines | A549 (Lung) | 0.054 - 0.146 | [12] |
| Quinoxaline hydrazones | PC-3 (Prostate) | 2.11 - 4.11 | [13] |
| HL-60 (Leukemia) | 5.15 | [13] | |
| MCF-7 (Breast) | 1.85 - 7.05 | [13] | |
| Pyrimidodiazepines | K-562 (Leukemia) | 0.622 - 1.81 | [14] |
| HCT-116 (Colon) | 0.622 - 1.81 | [14] | |
| MCF7 (Breast) | 0.622 - 1.81 | [14] |
Mechanism of Action
The biological activities of quinoxalinone derivatives are attributed to various mechanisms of action. In the context of cancer, these compounds have been shown to act as kinase inhibitors, interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival. For other biological effects, mechanisms such as DNA damage and inhibition of DNA and RNA synthesis have been proposed, particularly for quinoxaline 1,4-di-N-oxides.[15]
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heteroletters.org [heteroletters.org]
- 12. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
The Biological Versatility of Quinoxalinone Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold, a heterocyclic motif composed of fused benzene and pyrazinone rings, has garnered significant attention in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of quinoxalinone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Quinoxalinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanisms of Action
The primary anticancer mechanisms of quinoxalinone derivatives include:
-
Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of protein kinases that are pivotal for cancer cell signaling. Prominent targets include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[1][2][3][4][5][6][7] By competitively binding to the ATP-binding site of these kinases, quinoxalinone derivatives can effectively block downstream signaling pathways.[8]
-
Topoisomerase II Inhibition: Certain quinoxalinone derivatives function as topoisomerase II inhibitors. These agents stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, frequently at the G2/M or S phase.[1][9] These effects are often downstream consequences of the primary mechanism of action.
Quantitative Anticancer Data
The in vitro anticancer activity of various quinoxalinone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference(s) |
| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | [9][10] |
| Compound III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | [9][10] |
| Compound VIIIc | HCT116 (Colon) | Not Specified | 2.5 | [8][10] |
| Compound XVa | HCT116 (Colon) | Not Specified | 4.4 | [8][10] |
| Compound 4m | A549 (Lung) | Apoptosis induction | 9.32 | [10][11] |
| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [10][11] |
| Compound 11 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.81 | [10] |
| Compound 13 | MCF-7 (Breast) | EGFR / COX-2 inhibitor | 0.95 | [10] |
| CPD4 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 3.47 | [3] |
| CPD15 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 31.25 | [3] |
| CPD21 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 44.67 | [3] |
| CPD16 | H1975 (Lung) | EGFR (L858R/T790M/C797S) inhibitor | 79.43 | [3] |
| Tetrazolo[1,5-a]quinoxaline derivatives (4, 5a, 5b) | Various | Not Specified | 0.01 - 0.06 | [12] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14][15][16][17]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Quinoxalinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][15]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[13][15]
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates
-
Quinoxalinone derivatives
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways
Caption: Anticancer mechanisms of quinoxalinone derivatives.
Antimicrobial Activity
Quinoxalinone derivatives have shown promising activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The in vitro antimicrobial activity of selected quinoxalinone derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Quinoxalin-2(1H)-one derivative 4a | S. aureus | 0.97 | [18] |
| Quinoxalin-2(1H)-one derivative 7 | S. aureus | 1.95 | [18] |
| Quinoxalin-2(1H)-one derivative 8a | S. aureus | 3.9 | [18] |
| Quinoxalin-2(1H)-one derivative 11b | E. coli | 7.81 | [18] |
| Quinoxalin-2(1H)-one derivative 13 | C. albicans | 15.62 | [18] |
| Quinoxalin-2(1H)-one derivative 16 | C. albicans | 31.25 | [18] |
| Compound 2d | E. coli | 8 | [19] |
| Compound 3c | E. coli | 8 | [19] |
| Compound 10 | C. albicans | 16 | [19] |
| Compound 10 | A. flavus | 16 | [19] |
| Generic Quinoxalinone Derivative | MRSA | 1-4 | [20][21] |
| Amide-linked quinoxaline 4a | C. albicans | Good activity | [22] |
| Amide-linked quinoxaline 4b | C. albicans | Good activity | [22] |
| Amide-linked quinoxaline 4d | C. albicans | Good activity | [22] |
| Amide-linked quinoxaline 4f | C. albicans | Good activity | [22] |
Experimental Protocols
Agar Well/Disk Diffusion Assay
This method is widely used to qualitatively assess the antimicrobial activity of chemical agents.[23][24][25][26]
-
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial or fungal cultures
-
Sterile swabs
-
Quinoxalinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer or sterile paper discs
-
Incubator
-
-
Procedure:
-
Prepare and sterilize the agar medium and pour it into Petri dishes.
-
Inoculate the agar surface uniformly with the test microorganism using a sterile swab.
-
For the well diffusion method, create wells in the agar using a sterile cork borer. For the disk diffusion method, place sterile paper discs impregnated with the test compound on the agar surface.
-
Add a known concentration of the quinoxalinone derivative solution to the wells or discs.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition around the well or disc.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19][23]
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Quinoxalinone derivatives
-
Incubator
-
Microplate reader (optional)
-
-
Procedure:
-
Perform serial two-fold dilutions of the quinoxalinone derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Logical Workflow
Caption: Workflow for antimicrobial activity screening.
Antiviral Activity
Several quinoxalinone derivatives have been identified as potent inhibitors of various viruses, including Human Cytomegalovirus (HCMV).[27][28][29][30] Their antiviral activity often stems from the inhibition of viral replication processes.
Quantitative Antiviral Data
The in vitro antiviral activity of some quinoxalinone derivatives against Human Cytomegalovirus (HCMV) is presented below. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.
| Compound/Derivative | Virus | EC50 (µM) | Reference(s) |
| Compound 1a | HCMV | <0.05 | [27][29] |
| Compound 20 | HCMV | <0.05 | [27][29] |
| Ganciclovir (Reference) | HCMV | 0.059 | [27] |
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
-
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Quinoxalinone derivatives
-
Culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
-
Procedure:
-
Seed host cells in multi-well plates and grow to confluence.
-
Infect the cell monolayers with a known dilution of the virus.
-
After an adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the quinoxalinone derivative and a gelling agent (e.g., agarose).
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
-
Anti-inflammatory Activity
Quinoxalinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.
Mechanisms of Action
The anti-inflammatory effects of quinoxalinone derivatives are often attributed to:
-
Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[31][32][33]
-
Modulation of NF-κB Signaling: The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes.[33]
Quantitative Anti-inflammatory Data
The in vitro and in vivo anti-inflammatory activities of selected quinoxalinone derivatives are shown below.
| Compound/Derivative | Assay | Target | IC50 (µM) / % Inhibition | Reference(s) |
| Quinoxaline-based COX-1 inhibitors | In vitro | COX-1 | 0.064 - 3.14 | [32] |
| Pterostilbene-carboxylic acid derivatives | In vitro | COX-2 | 0.085 - 0.141 | [33] |
| 3-Hydrazinoquinoxaline-2-thiol (0.2% w/w gel) | In vivo (Carrageenan-induced paw edema) | Inflammation | Significant reduction | [34] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[34][35][36][37][38]
-
Materials:
-
Wistar rats or mice
-
Carrageenan solution (1% in saline)
-
Quinoxalinone derivative (formulated for administration, e.g., in a gel or suspension)
-
Plethysmometer or calipers
-
-
Procedure:
-
Administer the quinoxalinone derivative to the animals (e.g., topically or orally) at a predetermined time before inducing inflammation.
-
Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Signaling Pathways
Caption: Anti-inflammatory mechanisms of quinoxalinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 19. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 20. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ripublication.com [ripublication.com]
- 23. benchchem.com [benchchem.com]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ijpsonline.com [ijpsonline.com]
- 35. inotiv.com [inotiv.com]
- 36. mdpi.com [mdpi.com]
- 37. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 38. carrageenan induced paw: Topics by Science.gov [science.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoxalinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxalinone core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazin-2-one ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of compounds exhibiting a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of quinoxalinone compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that have underpinned this progress.
A Historical Perspective: From Quinoxalines to Quinoxalinones
The journey of quinoxalinone discovery is intrinsically linked to that of its parent heterocycle, quinoxaline. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, who achieved this through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction paved the way for the exploration of a vast chemical space of related heterocyclic compounds.
While the precise date of the first quinoxalin-2-one synthesis is less definitively documented in a single seminal publication, early methods for their preparation logically followed from the established quinoxaline chemistry. A common and straightforward approach involves the reaction of an o-phenylenediamine with an α-keto acid or its ester, such as ethyl glyoxalate, leading to the direct formation of the quinoxalin-2-one ring system.[2][3]
The initial interest in quinoxaline-based structures was largely academic. However, the discovery of naturally occurring antibiotics containing the quinoxaline moiety, such as echinomycin and levomycin, in the mid-20th century, spurred significant interest in the biological potential of this class of compounds.[2] This led to a more systematic investigation of synthetic quinoxaline and quinoxalinone derivatives and their therapeutic properties.
Evolution of Synthetic Methodologies
The synthesis of quinoxalinone derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.
Classical Condensation Reactions
The cornerstone of quinoxalinone synthesis remains the condensation of ortho-phenylenediamines with α-dicarbonyl compounds or their equivalents.
Experimental Protocol: Synthesis of 1H-quinoxalin-2-one [2]
-
Reactants: o-phenylenediamine (1.08 g, 10 mmol), ethyl bromoacetate (3.66 g, 22 mmol), triethylamine (4 ml).
-
Solvent: Acetonitrile (30 ml).
-
Procedure:
-
A mixture of o-phenylenediamine, ethyl bromoacetate, and triethylamine in acetonitrile is stirred at room temperature for 1 hour.
-
The reaction mixture is then heated under reflux for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under vacuum.
-
The residue is taken up in water and filtered.
-
The resulting solid is washed with water, dried, and crystallized from ethanol to yield 1H-quinoxalin-2-one.
-
Modern Synthetic Approaches
In recent years, a variety of more efficient and environmentally friendly methods for quinoxalinone synthesis have been developed. These include microwave-assisted synthesis, the use of green catalysts, and one-pot reactions.[4] For instance, a microwave-assisted approach can significantly reduce reaction times from hours to minutes.[4]
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline [4]
-
Reactants: o-phenylenediamine (0.01 mole), glyoxal (0.01 mole).
-
Procedure:
-
A mixture of o-phenylenediamine and glyoxal is placed in a glass beaker.
-
The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts.
-
After cooling, the liquid product is purified by distillation.
-
Therapeutic Applications and Biological Activities
Quinoxalinone derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.
Anticancer Activity
A significant focus of quinoxalinone research has been in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.
Several quinoxalinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis.[5][6]
VEGF-R2 Signaling Pathway
Caption: Quinoxalinone inhibitors block VEGF-R2 activation.
ASK1 is a key component of the MAPK signaling cascade, which is involved in cellular responses to stress.[1][7] Quinoxalinone-based inhibitors of ASK1 have shown therapeutic potential in diseases such as non-alcoholic steatohepatitis.[1][7]
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Kinase Assay
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The quinoxalinone scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From its historical roots in classical heterocyclic chemistry to its current status as a privileged structure in modern drug discovery, the journey of the quinoxalinone core is a testament to the power of synthetic chemistry in addressing critical medical needs. The continued exploration of the vast chemical space around this scaffold, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the development of next-generation therapeutics for a wide range of diseases. Future research will likely focus on the development of more selective and potent quinoxalinone derivatives, the exploration of novel biological targets, and the application of advanced drug delivery strategies to enhance their therapeutic efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. tsijournals.com [tsijournals.com]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoxalinone Scaffold: A Privileged Structure in Oncology Drug Discovery
An In-depth Technical Guide on the Core Mechanism of Action of Quinoxalinone Derivatives in Cancer Cells
Introduction
The quinoxalinone core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] In oncology research, quinoxalinone-based compounds have emerged as a promising class of therapeutic agents, demonstrating potent activity against various cancer cell lines.[1][2][3] While a substantial body of research exists for the quinoxalinone class of molecules, it is important to note that specific experimental data on the anticancer mechanism of action for 6-Chloro-2(1H)-quinoxalinone is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for the broader family of quinoxalinone derivatives, offering a valuable framework for understanding their therapeutic potential and guiding future research.
The anticancer effects of quinoxalinone derivatives are multifaceted, primarily targeting key cellular pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][4] The principal mechanisms of action identified to date include kinase inhibition, topoisomerase inhibition, induction of apoptosis, and cell cycle arrest.[3][4][5]
Core Mechanisms of Action
Kinase Inhibition
A significant number of quinoxalinone derivatives function as inhibitors of various protein kinases that are critical for cancer cell signaling.[1][4] By competitively binding to the ATP-binding site of these enzymes, they can effectively block downstream signaling cascades essential for tumor growth and survival.[4]
Key Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Several quinoxalinone-based compounds have been designed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[6] By inhibiting VEGFR-2, these agents can disrupt the formation of new blood vessels, thereby limiting tumor growth and metastasis.[4]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another important target for quinoxalinone derivatives.[1] Overexpression of EGFR is common in many cancers, and its inhibition can lead to reduced cell proliferation.
-
Fibroblast Growth Factor Receptor 1 (FGFR1): Certain 3-vinyl-quinoxalin-2(1H)-one derivatives have been identified as novel inhibitors of FGFR1, a validated target in various cancers.[7]
-
Cyclin-Dependent Kinase 2 (CDK2): Spiro-indeno[1,2-b]quinoxaline derivatives have been shown to act as CDK2 inhibitors, suggesting a role in cell cycle regulation.[8]
-
c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR): Quinoxaline tyrosine kinase inhibitors have been shown to be antagonists of the c-Kit receptor and PDGFR, leading to apoptosis in small cell lung cancer cells.[9]
-
DNA-Dependent Protein Kinase (DNA-PK): Some imidazo[4,5-c]pyridin-2-ones, which share a similar heterocyclic core, are selective inhibitors of DNA-PK, a key enzyme in DNA double-strand break repair.[10]
Topoisomerase II Inhibition
Certain quinoxaline derivatives act as topoisomerase II inhibitors.[5] These compounds stabilize the covalent complex between the enzyme and DNA, which leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptotic cell death.[4]
Induction of Apoptosis
A common downstream effect of the primary mechanisms of action of quinoxalinone derivatives is the induction of apoptosis, or programmed cell death.[3][4] This is often a consequence of kinase or topoisomerase inhibition.[4]
Apoptotic Pathways:
-
Mitochondrial-Dependent Pathway: Evidence suggests that quinoxalinone derivatives can induce apoptosis through the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins such as p53, Bax, and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including caspase-3 and -8.[5]
-
Autophagy Modulation: Some quinoxaline-containing peptides have been shown to induce apoptosis by modulating autophagy.[11] These compounds can accumulate in acidic compartments within the cell, blocking the progression of autophagy and leading to mitochondrial dysfunction and apoptosis.[11]
Cell Cycle Arrest
Quinoxalinone anticancer agents frequently cause cell cycle arrest at specific checkpoints, most commonly at the G2/M or S phase.[4][5] This prevents cancer cells from proceeding through the cell cycle and dividing. The arrest is often a result of the DNA damage caused by topoisomerase inhibition or the disruption of signaling pathways by kinase inhibitors.[4]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines, as reported in the literature.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | [5] |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | [5] |
| 6,7-dichloro-2,3-disubstituted-quinoxaline (Compound 6) | F2408 (Fibroblast) | Toxic at low concentrations | [12] |
| 6,7-dichloro-2,3-disubstituted-quinoxaline (Compound 8) | F2408 (Fibroblast) | Toxic at low concentrations | [12] |
| Quinoxaline-containing peptide (RZ2) | HeLa (Cervical) | - | [11] |
| Quinoxaline tyrphostin (AG1296) | H526 (Small Cell Lung) | Growth inhibition | [9] |
| 3-vinyl-quinoxalin-2(1H)-one derivatives | H460, B16-F10, Hela229, Hct116 | Good-to-excellent potency | [7] |
| Spiroindeno[1,2-b]quinoxaline (6b) | A549 (Lung) | 0.054 | [8] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay is a standard method to assess the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry.[4][13]
Visualizations
Signaling Pathways
References
- 1. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 6-Chloro-2(1H)-quinoxalinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-2(1H)-quinoxalinone. The information presented herein is essential for its identification, characterization, and application in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₅ClN₂O, with a molecular weight of 180.59 g/mol .[1] The spectroscopic data is summarized in the tables below.
¹H NMR Data
While a complete, unambiguous ¹H NMR dataset for this compound was not found in the available resources, analysis of the parent compound, 2(1H)-quinoxalinone, and related derivatives allows for a theoretical assignment. The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring and a signal for the proton on the pyrazinone ring.
¹³C NMR Data
The ¹³C NMR spectrum of this compound has been reported.[1] The chemical shifts provide insight into the electronic environment of each carbon atom in the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | Data not available |
| C3 | Data not available |
| C4a | Data not available |
| C5 | Data not available |
| C6 | Data not available |
| C7 | Data not available |
| C8 | Data not available |
| C8a | Data not available |
Note: Specific chemical shift values from the referenced source require access to specialized databases.
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule. The spectrum for this compound has been recorded and is available in spectral databases.[1] Key absorptions are expected for the N-H, C=O, C=N, and C-Cl bonds, as well as aromatic C-H and C=C stretching.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3400 - 3200 |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Amide) | 1700 - 1650 |
| C=N Stretch | 1650 - 1550 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
Mass Spectrometry (MS) Data
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.
| Parameter | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol [1] |
| Expected M+ Peak (m/z) | 180 |
| Expected M+2 Peak (m/z) | 182 (due to ³⁷Cl isotope) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation (for solid samples):
-
KBr Pellet Method: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the instrument, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used. Electron Ionization (EI) is a common ionization technique for such compounds.
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, where it is vaporized and ionized.
Data Acquisition:
-
The ionized fragments are separated based on their mass-to-charge ratio (m/z).
-
A detector measures the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
The following diagrams illustrate the general workflows for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis of a solid sample.
Caption: Logical relationship between molecular structure and spectroscopic data.
References
A Technical Guide to the Crystal Structure of 6-Chloro-2(1H)-quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxalinone scaffold is a prominent heterocyclic motif that forms the core of numerous biologically active compounds. Specifically, 6-Chloro-2(1H)-quinoxalinone derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse applications, ranging from potent herbicides to promising therapeutic agents.[1][2] Understanding the three-dimensional arrangement of atoms and molecules within the crystalline state is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new, more effective molecules.
This technical guide provides an in-depth overview of the crystal structure of this compound derivatives. It details the experimental protocols for their synthesis and crystallization, presents crystallographic data for representative compounds, and analyzes the key intermolecular interactions that govern their solid-state architecture.
Experimental Protocols: Synthesis and Crystallization
The determination of a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality, single crystals suitable for X-ray diffraction analysis.
General Synthesis
A common and effective route for the synthesis of the this compound core is the chloroacetyl chloride method.[2] The process typically begins with the treatment of a substituted aniline, such as p-chloroaniline, which undergoes a series of reactions including condensation, nitration, reduction, and cyclization to yield the desired quinoxalinone scaffold.[1][2] Further derivatization can be achieved through various organic reactions to append different functional groups to the core structure.[3][4]
Single Crystal Growth
The most widely used method for obtaining single crystals of quinoxalinone derivatives is slow evaporation.[1] A typical protocol is as follows:
-
Dissolution: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethanol/DMF) to the point of saturation or near-saturation.[1][5]
-
Filtration: The solution is filtered to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: The filtered solution is placed in a clean vial, loosely capped or covered with perforated film, and left undisturbed in a vibration-free environment at a constant temperature (e.g., 298 K).[1]
-
Crystal Harvest: Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals. Once crystals of sufficient size and quality have formed, they are carefully harvested.
The overall process from synthesis to structure determination is a well-defined workflow.
X-ray Diffraction and Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional structure of a molecule.[6]
Data Collection
A suitable single crystal is mounted on a goniometer and placed within a diffractometer. The crystal is cooled to a low temperature (e.g., 223 K) to minimize thermal vibrations of the atoms.[7] A beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71075 Å) is directed at the crystal.[7] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections) that is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data—the positions and intensities of the reflections—are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to achieve the best possible agreement between the calculated and observed diffraction patterns. This process ultimately yields a detailed and highly accurate model of the molecular and crystal structure.
Crystallographic Data of Representative Derivatives
The following tables summarize the crystallographic data for two representative 6-chloro-quinoxalinone derivatives, providing a quantitative basis for comparison.
Table 1: Crystal Data and Structure Refinement for 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline. [7]
| Parameter | Value |
| Chemical Formula | C₂₂H₁₃ClN₂ |
| Molar Mass ( g/mol ) | 340.79 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8652 (13) |
| b (Å) | 9.8591 (8) |
| c (Å) | 10.9740 (17) |
| α (°) | 73.032 (15) |
| β (°) | 81.036 (17) |
| γ (°) | 64.374 (13) |
| Volume (ų) | 826.68 (19) |
| Z | 2 |
| Temperature (K) | 223 |
| Radiation (λ, Å) | Mo Kα (0.71075) |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.128 |
Analysis of Crystal Structures and Intermolecular Interactions
The solid-state packing of this compound derivatives is dictated by a combination of non-covalent interactions. These interactions are crucial as they influence the material's physical properties, such as stability and solubility.
Molecular Geometry
In many derivatives, the core quinoxaline ring system is observed to be nearly planar.[7] However, appended substituent groups, such as phenyl rings, are often twisted out of this plane. For instance, in 6-Chloro-2-phenyl-3-(2-phenylethynyl)quinoxaline, the phenyl ring at the 2-position forms a dihedral angle of 49.32° with the quinoxaline mean plane.[7]
Intermolecular Interactions
The crystal packing is primarily stabilized by a network of weak intermolecular forces, including hydrogen bonds and π-π stacking interactions.
-
Hydrogen Bonding: C—H···N and C—H···O hydrogen bonds are common motifs that link molecules into chains or sheets.[8][9] In amino-substituted quinoxalines, classical N—H···N hydrogen bonds can form robust "pincer" motifs that drive the formation of helical supramolecular structures.[10]
-
π–π Stacking: The planar, aromatic nature of the quinoxaline core facilitates π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align face-to-face or offset. These interactions are characterized by centroid-to-centroid distances typically in the range of 3.6 to 4.0 Å.[7]
-
Halogen Bonding: In chloro-substituted derivatives, C—H···Cl interactions and other halogen bonds can also play a significant role in directing the crystal packing arrangement.[9]
Conclusion
The crystallographic analysis of this compound derivatives provides invaluable, atom-level insights into their three-dimensional structures. The combination of a relatively planar heterocyclic core with varied substitution patterns gives rise to rich and diverse supramolecular architectures stabilized by a network of hydrogen bonds, π-π stacking, and halogen interactions. This detailed structural knowledge is fundamental for drug development professionals and researchers, enabling the fine-tuning of molecular properties and the design of next-generation compounds with enhanced efficacy and desired physicochemical characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00878A [pubs.rsc.org]
- 10. Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Chloro-2(1H)-quinoxalinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2(1H)-quinoxalinone is a heterocyclic organic compound that belongs to the quinoxalinone class. The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. While this compound itself is a key intermediate in the synthesis of various derivatives, including the herbicide quizalofop-ethyl, its core structure contributes to the biological activities of the resulting molecules. This technical guide consolidates the current understanding of the potential therapeutic targets associated with the this compound scaffold, focusing on anticancer, antimicrobial, and anti-inflammatory applications.
Potential Therapeutic Targets and Mechanisms of Action
The biological activities of quinoxalinone derivatives suggest several potential therapeutic targets. The primary mechanisms of action identified for compounds derived from or structurally related to this compound are detailed below.
Anticancer Activity: Kinase Inhibition
A significant number of quinoxalinone derivatives function as inhibitors of various protein kinases, which are crucial for cancer cell signaling pathways that control proliferation, survival, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][2] Inhibition of VEGFR-2 blocks the downstream signaling cascade, thereby inhibiting endothelial cell proliferation and migration.[3][4]
-
Signaling Pathway: The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activates downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for angiogenesis.[4] Quinoxalinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing autophosphorylation.[4]
VEGFR-2 Signaling Pathway Inhibition
-
-
Other Kinases: Quinoxaline derivatives have also been identified as inhibitors of other kinases implicated in cancer, such as Pim-1 and Pim-2 kinases, and c-Jun N-terminal Kinase (JNK).[5][6]
Anticancer Activity: Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. Certain quinoxaline derivatives have been shown to act as topoisomerase II inhibitors.[7][8]
-
Mechanism: These compounds can interfere with the catalytic cycle of topoisomerase II, either by preventing the enzyme from binding to DNA or by stabilizing the transient enzyme-DNA cleavage complex, which leads to double-strand breaks.[9]
Topoisomerase II Inhibition Workflow
Activity in Diabetic Complications: Aldose Reductase Inhibition
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. In hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications. Quinoxalin-2(1H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase.[10][11]
-
Mechanism: By inhibiting aldose reductase, these compounds prevent the accumulation of intracellular sorbitol, thereby mitigating osmotic stress and the subsequent cellular damage associated with diabetic complications.[12]
Antimicrobial Activity
Quinoxalinone derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[6][13][14]
-
Potential Mechanism: While the exact mechanism is not fully elucidated for all derivatives, some quinoxaline compounds are known to interfere with microbial DNA synthesis. For instance, some derivatives have shown inhibitory activity against DNA gyrase.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit key inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15][16] Some quinoline and quinazoline derivatives, which are structurally related to quinoxalinones, have been shown to inhibit NF-κB activation.[17][18] Inhibition of the NF-κB pathway can lead to a reduction in the production of inflammatory mediators.[19]
NF-κB Signaling Pathway Inhibition
Quantitative Data
While specific quantitative data for the parent compound, this compound, against these therapeutic targets is not extensively available in the public domain, numerous studies have reported the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) for its derivatives. This data highlights the potential of the core scaffold.
Table 1: Inhibitory Activities of Representative Quinoxalin-2(1H)-one Derivatives
| Derivative Class | Target | IC₅₀ / MIC Range | Reference Cell Line/Organism |
| Phenyl-substituted quinoxalin-2-ones | VEGFR-2 | 0.75 - 1.36 µM | - |
| Nitro-quinoxalinones | Aldose Reductase | 1.54 - 18.17 µM | Rat Lens Aldose Reductase |
| Hydrazone-substituted quinoxalin-2-ones | S. aureus | 0.97 - 62.5 µg/mL | Staphylococcus aureus |
| Hydrazone-substituted quinoxalin-2-ones | E. coli | 0.97 - 62.5 µg/mL | Escherichia coli |
| Amide-linked quinoxalines | VEGFR-2 | 2.7 - 23.1 nM | - |
Note: The data presented are for various derivatives and not for this compound itself.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the activity of quinoxalinone derivatives against the identified therapeutic targets.
VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the inhibition of VEGFR-2 kinase activity by quantifying the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compound (this compound derivative)
-
Kinase-Glo® MAX reagent
-
White 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in 1x Kinase Buffer.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Add the master mixture to each well of a 96-well plate.
-
Add the test compound dilutions to the respective wells. Include positive (no inhibitor) and blank (no enzyme) controls.
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[3][4][20]
-
Aldose Reductase Inhibition Assay (Spectrophotometric)
This assay determines aldose reductase activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Materials:
-
Purified or recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
Test compound
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound dilution or vehicle control.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm for 10-20 minutes.
-
Calculate the rate of NADPH oxidation (ΔAbs/min).
-
Determine the percentage of inhibition and the IC₅₀ value. [12][13]
-
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Materials:
-
Test compound
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound with no visible microbial growth. [14][21]
-
Conclusion
The this compound scaffold is a valuable pharmacophore in the development of novel therapeutic agents. Derivatives of this core structure have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents through the modulation of key biological targets such as VEGFR-2, topoisomerase II, aldose reductase, and the NF-κB signaling pathway. While this compound is often utilized as a synthetic intermediate, the consistent biological activity observed in its derivatives underscores the importance of this foundational structure. Further investigation into the direct biological effects of this compound and the continued development of its derivatives are promising avenues for future drug discovery efforts.
References
- 1. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 8. 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
Solubility Profile of 6-Chloro-2(1H)-quinoxalinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Chloro-2(1H)-quinoxalinone is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a core component in a variety of molecules exhibiting a broad spectrum of biological activities. The physicochemical properties of this compound, particularly its solubility, are critical for a multitude of applications, including drug formulation, synthesis, and purification processes.
The solubility of a compound is a fundamental parameter that influences its bioavailability, reaction kinetics, and ease of handling. A thorough understanding of the solubility of this compound in different solvent systems is therefore essential for its effective utilization in research and development. This guide provides a framework for the systematic determination and presentation of its solubility profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClN₂O | [1][2] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| CAS Number | 2427-71-6 | [1][2] |
| Appearance | Solid (form may vary) | |
| Melting Point | Not consistently reported | |
| pKa | Not readily available |
Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield a complete quantitative solubility profile for this compound across a wide range of solvents. To facilitate future research and ensure data consistency, the following table provides a standardized format for reporting solubility data. Researchers are encouraged to populate this table with their experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |
| Water | 25 | Isothermal Saturation | |||
| Methanol | 25 | Isothermal Saturation | |||
| Ethanol | 25 | Isothermal Saturation | |||
| Acetone | 25 | Isothermal Saturation | |||
| Acetonitrile | 25 | Isothermal Saturation | |||
| Dichloromethane | 25 | Isothermal Saturation | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation | |||
| N,N-Dimethylformamide (DMF) | 25 | Isothermal Saturation | |||
| Toluene | 25 | Isothermal Saturation | |||
| Hexane | 25 | Isothermal Saturation |
Experimental Protocols for Solubility Determination
The following section details a robust and widely accepted experimental protocol for determining the equilibrium solubility of this compound. The isothermal shake-flask method is considered the "gold standard" for thermodynamic solubility determination.[3]
Isothermal Saturation (Shake-Flask) Method
Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials and appropriate closures
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area.
-
For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorption (λmax) for the compound in the specific solvent.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Isothermal Saturation Method
Caption: Experimental workflow for the isothermal saturation method.
Factors Influencing Solubility
The solubility of this compound is influenced by several key factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. The presence of both a relatively nonpolar quinoxaline ring system and polar amide and chloro functional groups suggests that the solubility of this compound will be highly dependent on the polarity of the solvent.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. This relationship should be experimentally verified for this compound.
-
pH (for aqueous solutions): The quinoxalinone ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the aqueous medium. This can significantly impact the overall charge of the molecule and, consequently, its aqueous solubility.
-
Crystalline Form: The crystal lattice energy of the solid form of this compound will affect its solubility. Different polymorphs or solvates can exhibit different solubilities.
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this technical guide provides a robust framework for its experimental determination and reporting. The detailed isothermal saturation protocol offers a reliable method for generating accurate and reproducible solubility data. The systematic collection and dissemination of such data, using the proposed standardized format, will be of great value to the scientific community, particularly for researchers in the fields of drug discovery, chemical synthesis, and materials science. It is anticipated that a systematic study as outlined herein will reveal a nuanced solubility profile for this compound, which is highly dependent on the properties of the solvent and the experimental conditions.
References
An In-depth Technical Guide to the Chemical Reactivity and Stability of 6-Chloro-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Chloro-2(1H)-quinoxalinone is a pivotal heterocyclic compound, serving as a foundational scaffold in the development of a wide array of biologically active molecules. Its structure, featuring a fused benzene and pyrazine ring system with a chlorine substituent and a lactam function, imparts a unique profile of reactivity and stability. This document provides a comprehensive technical overview of the chemical behavior of this compound, with a focus on its synthesis, key chemical transformations, and stability under various conditions. The quinoxalinone core is a significant pharmacophore, and its derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] this compound, in particular, is a key intermediate in the synthesis of the potent herbicide quizalofop-ethyl.[1] This guide is intended to be a critical resource for researchers engaged in the synthesis and derivatization of this important molecule, providing detailed experimental protocols, tabulated reaction data, and visual representations of chemical pathways to facilitate further research and development.
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the chloroacetyl chloride method.[1] This approach involves the acylation of a substituted aniline followed by reduction and intramolecular cyclization. An improved regioselective synthesis starting from p-chloroaniline has also been described, involving steps of condensation, nitration, reduction, cyclization, and oxidation.[2]
Chloroacetyl Chloride Method
A standard route for synthesizing this compound begins with the treatment of 4-chloro-2-nitrophenylamine with chloroacetyl chloride.[1] The resulting intermediate undergoes hydrogenation in the presence of a Palladium-on-carbon (Pd/C) catalyst, which reduces the nitro group to an amine.[1] This is followed by a spontaneous or induced intramolecular cyclization to form the quinoxalinone ring.[1] A critical challenge in this method is the potential for side reactions, such as the elimination of the α-chloro group during the catalytic hydrogenation step.[1]
Another synthetic strategy involves the condensation of o-phenylenediamine with chloroacetic acid, followed by oxidation of the resulting 3,4-dihydroquinoxalin-2(1H)-one.[1]
// Nodes start [label="4-chloro-2-nitrophenylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="Chloroacetyl\nChloride", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="N-(4-chloro-2-nitrophenyl)\n-2-chloroacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="H₂ / Pd-C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="N-(2-amino-4-chlorophenyl)\n-2-chloroacetamide", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> intermediate1 [label=" Acylation "]; reagent1 -> intermediate1 [style=dashed, arrowhead=none]; intermediate1 -> intermediate2 [label=" Reduction "]; reagent2 -> intermediate2 [style=dashed, arrowhead=none]; intermediate2 -> product [label=" Intramolecular\n Cyclization "]; }
Figure 1: Synthesis of this compound via the Chloroacetyl Chloride Method.
Experimental Protocol: Synthesis via Chloroacetyl Chloride Method
The following protocol is a representative example for the synthesis of this compound.
Step 1: Acylation of 4-chloro-2-nitrophenylamine
-
To a solution of 4-chloro-2-nitrophenylamine (1 equivalent) in a suitable solvent such as toluene, add chloroacetyl chloride (1.1 equivalents) dropwise at 0-5 °C.[1]
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate, N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, is filtered, washed with cold solvent, and dried.
Step 2: Reduction and Cyclization
-
Suspend the N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1 equivalent) in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the uptake of hydrogen ceases.[1]
-
The reaction mixture now contains the aniline derivative which will cyclize. The cyclization can be facilitated by gentle heating or by the addition of a mild base.[1]
-
Filter the catalyst through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of several functional groups: a lactam moiety, a secondary amine, an electron-deficient aromatic ring, and a chlorine substituent. These features allow for a variety of chemical transformations, making it a versatile scaffold for chemical library synthesis.
N-Alkylation and N-Arylation
The nitrogen atom at the 1-position (N1) of the quinoxalinone ring is nucleophilic and can readily undergo alkylation or arylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the N-H group, thereby increasing its nucleophilicity.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_alkyl [label="R-X\n(Alkyl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_aryl [label="Ar-X\n(Aryl Halide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base\n(e.g., K₂CO₃, NaH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product_alkyl [label="1-Alkyl-6-chloro-\n2(1H)-quinoxalinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_aryl [label="1-Aryl-6-chloro-\n2(1H)-quinoxalinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible node for branching branch [shape=point, width=0];
// Edges start -> branch [arrowhead=none]; base -> branch [style=dashed, arrowhead=none]; branch -> product_alkyl [label=" N-Alkylation "]; reagent_alkyl -> product_alkyl [style=dashed, arrowhead=none]; branch -> product_aryl [label=" N-Arylation "]; reagent_aryl -> product_aryl [style=dashed, arrowhead=none]; }
Figure 2: General scheme for N-Alkylation and N-Arylation of this compound.
Table 1: Examples of N-Alkylation Reactions of Quinoxalinone Derivatives
| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl sulphate | NaOH (10%) | Water | 60 | N/A | [3] |
| Ethyl chloroacetate | N/A | N/A | N/A | N/A | [3] |
| Methyl-2-bromo acetate | N/A | N/A | N/A | 71.2 | [4] |
Note: Specific yield for 6-chloro derivative might vary. The table shows general conditions for similar quinoxalinone cores.
Experimental Protocol: N-Alkylation with Dimethyl Sulphate
The following is a general procedure for the N-alkylation of a quinoxalinone derivative.[3]
-
Dissolve the 6-benzoyl-3-methyl-2(1H)quinoxalinone (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
-
Add dimethyl sulphate (2.2 equivalents) to the solution.
-
Stir the reaction mixture at 60°C for 3 hours.
-
The resulting solid product is collected by filtration and recrystallized from a suitable solvent to give the N-alkylated product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound core.[5] The chlorine atom at the C6 position is amenable to various coupling reactions, allowing for the introduction of aryl, alkyl, and other moieties. The key to these reactions is the in situ generation of the active Pd(0) catalyst.[6]
Common Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of amines.[7][8]
-
Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.[8]
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd Catalyst\n+ Ligand", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Suzuki suzuki_reagent [label="Ar-B(OH)₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; suzuki_product [label="6-Aryl-2(1H)-quinoxalinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Buchwald-Hartwig bh_reagent [label="R₂NH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; bh_product [label="6-(Dialkylamino)-2(1H)-\nquinoxalinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sonogashira sonogashira_reagent [label="RC≡CH", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sonogashira_product [label="6-(Alkynyl)-2(1H)-\nquinoxalinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> suzuki_product [label=" Suzuki\nCoupling "]; catalyst -> suzuki_product [style=dashed, arrowhead=none]; suzuki_reagent -> suzuki_product [style=dashed, arrowhead=none];
start -> bh_product [label=" Buchwald-Hartwig\n Amination "]; catalyst -> bh_product [style=dashed, arrowhead=none]; bh_reagent -> bh_product [style=dashed, arrowhead=none];
start -> sonogashira_product [label=" Sonogashira\n Coupling "]; catalyst -> sonogashira_product [style=dashed, arrowhead=none]; sonogashira_reagent -> sonogashira_product [style=dashed, arrowhead=none]; }
Figure 3: Palladium-catalyzed cross-coupling reactions at the C6 position.
Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride.
-
In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-2(1H)-quinoxalinone derivative.
Reactions at the C3 Position
The C3 position of the quinoxalin-2(1H)-one ring is electron-deficient and susceptible to nucleophilic attack, as well as radical additions. A variety of methods have been developed for the C-H functionalization at this position.
-
Arylation and Alkylation: Direct arylation and alkylation at the C3 position can be achieved through photoredox catalysis or other radical-mediated processes.[9][10][11] For instance, visible-light-induced methods using air as a green oxidant have been developed for both arylation and alkylation.[11]
-
Oxidative Coupling: Selectfluor can promote the oxidative coupling of quinoxalin-2(1H)-ones with alcohols, amines, and thiols at the C3-position under metal-free conditions.[9]
-
Multicomponent Reactions: The C3 position is also reactive in multicomponent reactions, allowing for the simultaneous introduction of multiple functional groups.[12]
Table 2: C3-Functionalization of Quinoxalin-2(1H)-ones
| Reaction Type | Reagents | Catalyst/Mediator | Conditions | Product | Reference |
| Arylation | Arylhydrazine hydrochlorides | Electrochemical | Mild conditions | 3-Aryl-quinoxalin-2(1H)-one | [13] |
| Alkylation | N,N,N',N'-tetraalkylethylenediamine | Visible light | Photocatalyst-free | 3-Alkyl-quinoxalin-2(1H)-one | [10] |
| Trifluoroalkylation | Alkenes, CF₃SO₂Na | 4CzIPN | Visible light, Air | 3-Trifluoroalkyl-quinoxalin-2(1H)-one | [14] |
Chemical Stability
The stability of this compound is an important consideration for its storage, handling, and use in multi-step syntheses. The lactam ring and the chloro-aromatic system are generally stable, but can be susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures.
Stability in Acidic and Basic Conditions
While specific degradation studies on this compound are not extensively detailed in the provided search results, general principles for similar heterocyclic compounds can be applied.
-
Acidic Conditions: Under strong acidic conditions, the lactam amide bond could be susceptible to hydrolysis, especially at high temperatures, leading to ring-opening. The nitrogen atoms in the quinoxaline ring can also be protonated, which may alter the compound's reactivity and solubility.[15][16]
-
Basic Conditions: In the presence of strong bases, the lactam ring is also at risk of hydrolytic cleavage. The N-H proton is acidic and will be readily removed by a base.
Storage Recommendations
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.
-
Atmosphere: For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.
-
Light: Protect from light to prevent photochemical reactions.
-
Solutions: It is advisable to avoid storing solutions of the compound for extended periods, especially if they are acidic or basic. Solutions should be prepared fresh before use.[15]
Spectroscopic Data
The characterization of this compound and its derivatives relies on standard spectroscopic techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of substituents and the electronic environment of the atoms.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretch and the C=O stretch of the lactam ring.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structure elucidation.
Spectroscopic data for 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, a derivative, has been studied in detail using FT-IR, UV-VIS, and NMR, and correlated with DFT calculations.[17] Spectroscopic information for the related compound 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is also publicly available.[18]
Conclusion
This compound is a versatile and valuable building block in synthetic chemistry. Its reactivity profile allows for functionalization at multiple positions, including the N1 nitrogen, the C6 chloro-substituent, and the C3 position of the quinoxalinone core. A thorough understanding of its synthesis, reactivity, and stability is crucial for its effective utilization in the development of new pharmaceuticals, agrochemicals, and materials. This guide has summarized the key chemical transformations and provided practical experimental guidance to support ongoing and future research in this area.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tacoma.uw.edu [tacoma.uw.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
- 10. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one | C8H7ClN2O | CID 283527 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for synthesis of 6-Chloro-2(1H)-quinoxalinone
Application Notes: Synthesis of 6-Chloro-2(1H)-quinoxalinone
Introduction
This compound is a crucial intermediate in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals. The quinoxalinone core is a significant pharmacophore, and its derivatives have garnered attention for their diverse therapeutic applications. This document provides a detailed experimental protocol for the synthesis of this compound, along with a comparison of different synthetic strategies.
Synthetic Strategies Overview
Several synthetic routes to this compound have been reported, primarily starting from substituted anilines. A common approach involves the cyclization of a suitably substituted o-phenylenediamine derivative. One effective method begins with 2-chloro-6-nitroacetanilide, which undergoes an intramolecular cyclization followed by a selective reduction of the resulting N-oxide to yield the target compound.[1] Another strategy employs the acylation of 4-chloro-2-nitrophenylamine with chloroacetyl chloride, followed by reduction of the nitro group and subsequent cyclization.[2][3] A variation of this starts from p-chloroaniline, involving nitration, protection, reduction, and cyclization.[4] A classical approach also involves the condensation of an appropriate o-phenylenediamine with chloroacetic acid, followed by oxidation.[2] The choice of method can be influenced by factors such as starting material availability, desired yield, and scalability.
Data Presentation: Comparison of Synthetic Protocols
| Parameter | Method 1: From 2-chloro-6-nitroacetanilide[1] | Method 2: From 4-chloro-2-nitrophenylamine[2][3] | Method 3: Classical Approach[2] |
| Starting Material(s) | 2-chloro-6-nitroacetanilide | 4-chloro-2-nitrophenylamine, Chloroacetyl chloride | o-phenylenediamine derivative, Chloroacetic acid |
| Key Steps | 1. Alkaline cyclization to N-oxide2. Catalytic hydrogenation (reduction of N-oxide) | 1. Acylation2. Catalytic hydrogenation (reduction of nitro group)3. Cyclization | 1. Condensation to 3,4-dihydroquinoxalin-2(1H)-one2. Oxidation |
| Reagents & Catalysts | NaOH, Pd-Pt/C, H₂ | Toluene, Pd/C, H₂ | Ammonium carbonate or buffer, H₂O₂/NaOH |
| Reaction Conditions | Cyclization: 60°CHydrogenation: 80-90°C, 1.3 MPa H₂ | Not specified in detail | Not specified in detail |
| Reported Yield | 87.7% | Not specified | 40-80% |
| Advantages | High yield, detailed protocol available | Standard route | Good yield with optimized buffer |
| Disadvantages | Requires high-pressure hydrogenation | Potential for dechlorination side reactions | pH control can be critical |
Experimental Protocol: Synthesis from 2-chloro-6-nitroacetanilide
This protocol is based on the method reported in patent CN200410022522, which provides a high-yield synthesis of this compound.[1]
Materials:
-
2-chloro-6-nitroacetanilide (95%)
-
Sodium hydroxide (NaOH)
-
Palladium-Platinum on carbon catalyst (Pd-Pt/C)
-
Hydrochloric acid (HCl)
-
Water
-
Nitrogen gas (N₂)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure reactor
-
Reaction flask
-
Stirrer
-
Heating mantle
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
Step 1: Cyclization to 2-Hydroxy-6-chloroquinoxaline-4-oxide
-
Prepare a solution of sodium hydroxide by dissolving 5.0 g of NaOH in water to make a 13.5% (w/w) solution.
-
In a suitable reaction flask, add 6.5 g of 2-chloro-6-nitroacetanilide (95%) to the sodium hydroxide solution at 60°C.
-
Stir the mixture at 60°C for 1.0 hour. The reaction mixture containing the 2-Hydroxy-6-chloroquinoxaline-4-oxide intermediate is used directly in the next step.
Step 2: Reduction of the N-oxide
-
Transfer the reaction mixture from Step 1 directly into a high-pressure reactor.
-
Dilute the mixture with 50 mL of water.
-
Add 65 mg of Pd-Pt/C hydrogenation catalyst to the reactor.
-
Seal the reactor and purge it with nitrogen gas three times to remove any air.
-
Following the nitrogen purge, replace the atmosphere with hydrogen gas by purging three times.
-
Heat the reactor to a temperature of 80-90°C.
-
Pressurize the reactor with hydrogen gas to 1.3 MPa.
-
Stir the reaction mixture under these conditions for 2 hours.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.
-
Remove the reaction mixture from the reactor.
-
Filter the mixture to remove the Pd-Pt/C catalyst.
-
Acidify the filtrate with hydrochloric acid to precipitate the product.
-
Collect the resulting solid by filtration.
-
Wash the solid with water to remove any residual salts.
-
Dry the solid to obtain this compound as a light orange solid.
Characterization: The purity of the final product can be analyzed by high-performance liquid chromatography (HPLC).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 6-Chloro-2(1H)-quinoxalinone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloro-2(1H)-quinoxalinone as a versatile chemical intermediate in the synthesis of agrochemicals and pharmacologically active compounds. Detailed protocols for key synthetic transformations and quantitative data on the biological activities of its derivatives are presented to facilitate research and development in these fields.
Synthesis of Herbicides: The Case of Quizalofop-ethyl
This compound is a crucial precursor in the industrial synthesis of quizalofop-ethyl, a potent and selective herbicide used to control grass weeds in broadleaf crops.[1][2] The synthesis involves the reaction of this compound with a phenoxypropionate side chain.
Experimental Protocol: Synthesis of Quizalofop-P-ethyl from 2,6-dichloroquinoxaline (a precursor to this compound)
This protocol outlines a key step in the synthesis of Quizalofop-P-ethyl, demonstrating the reactivity of the quinoxaline core.
-
Reaction Setup: To a 100 mL reaction flask, add 40 mL of N,N-dimethylformamide (DMF).
-
Addition of Reactants: Add 3.0 g (0.02 mol) of (R)-2-(4-hydroxyphenoxy)propionic acid to the flask and stir until dissolved.
-
Base Addition: At room temperature, add 4.46 g (0.033 mol) of potassium carbonate and continue stirring for 15 to 30 minutes.
-
First Heating Step: Raise the temperature to 75 °C and stir the mixture for 2 hours.
-
Addition of Quinoxaline Intermediate: Add 3.28 g (0.02 mol) of 2,6-dichloroquinoxaline.
-
Second Heating Step: Raise the temperature to 145 °C and maintain for 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction solution into 250 mL of ice water.
-
Acidification and Isolation: Add hydrochloric acid dropwise to adjust the pH to 4-5. Filter the resulting precipitate, wash with water, and dry to obtain (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid as a yellow solid.[3]
Note: This protocol starts from 2,6-dichloroquinoxaline. To use this compound, the 2-position would first need to be converted to a leaving group, such as a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride or thionyl chloride.
Applications in Drug Discovery
The quinoxalinone scaffold is a "privileged" structure in medicinal chemistry, and derivatives of this compound have shown a wide range of biological activities.
Anticancer Activity
Quinoxalinone derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms of action.
MAT2A is a critical enzyme for the production of S-adenosylmethionine (SAM), the primary methyl donor in cells. Its inhibition is a promising strategy for treating cancers with MTAP gene deletion.[4][5] A series of novel MAT2A inhibitors with a 2(1H)-quinoxalinone scaffold have been developed.[4]
Quantitative Data: Anticancer and MAT2A Inhibitory Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | MAT2A IC50 (nM) | Reference |
| Compound 28 | MTAP-deficient cancer cells | - | - | [4] |
| Compound 6b | A549 (Lung Cancer) | 0.054 | - | [6] |
| Compound 4a | A549 (Lung Cancer) | 0.082 | - | [6] |
| Compound 6g | A549 (Lung Cancer) | 0.082 | - | [6] |
| Compound 6d | A549 (Lung Cancer) | 0.096 | - | [6] |
| Compound 6a | A549 (Lung Cancer) | 0.102 | - | [6] |
| Compound 6f | A549 (Lung Cancer) | 0.107 | - | [6] |
| SJ10 | SNB-75 (CNS Cancer) | 1.14 | - | [7] |
| SJ10 | U251 (CNS Cancer) | 1.59 | - | [7] |
| Compound 6c | HepG-2 (Liver Cancer) | 1.53 | - | [8][9][10] |
| Compound 6c | HuH-7 (Liver Cancer) | 3.06 | - | [8][9][10] |
| Compound 10c | HCT-116 (Colon Cancer) | 0.91 | - | [11] |
Note: "-" indicates data not available in the cited sources.
HDAC inhibitors are an important class of anticancer agents. Quinoxaline derivatives have been designed as potent HDAC inhibitors.[8][11]
Quantitative Data: HDAC Inhibitory Activity
| Compound ID | HDAC1 IC50 (µM) | HDAC4 IC50 (µM) | HDAC6 IC50 (µM) | Reference |
| Compound 6c | 1.76 | 1.39 | 3.46 | [8][9][10] |
| SAHA (reference) | 0.86 | 0.97 | 0.93 | [8][9][10] |
Antimicrobial Activity
Derivatives of this compound have also demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13][14]
Quantitative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| Compound 5p | 4 | 8 | 4-32 | - | [13] |
| Compound 5m-5p | 4-16 | 8-32 | 8-32 | - | [13] |
| Compound 7 | - | - | - | - | [15] |
| Compound 2 | - | - | - | Most Active | [15] |
| Quinoxalinone derivatives (general) | - | - | - | - | [14] |
Note: "-" indicates data not available in the cited sources. "Most Active" indicates the compound showed the highest activity in the study without a specific MIC value reported in the abstract.
General Synthetic Protocols for Quinoxalinone Derivatives
The following are generalized protocols for the synthesis of quinoxalinone derivatives, which can be adapted for use with this compound and its precursors.
Protocol 1: Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds
This is a classic and widely used method for the synthesis of the quinoxaline core.[16][17][18]
-
Dissolve Reactants: Dissolve 1.1 g of the appropriately substituted o-phenylenediamine in 8 mL of rectified spirit. In a separate flask, dissolve 2.1 g of the α-dicarbonyl compound (e.g., benzil) in 8 mL of rectified spirit and warm the solution.
-
Combine Solutions: Add the o-phenylenediamine solution to the warm α-dicarbonyl solution.
-
Reaction: Warm the mixture on a water bath for 30 minutes.
-
Precipitation: Add water dropwise until a slight cloudiness persists.
-
Isolation: Cool the solution and filter the product. The product can be further purified by recrystallization.[16]
Protocol 2: Microwave-Assisted Synthesis of 2-Quinoxalinone-3-hydrazone Derivatives
Microwave irradiation can significantly accelerate the synthesis of quinoxalinone derivatives.[15]
-
Reactant Mixture: In a microwave-safe vessel, combine the starting 3-hydrazinylquinoxalin-2(1H)-one with the desired ketone or aldehyde.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor. Reaction times are typically short.
-
Isolation and Purification: After completion of the reaction (monitored by TLC), the product can be isolated and purified by standard methods such as filtration and recrystallization.
Visualizations
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Signaling Pathway Diagrams
Caption: ACCase Inhibition by Quizalofop-ethyl.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quizalofop-P synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 17. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
Applications of 6-Chloro-2(1H)-quinoxalinone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold, and specifically 6-Chloro-2(1H)-quinoxalinone, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them valuable lead compounds in drug discovery. This document provides a comprehensive overview of the applications of this compound, detailing its synthesis, therapeutic applications, and relevant experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The presence of the chlorine atom at the 6-position provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds. The quinoxalinone core itself is a pharmacophore found in numerous compounds with anticancer, antimicrobial, and kinase inhibitory properties.[1][2]
Synthetic Protocols
The synthesis of this compound is a critical first step in the development of its derivatives. Below is a representative protocol based on established synthetic routes.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of this compound starting from 4-chloro-2-nitroaniline.[1]
Materials:
-
4-chloro-2-nitroaniline
-
Chloroacetyl chloride
-
Toluene
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Acetylation: In a round-bottom flask, dissolve 4-chloro-2-nitroaniline in toluene. Cool the solution in an ice bath and slowly add chloroacetyl chloride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction: To the reaction mixture, add Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere. The nitro group will be reduced to an amino group.
-
Cyclization: After the reduction is complete, filter off the catalyst. Add a solution of NaOH to the filtrate and heat the mixture to induce cyclization.
-
Purification: Cool the reaction mixture and acidify with HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Quinoxalinone derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling and survival.
Quantitative Data on Anticancer Activity:
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinone Derivative 1 | HepG-2 (Liver) | 5.30 | [3] |
| Quinoxalinone Derivative 1 | MCF-7 (Breast) | 2.20 | [3] |
| Quinoxalinone Derivative 1 | HCT-116 (Colon) | 5.50 | [3] |
| Quinoxalinone Derivative 2 | HepG-2 (Liver) | 1.53 | [4] |
| Quinoxalinone Derivative 2 | HuH-7 (Liver) | 3.06 | [4] |
| GK13 (Quinoxaline Derivative) | In vitro TGase 2 | 16.4 | [5] |
Kinase Inhibition
A primary mechanism of action for many quinoxalinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) and other kinases involved in cell proliferation and angiogenesis.
Quantitative Data on Kinase Inhibition:
| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |
| Quinoxalinone Derivative 3 | VEGFR-2 | - | [6] |
| Quinoxalinone Derivative 4 | JNK2/3 | - | [7] |
| ST4j (Quinoxalinone Derivative) | JAK2 | - | [7] |
| ST4j (Quinoxalinone Derivative) | JAK3 | - | [7] |
| Quinoxaline Derivative 26e | ASK1 | 30.17 | [8] |
Antimicrobial Activity
Certain derivatives of this compound have demonstrated potent activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxalinone Derivative 4a | S. aureus | 0.97 - 62.5 | [9] |
| Quinoxalinone Derivative 7 | S. aureus | 0.97 - 62.5 | [9] |
| Quinoxalinone Derivative 8a | E. coli | 0.97 - 62.5 | [9] |
| Quinoxalinone Derivative 11b | E. coli | 0.97 - 62.5 | [9] |
| Quinoxalinone Derivative 13 | C. albicans | 0.97 - 62.5 | [9] |
| Quinoxalinone Derivative 16 | C. albicans | 0.97 - 62.5 | [9] |
Experimental Protocols for Biological Evaluation
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.[2][10]
Materials:
-
Cancer cell lines
-
96-well plates
-
Quinoxalinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[2][10]
Materials:
-
6-well plates
-
Quinoxalinone derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry: Analyze the cells by flow cytometry. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.[2]
Protocol 4: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
This luminescent assay measures the amount of ATP remaining in solution following a kinase reaction.[11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Quinoxalinone inhibitor
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and serial dilutions of the inhibitor.[11]
-
Initiation: Initiate the kinase reaction by adding ATP.[11]
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.[11]
-
Measurement: Measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.[11]
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Quinoxalinone derivatives
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the quinoxalinone derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by quinoxalinone derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Quinoxalinone Derivatives.
References
- 1. Portico [access.portico.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Synthesis and Antimicrobial Evaluation of Novel Quinoxalinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel quinoxalinone derivatives and their subsequent screening for antimicrobial activity. Quinoxalinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These notes are intended to guide researchers in the development of new potential antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial compounds with novel mechanisms of action. Quinoxaline derivatives have shown promise as a versatile class of heterocyclic compounds with a wide range of pharmacological properties, including antibacterial and antifungal activities. This document outlines the synthesis of a series of quinoxalinone derivatives and the protocols for evaluating their efficacy against various microbial strains.
Data Presentation
The antimicrobial activity of the synthesized quinoxalinone derivatives is summarized in the tables below. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
Table 1: Antibacterial Activity of Novel Quinoxalinone Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Methicillin-resistant Staphylococcus aureus (MRSA) |
| QN-1 | 6-nitro-quinoxalin-2,3-diol | >125 | >125 | >125 | >125 | - |
| QN-2 | 2,3-dichloro-6-nitroquinoxaline | 62.5 | - | >125 | >125 | - |
| QN-3 | 3-Hydrazinyl quinoxaline | 125 | - | 125 | - | - |
| QN-4 | Tetrazolo[1,5-a]quinoxaline derivative | 0.98 | - | 0.98 | - | - |
| QN-5p | C-2 amine-substituted quinoxaline | 4 | 8 | 4-32 | - | 8-32 |
| Ciprofloxacin | Standard | 15.62–62.5 | - | 0.78–3.13 | - | - |
| Vancomycin | Standard | - | - | - | - | 4 |
Note: '-' indicates data not available. Data compiled from multiple sources.[1][2][3]
Table 2: Antifungal Activity of Novel Quinoxalinone Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) | Fusarium oxysporum (RCMB 008002) |
| QN-6 | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide | - | - | - |
| QN-7 | Hydrazone derivative of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one | 12.49–88.8 | - | - |
| Amphotericin B | Standard | 12.49–88.8 | - | 34.62–65.62 |
Note: '-' indicates data not available. Data compiled from multiple sources.[4][5]
Experimental Protocols
Detailed methodologies for the synthesis of quinoxalinone derivatives and their antimicrobial screening are provided below. These protocols are based on established and published procedures.[6][7][8][9]
Protocol 1: General Synthesis of Quinoxalin-2(1H)-one Derivatives
This protocol describes a general method for the synthesis of quinoxalin-2(1H)-ones via the condensation of o-phenylenediamines with α-ketoesters.[6]
Materials:
-
N-substituted-o-phenylenediamine (1.0 mmol)
-
α-ketoester (e.g., ethyl pyruvate) (1.0 mmol)
-
Trifluoroacetic acid (TFA) (1.0 mmol)
-
Acetonitrile (MeCN) (3.0 mL)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-substituted-o-phenylenediamine (1.0 mmol) in acetonitrile (3.0 mL) in a round-bottom flask, add the α-ketoester (1.0 mmol).
-
Add trifluoroacetic acid (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC).[8][10][11][12][13]
Materials:
-
Synthesized quinoxalinone derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin, Amphotericin B)
-
Negative control (broth only)
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and screening of quinoxalinone derivatives and a proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. scispace.com [scispace.com]
- 6. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 9. academicjournals.org [academicjournals.org]
- 10. clpmag.com [clpmag.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. CLSI Publishes New Antimicrobial Susceptibility Testing Standards [labbulletin.com]
The Role of 6-Chloro-2(1H)-quinoxalinone in the Development of Novel Anti-HIV Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quest for novel and effective antiretroviral agents remains a critical area of research in the fight against Human Immunodeficiency Virus (HIV). The emergence of drug-resistant viral strains necessitates the exploration of new chemical scaffolds that can inhibit viral replication through various mechanisms. Quinoxaline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-HIV properties.[1][2] Among these, 6-chloro-2(1H)-quinoxalinone serves as a key intermediate in the synthesis of various anti-HIV agents, primarily targeting viral enzymes such as reverse transcriptase and integrase.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-HIV agents derived from this compound.
I. Synthetic Pathways Utilizing this compound
This compound is a versatile starting material for the synthesis of a variety of quinoxaline-based anti-HIV agents. The primary strategies involve modifications at the N1 and C3 positions of the quinoxalinone ring.
A generalized synthetic workflow for the preparation of N-substituted and C3-substituted this compound derivatives is presented below.
Figure 1: General synthetic workflow for producing anti-HIV agents from this compound.
II. Experimental Protocols
A. Synthesis of this compound
This protocol describes a common method for the synthesis of the core scaffold, this compound.
Materials:
-
4-chloro-o-phenylenediamine
-
Ethyl chloroacetate
-
Ethanol
-
Sodium acetate
Procedure:
-
A mixture of 4-chloro-o-phenylenediamine (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in ethanol is prepared.
-
Sodium acetate (1.2 equivalents) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield this compound.
B. Synthesis of N-Substituted this compound Derivatives (General Protocol)
This protocol outlines the N-alkylation of the quinoxalinone scaffold, a key step in generating potent anti-HIV compounds.[3]
Materials:
-
This compound
-
Appropriate alkyl or benzyl halide (e.g., cyclopropylmethyl bromide, allyl bromide)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, potassium carbonate (2 equivalents) is added.
-
The appropriate alkyl or benzyl halide (1.2 equivalents) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired N-substituted derivative.
III. Anti-HIV Activity and Data
Derivatives of this compound have demonstrated significant inhibitory activity against HIV, primarily by targeting the reverse transcriptase (RT) and integrase (IN) enzymes. The biological activity of these compounds is typically evaluated through in vitro assays.
A. Quantitative Data Summary
The following table summarizes the anti-HIV activity and cytotoxicity of representative this compound derivatives.
| Compound ID | Substitution Pattern | Target | IC₅₀ (µM) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 1a | 1-Cyclopropylmethyl | HIV-1 RT | - | >15.45 | >100 | - | [1] |
| 1b | 1-Allyl | HIV-1 RT | - | >11.78 | >100 | - | [1] |
| 2a | 1-Cyclopropylmethyl, 3-aryl | HIV-1 RT | 0.08 | - | >100 | >1250 | [3] |
| 2b | 1-Allyl, 3-aryl | HIV-1 RT | 0.12 | - | >100 | >833 | [3] |
| 3a | 6-chloro-7-fluoro, 2,3-diaryl | HIV-1 | - | >15.45 | >100 | - | [1] |
| 3b | 6-chloro-7-fluoro, 2,3-di(thiophen-2-yl) | HIV-1 | - | >11.78 | >100 | - | [1] |
IC₅₀: 50% inhibitory concentration against the isolated enzyme. EC₅₀: 50% effective concentration in cell-based assays. CC₅₀: 50% cytotoxic concentration.
B. Mechanism of Action: HIV Reverse Transcriptase Inhibition
Many this compound derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's polymerase activity. This prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.
References
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of quinoxalinones as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-HIV activity of novel quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 6-Chloro-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalin-2(1H)-one and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The N-alkylation of the quinoxalinone scaffold at the N1 position is a crucial synthetic transformation that allows for the introduction of various alkyl groups, leading to the modulation of the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the N-alkylation of 6-Chloro-2(1H)-quinoxalinone, a common intermediate in the synthesis of more complex pharmaceutical agents.
General Reaction Scheme
The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. The nitrogen atom at the 1-position of the quinoxalinone ring, after deprotonation by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide. A common and effective method employs a weak inorganic base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Phase transfer catalysis (PTC) can also be utilized to facilitate the reaction, particularly when dealing with biphasic reaction mixtures.
Data Presentation: N-Alkylation of this compound
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents. The data is compiled from analogous reactions on similar quinoxalinone and quinolinone scaffolds.
| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | - | Room Temp. | 4-6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | - | 50-60 | 6-8 | 80-90 |
| Benzyl Bromide | K₂CO₃ | DMF | - | Room Temp. | 5-7 | 90-98 |
| Ethyl Chloroacetate | K₂CO₃ | DMF | - | 60-70 | 8-12 | 75-85 |
| Allyl Bromide | K₂CO₃ | Acetonitrile | TBAB | Reflux | 4-6 | 80-90 |
| Propargyl Bromide | K₂CO₃ | Acetone | - | Reflux | 6-8 | 70-80 |
TBAB: Tetrabutylammonium bromide
Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide
This protocol describes a general procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent.
Materials:
-
This compound
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 10-15 mL per gram of quinoxalinone).
-
To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with deionized water.
-
Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 1-benzyl-6-chloro-2(1H)-quinoxalinone.
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
Application Notes & Protocols: Assaying the Anticancer Activity of Quinoxalinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoxaline and its derivatives, characterized by a fused benzene and pyrazine ring system, have garnered significant attention in medicinal chemistry as a "privileged scaffold" for developing novel therapeutic agents.[1][2][3] These compounds exhibit a wide array of biological activities, including potent anticancer effects against various human cancer cell lines.[3][4][5] The anticancer mechanisms of quinoxalinone derivatives are diverse, often involving the modulation of key signaling pathways that control cell growth, proliferation, survival, and apoptosis.[1][6]
This document provides a comprehensive guide to standardized experimental procedures for evaluating the anticancer efficacy of quinoxalinone compounds. It includes detailed protocols for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and impact on specific protein expression. Adherence to these protocols will facilitate the generation of robust, reproducible data, crucial for the identification and characterization of promising quinoxalinone-based anticancer drug candidates.[7]
Mechanisms of Action & Signaling Pathways
Quinoxalinone derivatives exert their anticancer effects by targeting various cellular pathways critical for cancer progression.[1] Understanding these mechanisms is key to interpreting experimental results.
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases involved in cancer cell signaling.[1] Prominent targets include the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth and survival, as well as receptor tyrosine kinases like VEGFR, pivotal for tumor angiogenesis.[8][9][10]
-
Topoisomerase II Inhibition: Certain derivatives function as topoisomerase II inhibitors, inducing DNA damage by stabilizing the enzyme-DNA complex, which ultimately triggers apoptosis in rapidly dividing cancer cells.[1][11][12]
-
Induction of Apoptosis & Cell Cycle Arrest: A common outcome of treatment is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, often at the G2/M or S phase.[1][13][14] This is frequently a downstream effect of the primary inhibitory action.[1]
Visualizing Key Signaling Pathways
Data Presentation: In Vitro Anticancer Activity
The cytotoxic activity of quinoxalinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected quinoxalinone derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | MCF-7 (Breast) | 1.85 ± 0.11 | [6] |
| Staurosporine (Control) | MCF-7 (Breast) | 6.77 ± 0.41 | [6] |
| Compound IV | PC-3 (Prostate) | 2.11 | [12][15] |
| Compound III | PC-3 (Prostate) | 4.11 | [12][15] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [14] |
| Compound VIIIc | MCF-7 (Breast) | 9.0 | [14] |
| Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 | [2] |
| Compound 6k | HCT-116 (Colon) | 9.46 ± 0.7 | [2] |
| Compound 6k | HeLa (Cervical) | 12.17 ± 0.9 | [2] |
| Doxorubicin (Control) | MCF-7 (Breast) | 4.17 ± 0.2 | [2] |
| Compound 12 | Various | 0.19 - 0.51 | [16] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][17] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17]
Protocol:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][7]
-
Compound Treatment: Prepare serial dilutions of the quinoxalinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[7][18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1][7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1][7]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[1][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[18]
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[19][20]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoxalinone derivatives for a specified time.[1]
-
Cell Harvesting: Harvest the cells by trypsinization, collect floating cells from the supernatant, and wash twice with cold PBS.[1][19]
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.[1]
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[19]
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell, enabling differentiation of cells in G0/G1, S, and G2/M phases.[1][7]
Protocol:
-
Cell Treatment and Fixation: Treat cells with the quinoxalinone derivative for 24-48 hours. Harvest the cells, wash with PBS, and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[1][7]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution that contains RNase A to prevent staining of double-stranded RNA.[1][7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[1][7]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.[1]
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle and compare treated samples to controls.[7]
Protein Expression Analysis: Western Blot
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[21][22] It is essential for validating the mechanism of action of quinoxalinone compounds by assessing their effect on the expression or phosphorylation status of target proteins in signaling pathways (e.g., Akt, p-Akt, mTOR, Bcl-2, caspases).[7][12]
Protocol:
-
Protein Extraction: After treatment with quinoxalinone compounds, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.[7][23]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA protein assay to ensure equal loading.[23]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[21][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[21][22]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[23]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Caspase-3) overnight at 4°C.[7][23]
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: After further washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[7][21]
-
Analysis: Analyze the relative intensity of the protein bands, often normalizing to a loading control like β-actin or GAPDH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. blog.championsoncology.com [blog.championsoncology.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Chloro-2(1H)-quinoxalinone in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of numerous kinases.[1] Among its derivatives, 6-Chloro-2(1H)-quinoxalinone serves as a key intermediate in the synthesis of a variety of kinase inhibitors, demonstrating significant potential in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel kinase inhibitors.
The dysregulation of protein kinase activity is a hallmark of many human diseases, making them critical targets for therapeutic intervention.[4] Quinoxalinone-based compounds have been reported to possess diverse biological functions, including the inhibition of various kinases.[3] The structural features of this compound make it an ideal starting point for chemical modifications to achieve high potency and selectivity against specific kinase targets.
Application Notes
Derivatives of this compound have been successfully developed as inhibitors of several key kinases implicated in pathological processes. These include, but are not limited to:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2]
-
c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress signaling pathways implicated in inflammation, apoptosis, and neurodegenerative diseases.
-
Apoptosis signal-regulated kinase 1 (ASK1): A MAP3K that activates JNK and p38 MAPK pathways in response to cellular stress, playing a role in various diseases including cancer and inflammatory conditions.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth.
-
Serine/threonine kinase 33 (STK33): A kinase implicated in the survival of KRAS-dependent cancer cells.
The development of inhibitors based on the this compound scaffold typically involves chemical synthesis to generate a library of derivatives, followed by in vitro and cell-based screening to identify potent and selective lead compounds.
Data Presentation
The following table summarizes the inhibitory activity of various kinase inhibitors derived from the quinoxalinone scaffold.
| Compound ID/Series | Target Kinase | IC50 (nM) | Cell Line (for cell-based assays) | Reference |
| Quinoxalinone Derivatives | ||||
| Compound Series 1 | VEGFR-2 | 67 | HepG-2 | [3] |
| Compound Series 2 | JNK1 | 160 | - | |
| Compound 26e | ASK1 | 30.17 | - | |
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | H1975 | |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 | H1975 | |
| CPD16 | EGFR (L858R/T790M/C797S) | 10.50 | H1975 | |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 | H1975 | |
| ML281 | STK33 | 7 | - | |
| Reference Compounds | ||||
| Doxorubicin | - | - | HepG-2, MCF-7, HCT-116 | [2] |
| Sorafenib | VEGFR-2 | 190 | - | [3] |
| Osimertinib | EGFR (L858R/T790M/C797S) | 8.93 | H1975 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the this compound intermediate.[3]
Materials:
-
4-chloro-2-nitrophenylamine
-
Chloroacetyl chloride
-
Toluene
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-2-nitrophenylamine in toluene.
-
Add chloroacetyl chloride dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acylated product.
-
Reduction and Cyclization: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of Pd/C to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced. Monitor the reaction by TLC.
-
The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form the quinoxalinone ring.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (specific to the kinase of interest)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the purified kinase to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent that converts the ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Kinase Activity Assay (Western Blotting for Phosphorylation)
This protocol describes how to assess the ability of a compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (specific for the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period. Include a DMSO vehicle control.
-
If the kinase requires activation, stimulate the cells with an appropriate agonist for a short period before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate, or use a loading control like GAPDH or β-actin.
-
Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.
-
Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the C3 Position of Quinoxalin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Quinoxalin-2(1H)-ones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant biological and pharmaceutical properties.[1] The functionalization of the C3 position of the quinoxalin-2(1H)-one scaffold is of particular interest as it allows for the introduction of diverse substituents, leading to the development of novel therapeutic agents and functional materials.[2][3] Derivatives with modifications at this position have demonstrated a wide range of biological activities, including acting as antitumor agents, antimicrobials, and inhibitors for enzymes like aldose reductase and Factor Xa.[3]
This document provides a detailed overview of various methods for the C3 functionalization of quinoxalin-2(1H)-ones, complete with experimental protocols and quantitative data to guide researchers in this field. The methodologies covered include alkylation, arylation, acylation, and trifluoromethylation, highlighting both metal-catalyzed and metal-free approaches.
C3-Alkylation of Quinoxalin-2(1H)-ones
The introduction of alkyl groups at the C3 position is a common strategy to explore the structure-activity relationship of quinoxalin-2(1H)-one derivatives. Various methods, including radical-based and photocatalyzed reactions, have been developed for this purpose.
General Workflow for C3-Alkylation
The following diagram illustrates a typical workflow for the C3-alkylation of quinoxalin-2(1H)-ones.
Caption: General experimental workflow for C3-alkylation.
Selected Protocols and Data for C3-Alkylation
The following table summarizes various C3-alkylation methods with their respective conditions and yields.
| Alkylating Agent | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DMSO/Styrene | H₂O₂ | DMSO | 120 | 12 | up to 86 | Yao et al., 2021[2] |
| Unactivated Alkenes/TMSN₃ | PhI(OAc)₂ | DCE | 80 | 12 | up to 95 | Shen et al., 2020[4] |
| Alkyl-NHP-esters | Visible Light | CH₃CN | rt | 24 | up to 92 | Bisoyi et al., 2023[5] |
| Sodium Alkylsulfinates | PhI(OAc)₂ | DCE/H₂O | 80 | 12 | up to 94 | [6] |
Detailed Experimental Protocol: Metal-Free Three-Component Alkylation
This protocol is adapted from the work of Yao et al. (2021) for the methylation of quinoxalin-2(1H)-ones using DMSO as the methyl source.[2]
Materials:
-
Quinoxalin-2(1H)-one (0.2 mmol)
-
Styrene (0.6 mmol)
-
Hydrogen peroxide (H₂O₂, 30% in H₂O, 0.4 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Reaction tube (10 mL)
Procedure:
-
To a 10 mL oven-dried reaction tube, add quinoxalin-2(1H)-one (0.2 mmol) and styrene (0.6 mmol).
-
Add DMSO (2 mL) to the tube.
-
Carefully add hydrogen peroxide (0.4 mmol) to the reaction mixture.
-
Seal the reaction tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-methylquinoxalin-2(1H)-one.
C3-Arylation of Quinoxalin-2(1H)-ones
The introduction of aryl moieties at the C3 position can significantly influence the biological activity of quinoxalin-2(1H)-ones.[3] Metal-free and photocatalytic methods are prominent in this area.
General Reaction Scheme for C3-Arylation
Caption: General scheme for C3-arylation.
Selected Protocols and Data for C3-Arylation
| Arylating Agent | Catalyst/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Arylhydrazines | Iodosobenzene | CH₃CN | rt | 0.5-2 | up to 92 | Paul et al., 2017[4] |
| Arylamines | t-BuONO | DMSO | 80 | 12 | up to 85 | Qu et al.[3] |
| Aryl Boronic Acids | p-TsOH / Violet LED | CH₃CN/H₂O | rt | 24 | up to 95 | [7] |
| Phenylhydrazine HCl | Eosin Y / KI / Visible Light | DMSO | rt | 12 | up to 90 | [8] |
Detailed Experimental Protocol: Visible-Light-Induced Arylation
This protocol is based on the work by Li et al. for the arylation of quinoxalin-2(1H)-ones using phenylhydrazine hydrochloride as the aryl source.[8]
Materials:
-
Quinoxalin-2(1H)-one (0.2 mmol)
-
Phenylhydrazine hydrochloride (0.4 mmol)
-
Eosin Y (1 mol%)
-
Potassium iodide (KI, 0.4 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Blue LED lamp (3W)
-
Reaction tube (10 mL)
Procedure:
-
Add quinoxalin-2(1H)-one (0.2 mmol), phenylhydrazine hydrochloride (0.4 mmol), Eosin Y (0.002 mmol), and KI (0.4 mmol) to a 10 mL reaction tube.
-
Add DMSO (2 mL) to the tube.
-
Seal the tube and stir the mixture at room temperature.
-
Irradiate the reaction mixture with a 3W blue LED lamp for 12 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-arylquinoxalin-2(1H)-one.
C3-Trifluoromethylation of Quinoxalin-2(1H)-ones
The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. Direct C-H trifluoromethylation of quinoxalin-2(1H)-ones provides an efficient route to these important compounds.[3]
General Reaction Scheme for C3-Trifluoromethylation
Caption: C3-Trifluoromethylation reaction overview.
Selected Protocols and Data for C3-Trifluoromethylation
| CF₃ Source | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CF₃SO₂Na | K₂S₂O₈ | CH₃CN/H₂O | 80 | 12 | up to 91 | Wei et al., 2020[2] |
| CF₃SO₂Na | (NH₄)₂S₂O₈ | DCE/H₂O | 80 | 12 | moderate to excellent | Zhao et al., 2018[3] |
| Togni's reagent | - | - | - | - | - | [4] |
Detailed Experimental Protocol: Transition-Metal-Free Trifluoromethylation
This protocol is adapted from the procedure described by Zhao and co-workers (2018).[3]
Materials:
-
Quinoxalin-2(1H)-one (0.3 mmol)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na, 0.6 mmol)
-
Ammonium persulfate ((NH₄)₂S₂O₈, 0.6 mmol)
-
1,2-Dichloroethane (DCE, 2.0 mL)
-
Water (H₂O, 1.0 mL)
-
Sealed tube
Procedure:
-
In a sealed tube, combine quinoxalin-2(1H)-one (0.3 mmol), CF₃SO₂Na (0.6 mmol), and (NH₄)₂S₂O₈ (0.6 mmol).
-
Add DCE (2.0 mL) and H₂O (1.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 3-trifluoromethyl-quinoxalin-2(1H)-one.
These protocols and data provide a solid foundation for researchers to develop and optimize methods for the C3 functionalization of quinoxalin-2(1H)-ones, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Quinoxalinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of quinoxalinone derivatives, a core scaffold in many biologically active compounds. The presented methods offer advantages in terms of operational simplicity, reduced reaction times, and increased molecular diversity, making them highly valuable in medicinal chemistry and drug discovery.
Introduction
Quinoxalin-2(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis of numerous pharmaceuticals with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies have emerged as a powerful strategy to overcome these limitations by combining multiple reaction steps into a single, efficient operation without the isolation of intermediates. This approach not only simplifies the synthetic process but also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
This guide details three distinct and effective one-pot methods for the synthesis of quinoxalinone derivatives: an iron-catalyzed transfer hydrogenative condensation, a microwave-assisted condensation, and a multi-component reaction for the direct introduction of substituents.
Data Presentation: Comparison of One-Pot Synthesis Methods
The following table summarizes the key quantitative data for the selected one-pot synthesis methods, allowing for a direct comparison of their efficiency and applicability.
| Method | Key Reactants | Catalyst/Promoter | Solvent | Time | Yield (%) | Ref. |
| Iron-Catalyzed Synthesis | 2-Nitroaniline, Vicinal Diol (e.g., hydrobenzoin) | Tricarbonyl (η4-cyclopentadienone) iron complex | o-xylene | 24 h | 49-98 | [1] |
| Microwave-Assisted Synthesis | o-Phenylenediamine, α-Hydroxy Ketone (e.g., benzoin) | Acetic Acid | Acetic Acid | 3 min | 96 | [2] |
| Multi-Component Synthesis | o-Phenylenediamine, Sodium Pyruvate, Aldehyde (e.g., benzaldehyde) | Acetic Acid (aq.) | Water/Acetic Acid | - | Good-High | [3] |
Experimental Protocols
Method 1: Iron-Catalyzed One-Pot Synthesis of Quinoxalines
This protocol describes the synthesis of 2,3-diphenylquinoxaline from 2-nitroaniline and hydrobenzoin via an iron-catalyzed transfer hydrogenative condensation.[1] This method is advantageous as it avoids the need for external oxidants or reductants.[1]
Materials:
-
2-Nitroaniline
-
Hydrobenzoin (1,2-diphenyl-1,2-ethanediol)
-
Tricarbonyl (η4-cyclopentadienone) iron complex (Knölker complex)
-
Trimethylamine N-oxide (Me₃NO)
-
o-Xylene
-
Argon (or other inert gas)
Procedure:
-
To an oven-dried reaction tube, add the tricarbonyl (η4-cyclopentadienone) iron complex (catalyst) and trimethylamine N-oxide (activator).
-
Add 2-nitroaniline and hydrobenzoin to the tube.
-
Add o-xylene as the solvent.
-
Seal the tube and purge with argon.
-
Heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel to afford the desired 2,3-diphenylquinoxaline.
Diagram of Experimental Workflow:
Caption: Workflow for iron-catalyzed synthesis.
Method 2: Microwave-Assisted One-Pot Synthesis of Quinoxalinones
This green chemistry approach utilizes microwave irradiation to rapidly synthesize quinoxalinone derivatives from o-phenylenediamines and α-hydroxy ketones in the absence of a metal catalyst.[2]
Materials:
-
o-Phenylenediamine
-
Benzoin (α-hydroxy ketone)
-
Glacial Acetic Acid
Procedure:
-
In a microwave-safe reaction vessel, mix o-phenylenediamine (2 mmol) and benzoin (2 mmol).
-
Add glacial acetic acid (2 mL) to the mixture.
-
Place the vessel in a microwave oven and irradiate at a power output of 450 W for 3 minutes.
-
After the reaction is complete, pour the mixture into cold water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic extracts with calcium chloride and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Diagram of Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis.
Method 3: Multi-Component One-Pot Synthesis of 3-Styryl-1H-quinoxalin-2-ones
This method allows for the efficient, one-pot synthesis of 3-substituted quinoxalin-2-ones through a three-component reaction in an aqueous medium.[3]
Materials:
-
o-Phenylenediamine
-
Sodium Pyruvate
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Aqueous Acetic Acid (20%)
-
Sodium Acetate
Procedure:
-
Dissolve o-phenylenediamine and sodium pyruvate in 20% aqueous acetic acid containing sodium acetate.
-
Add the aromatic aldehyde to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with water and dry to obtain the 3-styryl-1H-quinoxalin-2-one derivative. Further purification can be achieved by recrystallization if necessary.
Diagram of Logical Relationships:
Caption: Logical flow of the multi-component reaction.
References
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-2(1H)-quinoxalinone
Introduction
6-Chloro-2(1H)-quinoxalinone is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various biologically active molecules, including the potent herbicide quizalofop-ethyl.[1][2] Accurate and comprehensive characterization of this compound is critical for ensuring purity, confirming identity, and maintaining quality control in research, development, and manufacturing processes. These application notes provide detailed protocols for the analytical techniques essential for the complete characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR identifies the chemical environment of each carbon atom in the molecule. Together, they confirm the core quinoxalinone structure and the specific substitution pattern.
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Experiment: Standard proton experiment.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment.
-
Reference: Solvent peak (DMSO-d₆ at 39.52 ppm).
-
Temperature: 298 K.
-
Number of Scans: 1024-2048.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Data Presentation: Expected NMR Data
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on the analysis of similar quinoxalinone structures. Actual values may vary slightly.
| Analysis Type | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~12.5 | Singlet, 1H (N-H) |
| ~8.2 | Singlet, 1H (C3-H) | |
| ~7.8 | Doublet, 1H (Aromatic H) | |
| ~7.6 | Doublet of doublets, 1H (Aromatic H) | |
| ~7.4 | Doublet, 1H (Aromatic H) | |
| ¹³C NMR | ~155 | C2 (C=O) |
| ~145 | Aromatic Quaternary C | |
| ~135 | C3 | |
| ~130-132 | Aromatic Quaternary C | |
| ~128-130 | Aromatic CH | |
| ~125 | Aromatic CH | |
| ~118 | Aromatic CH | |
| ~116 | Aromatic Quaternary C |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.[3]
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50–500.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂) Temperature: 300-350 °C.
-
Collision Energy (for MS/MS): 10-40 eV for fragmentation analysis.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. For HRMS, compare the measured exact mass with the theoretical mass calculated for the molecular formula C₈H₆ClN₂O⁺. Analyze the isotopic distribution to confirm the presence of one chlorine atom.
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value | Note |
| Molecular Formula | C₈H₅ClN₂O | |
| Theoretical Monoisotopic Mass | 180.0141 | For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). |
| Expected [M+H]⁺ (m/z) | 181.0219 | Theoretical exact mass for C₈H₆ClN₂O⁺. |
| Expected Isotopic Peak [M+2+H]⁺ (m/z) | 183.0190 | Due to the presence of the ³⁷Cl isotope. |
| Isotopic Ratio | ~3:1 | Intensity ratio of [M+H]⁺ to [M+2+H]⁺. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The presence of characteristic absorption bands for N-H (amine/amide), C=O (carbonyl), C=N (imine), aromatic C-H, and C-Cl bonds provides strong evidence for the proposed structure.[4][5]
Experimental Protocol
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000–400 cm⁻¹.[4]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Perform a background scan (air or empty ATR) before sample analysis.
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300–3100 | N-H Stretch | Amide N-H |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| ~1680 | C=O Stretch | Amide I band (Carbonyl) |
| 1610–1580 | C=C and C=N Stretch | Aromatic ring and Imine |
| 850–750 | C-H Bending (out-of-plane) | Substituted benzene ring |
| 800–600 | C-Cl Stretch | Aryl-Chloride |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is the primary method for assessing the purity of this compound. Using a reversed-phase method with UV detection, the percentage purity can be accurately determined by measuring the relative area of the main peak compared to any impurity peaks.[2] This technique is crucial for quality control.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or the determined λmax from UV-Vis analysis.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.
Data Presentation: Example Purity Analysis
| Peak # | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.5 | 15,000 | 0.3 | Impurity A |
| 2 | 10.8 | 4,950,000 | 99.5 | This compound |
| 3 | 14.2 | 10,000 | 0.2 | Impurity B |
| Total | 4,975,000 | 100.0 |
Thermal Analysis (TGA/DSC)
Application Note
Thermal analysis provides information on the physicochemical properties of this compound, including its melting point, thermal stability, and decomposition profile. Differential Scanning Calorimetry (DSC) is used to determine the melting point and purity, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[6]
Experimental Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum for DSC, alumina for TGA).
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Acquisition Parameters:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 500 °C.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endothermic event corresponding to melting.
-
TGA: Determine the onset temperature of decomposition from the TGA curve and the peak decomposition temperature from the derivative (DTG) curve.
-
Data Presentation: Expected Thermal Properties
| Analysis Type | Parameter | Expected Value |
| DSC | Melting Point (Onset) | Compound-specific value (e.g., >200 °C) |
| TGA | Onset of Decomposition (T_onset) | Temperature at which significant weight loss begins. |
| TGA | Residue at 500 °C | % of initial mass remaining. |
Visualizations
Overall Characterization Workflow
Caption: Workflow for the comprehensive characterization of this compound.
Relationship Between Analytical Techniques
Caption: Logical relationships between analytical techniques and characterization goals.
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. mdpi.com [mdpi.com]
- 6. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]
Application Notes and Protocols for in vitro DNA Gyrase Inhibitory Assay of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] This enzyme is a well-validated and attractive target for the development of new antibacterial agents because it is essential for bacterial survival and is absent in higher eukaryotes. Quinoxaline derivatives have emerged as a promising class of compounds that exhibit inhibitory activity against DNA gyrase, making them potential candidates for novel antibiotic development.
These application notes provide detailed protocols for conducting in vitro DNA gyrase inhibitory assays to evaluate the potency of quinoxaline derivatives. The protocols cover the widely used DNA supercoiling assay with both agarose gel-based and fluorescence-based detection methods. Additionally, a summary of reported inhibitory activities of various quinoxaline and related derivatives is presented to serve as a reference for comparative analysis.
Mechanism of Action of DNA Gyrase and Inhibition by Quinolone-like Compounds
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The catalytic cycle involves the binding of a segment of DNA (the G-segment), followed by ATP-dependent cleavage of both strands of the G-segment. Another segment of DNA (the T-segment) is then passed through the transient break, and finally, the G-segment is religated. This process results in the introduction of a negative supercoil into the DNA.[2]
Quinolone and fluoroquinolone antibiotics, which share structural similarities with some quinoxaline derivatives, function by inhibiting DNA gyrase. Their mechanism of action involves the stabilization of the covalent complex formed between the GyrA subunits and the cleaved DNA.[2][3] This "cleavable complex" prevents the religation of the DNA strands, leading to double-strand breaks, which are ultimately lethal to the bacterial cell.[4] It is widely believed that quinoxaline derivatives that inhibit DNA gyrase share a similar mechanism of action, interacting with both the GyrA subunit and the DNA to trap the enzyme in its cleavage-competent state.[5]
Data Presentation: DNA Gyrase Inhibitory Activity of Quinoxaline and Related Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for several quinoxaline and quinoline derivatives against E. coli and S. aureus DNA gyrase. This data provides a quantitative measure of their potency and can be used for structure-activity relationship (SAR) studies and for the selection of lead compounds.
| Compound Class | Derivative | Target Organism | IC50 (µM) | Reference |
| Quinoxaline | 2-(1-Methylhydrazino)quinoxaline (representative) | E. coli | 7.35 | |
| Quinoxaline | Compound 2e (a novel derivative) | E. coli | 7.35 | |
| Quinolone | Ciprofloxacin | E. coli | 47.68 | |
| Quinolone | Ciprofloxacin | S. aureus | 30.5 | [6] |
| Quinolone | Ofloxacin | S. aureus | 63.0 | [6] |
| Quinolone | Sparfloxacin | S. aureus | 28.5 | [6] |
| Quinolone Hybrid | Compound 8b | S. aureus (ATPase assay) | 1.89 | [7] |
| Quinolone Hybrid | Compound 9c | S. aureus (ATPase assay) | 2.73 | [7] |
| Quinolone Hybrid | Compound 9d | S. aureus (ATPase assay) | 2.14 | [7] |
| Miscellaneous | Chloro-IB-MECA | E. coli | 2.4 | [8] |
| Miscellaneous | Compound 154 | E. coli | 3.1 | [8] |
| Miscellaneous | Compound 40 | E. coli | 47.6 | [8] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay (Agarose Gel-Based)
This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase. The principle lies in the differential migration of supercoiled and relaxed plasmid DNA during agarose gel electrophoresis.
Materials:
-
Enzyme: Purified E. coli or S. aureus DNA gyrase (containing GyrA and GyrB subunits)
-
Substrate: Relaxed pBR322 plasmid DNA
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Test Compound: Quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution/Loading Dye (6x): 30% Ficoll, 0.6% SDS, 60 mM EDTA, and 0.05% bromophenol blue.
-
Agarose Gel: 1% agarose in 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA).
-
Staining Solution: Ethidium bromide (1 µg/mL) or another suitable DNA stain.
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the following components in a final volume of 20 µL:
-
4 µL of 5x Assay Buffer
-
1 µg of relaxed pBR322 DNA
-
Varying concentrations of the quinoxaline derivative (or solvent control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 2 µL of DNA gyrase (typically 1-2 units) to each reaction tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide solution for 15-30 minutes and then destain in water. Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value is determined as the concentration of the compound that inhibits 50% of the DNA supercoiling activity.
DNA Gyrase Supercoiling Inhibition Assay (Fluorescence-Based)
This high-throughput assay measures the change in fluorescence of a DNA-intercalating dye that preferentially binds to either relaxed or supercoiled DNA.
Materials:
-
Enzyme and Substrate: As described in the gel-based assay.
-
Assay Buffer (5x): Similar to the gel-based assay, but may be optimized for the specific fluorescence dye.
-
Test Compound: Quinoxaline derivatives in a suitable solvent.
-
Fluorescence Dye: A dye that exhibits differential fluorescence upon binding to relaxed versus supercoiled DNA (e.g., H19 dye).
-
Microplate: Black, opaque 96-well or 384-well plates suitable for fluorescence measurements.
-
Plate Reader: A fluorescence plate reader with appropriate excitation and emission filters.
Procedure:
-
Reaction Setup: In a microplate well, prepare the reaction mixture as described for the gel-based assay, typically in a final volume of 20-50 µL. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition and Incubation: Add DNA gyrase to initiate the reaction and incubate at 37°C for 30-60 minutes.
-
Dye Addition: After incubation, add the fluorescence dye to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: The inhibition of DNA gyrase activity is determined by the change in fluorescence signal. Calculate the percentage of inhibition for each concentration of the quinoxaline derivative relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro DNA gyrase inhibitory assay.
Caption: Proposed mechanism of DNA gyrase inhibition by quinoxaline derivatives.
References
- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2(1H)-quinoxalinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Chloro-2(1H)-quinoxalinone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route from 4-chloro-2-nitrophenylamine.
Q1: Low yield of the final product, this compound.
A1: Low yields can stem from several factors throughout the two-step synthesis. Here’s a systematic approach to troubleshoot this issue:
-
Step 1: Acylation of 4-chloro-2-nitrophenylamine:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
-
Purity of reagents: Use freshly distilled or high-purity chloroacetyl chloride and a dry, inert solvent like toluene to prevent side reactions.[1]
-
-
Step 2: Reductive Cyclization:
-
Inefficient reduction: The choice of reducing agent and catalyst is critical. While Pd/C is commonly used for hydrogenation, the reaction conditions must be optimized to prevent side reactions.[1] Consider using alternative reduction methods if catalytic hydrogenation proves problematic.
-
Side reactions: A significant side reaction is the dechlorination of the chloro-substituent during catalytic hydrogenation.[1] To mitigate this, you can try:
-
Optimizing hydrogenation conditions: Lowering the hydrogen pressure or temperature may reduce dechlorination.
-
Using alternative reducing agents: Iron powder in an acidic medium has been shown to be effective for the reduction of the nitro group without affecting the chloro substituent.[2]
-
-
Incomplete cyclization: After the reduction of the nitro group to an amine, the intramolecular cyclization to form the quinoxalinone ring should proceed readily. If incomplete, a mild acid or base catalyst might facilitate the reaction.
-
Q2: The final product is contaminated with a dechlorinated byproduct.
A2: The presence of 2(1H)-quinoxalinone as an impurity is a common issue arising from the reduction of the chloro group during catalytic hydrogenation.[1]
-
Modification of Catalytic Hydrogenation:
-
Catalyst choice: The type and batch of the Pd/C catalyst can influence the extent of dechlorination. Experimenting with different catalyst loadings or suppliers might be beneficial.
-
Reaction time and temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize over-reduction.
-
-
Alternative Reduction Methods:
-
As mentioned, using iron powder in a medium like acetic acid is a reliable method to selectively reduce the nitro group while preserving the chloro substituent.[2]
-
Other reducing systems like stannous chloride (SnCl₂) in hydrochloric acid can also be employed, although work-up can be more challenging.[1]
-
Q3: Difficulty in purifying the final product.
A3: Purification of this compound is typically achieved by recrystallization.
-
Choosing the right solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of quinoxalinone derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane.[3]
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely used method, particularly for larger-scale synthesis, starts with 4-chloro-2-nitrophenylamine.[1][4] This two-step process involves the acylation with chloroacetyl chloride to form N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, followed by a reductive cyclization to yield the final product.[4]
Q2: Are there alternative starting materials for the synthesis?
A2: Yes, an alternative route begins with p-chloroaniline. This multi-step process involves condensation, nitration, reduction, cyclization, and oxidation reactions.[2] Another classical, though less common, approach is the condensation of a substituted o-phenylenediamine with chloroacetic acid.[1]
Q3: What are the key reaction parameters to control for a high yield?
A3: Key parameters include:
-
Temperature: Controlling the temperature during both the acylation and reduction steps is crucial to prevent side reactions.
-
Purity of Reagents and Solvents: Using high-purity starting materials and dry solvents is essential for clean reactions.
-
Choice of Reducing Agent: The selection of the reducing agent and catalyst in the second step directly impacts the yield and purity by influencing the extent of the undesired dechlorination.[1][2]
-
pH Control: In some synthesis variations, maintaining the pH of the reaction mixture can be important for optimizing the yield.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): This will confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic functional groups present in the molecule.
-
Thin-Layer Chromatography (TLC): To assess the purity and compare it with a standard sample if available.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-chloro-2-nitrophenylamine
This protocol is divided into two main steps: the synthesis of the intermediate N-(4-chloro-2-nitrophenyl)-2-chloroacetamide and its subsequent reductive cyclization.
Step 1: Synthesis of N-(4-chloro-2-nitrophenyl)-2-chloroacetamide
-
Reagents and Materials:
-
4-chloro-2-nitrophenylamine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Toluene (anhydrous)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-nitrophenylamine (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide, which can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Reductive Cyclization to this compound
-
Method A: Catalytic Hydrogenation
-
Reagents and Materials:
-
N-(4-chloro-2-nitrophenyl)-2-chloroacetamide
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the starting material is no longer visible by TLC.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure. The resulting solid is crude this compound.
-
Purify the crude product by recrystallization.
-
-
-
Method B: Reduction with Iron
-
Reagents and Materials:
-
N-(4-chloro-2-nitrophenyl)-2-chloroacetamide
-
Iron powder
-
Acetic acid
-
Ethanol/Water mixture
-
-
Procedure:
-
In a round-bottom flask, suspend N-(4-chloro-2-nitrophenyl)-2-chloroacetamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (excess, typically 3-5 eq).
-
Add glacial acetic acid (catalytic amount).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through Celite to remove the iron residues.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and remove the solvent to obtain the crude product.
-
Purify by recrystallization.
-
-
Data Presentation
Table 1: Comparison of Different Synthesis Parameters for this compound
| Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| 4-chloro-2-nitrophenylamine | 1. Chloroacetyl chloride2. H₂/Pd-C | 1. Reflux in toluene2. Catalytic hydrogenation | Variable, prone to dechlorination | [1] |
| 4-chloro-2-nitrophenylamine | 1. Chloroacetyl chloride2. Fe/Acetic Acid | 1. Reflux in toluene2. Reflux | Good selectivity, avoids dechlorination | [2] |
| p-chloroaniline | Multi-step | Condensation, nitration, reduction, cyclization, oxidation | Improved regioselective synthesis | [2] |
| o-phenylenediamine derivative | Chloroacetic acid, H₂O₂/NaOH | Condensation followed by oxidation | ~40% (can be improved to 80% with pH control) | [1] |
Visualizations
References
Navigating Solubility Challenges with 6-Chloro-2(1H)-quinoxalinone: A Technical Support Guide
For researchers and drug development professionals working with 6-Chloro-2(1H)-quinoxalinone, its limited aqueous solubility presents a significant hurdle in various biological assays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: What are the recommended starting solvents for dissolving this compound?
Based on the solubility of similar quinoxalinone derivatives, the recommended starting solvents for preparing a stock solution are DMSO, dimethylformamide (DMF), and ethanol. These are polar aprotic and protic solvents with a high capacity for dissolving a wide range of organic compounds.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Reduce the final concentration of the organic solvent: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your assay, as higher concentrations can be toxic to cells and may affect enzyme activity.
-
Use a co-solvent system: A mixture of an organic solvent and an aqueous buffer can enhance solubility.
-
Adjust the pH of the assay buffer: The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.
-
Incorporate non-ionic surfactants: Low concentrations (e.g., 0.01-0.05%) of surfactants like Tween-20 or Triton X-100 can help maintain the compound's solubility in aqueous solutions.
Q4: Can heating be used to dissolve this compound?
Gentle heating can be a useful technique to aid in the dissolution of many organic compounds. However, it is crucial to first assess the thermal stability of this compound to avoid degradation. If you choose to heat the solution, do so gently and for the shortest duration necessary.
Troubleshooting Guide: Overcoming Solubility Issues in Assays
This guide provides a systematic approach to troubleshoot and overcome common solubility problems encountered with this compound during assay development.
Table 1: Troubleshooting Common Solubility Problems
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low intrinsic solubility. | 1. Increase the solvent volume.2. Gently warm the solution.3. Try an alternative solvent like DMF. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has very low aqueous solubility. | 1. Decrease the final assay concentration of the compound.2. Increase the percentage of the organic co-solvent in the final assay volume (while considering assay compatibility).3. Add a non-ionic surfactant (e.g., Tween-20 at 0.01%) to the assay buffer. |
| Precipitation is observed over time in the assay plate. | The compound has low kinetic solubility and is crashing out of the supersaturated solution. | 1. Prepare fresh dilutions of the compound immediately before use.2. Include a solubility-enhancing excipient in the assay buffer.3. Evaluate if the precipitation is affecting the assay readout by including appropriate controls. |
| Inconsistent assay results or poor dose-response curves. | Compound precipitation is leading to variable effective concentrations. | 1. Visually inspect assay plates for any signs of precipitation before reading.2. Implement one of the solubility enhancement strategies mentioned above to ensure the compound remains in solution throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh 1.806 mg of this compound (MW: 180.59 g/mol ).
-
Adding Solvent: Add 100 µL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Assessing Solubility in Aqueous Buffers
-
Prepare a high-concentration stock: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution into the desired aqueous assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO concentration is kept constant across all dilutions and is compatible with your assay (typically ≤1%).
-
Incubation: Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background.
-
Optional Quantitative Analysis: For a more precise determination, the samples can be centrifuged or filtered, and the concentration of the compound remaining in the supernatant/filtrate can be measured using a suitable analytical method like HPLC-UV.
Visualizing Experimental Workflows and Logic
The following diagrams, created using the DOT language, illustrate key decision-making processes for addressing solubility issues.
Caption: Workflow for initial solubility assessment.
Caption: Decision tree for troubleshooting precipitation.
optimization of reaction conditions for quinoxalinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxalinones. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinoxalinone synthesis?
The most prevalent methods for quinoxalinone synthesis involve the condensation of o-phenylenediamines with α-keto acids or their derivatives.[1] Other common precursors include α-dicarbonyl compounds, α-hydroxy ketones, and α-haloketones.[2][3]
Q2: What are the typical reaction conditions for quinoxalinone synthesis?
Traditional methods often require harsh conditions, such as high temperatures and the use of strong acids or metal catalysts.[2][4][5] However, recent advancements have led to the development of milder and more efficient protocols. These include reactions conducted at room temperature, often facilitated by various catalysts in different solvents.[4][5][6] Some modern approaches even utilize photocatalysis, microwave irradiation, or ultrasound to promote the reaction.[2][6]
Q3: Are there any metal-free approaches for quinoxalinone synthesis?
Yes, several metal-free synthetic routes have been developed. These methods often employ organocatalysts, iodine, or operate under catalyst-free conditions, sometimes in environmentally benign solvents like water or ethanol.[1] For instance, reactions can be promoted by acids like trifluoroacetic acid or ammonium chloride in methanol.[4][5][7]
Troubleshooting Guide
Low or No Product Yield
Q4: My quinoxalinone synthesis is resulting in a very low yield or no product at all. What are the possible causes and solutions?
Several factors can contribute to low or no product yield. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low quinoxalinone yield.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature.[8]
-
Impurities in Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can interfere with the reaction. It is recommended to use high-purity starting materials or purify them before use.[8]
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction yield. It is advisable to screen different solvents. Water, ethanol, methanol, acetonitrile, and toluene are commonly used.[6][8][9]
-
Reaction Atmosphere: o-Phenylenediamines can be susceptible to oxidation, which can lead to colored impurities and reduced yield. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[8] Conversely, some specific protocols have shown that an oxygen atmosphere can significantly improve the yield.[4][5]
-
Catalyst Inactivity: If using a catalyst, it may be inactive or poisoned. Try using a fresh batch of the catalyst or consider screening other catalysts.
Side Product Formation
Q5: I am observing significant side product formation in my reaction. How can I minimize this?
Logical Flow for Minimizing Side Products
Caption: Decision-making process for minimizing side products.
Possible Causes & Solutions:
-
Side Reactions of Reactants: At high temperatures, starting materials like α-keto acids can decompose. Employing milder reaction conditions can minimize such side reactions.[8]
-
Oxidation of o-phenylenediamine: As mentioned previously, the oxidation of the diamine starting material can lead to impurities. Performing the reaction under an inert atmosphere is a common solution.[8]
-
Solvent Reactivity: The solvent may not be inert and could be reacting with the starting materials or intermediates. It is crucial to choose a non-reactive solvent.[8]
Purification Difficulties
Q6: I am finding it difficult to purify my synthesized quinoxalinone. What are some effective purification strategies?
Possible Causes & Solutions:
-
Poor Solubility: Quinoxalinone derivatives often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.[8]
-
Solution: Recrystallization: This is often the most effective method. Successful recrystallization has been reported using ethanol or by dissolving the crude product in a 5% NaOH solution followed by reprecipitation with dilute HCl.[8]
-
-
Decomposition on Silica Gel: Some quinoxalinones can be unstable on silica gel, leading to decomposition during column chromatography.[8]
-
Solution: Alternative Purification Methods: If decomposition on silica is suspected, consider alternative methods like recrystallization or preparative thin-layer chromatography (prep-TLC) with a less acidic stationary phase.
-
Data Presentation
Table 1: Effect of Solvent on Quinoxalinone Synthesis Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | Methanol | High | [9] |
| 2 | Tetrahydrofuran (THF) | High | [9] |
| 3 | Acetonitrile | Decreased Yield | [9] |
| 4 | Toluene | 92 | [6] |
| 5 | Ethanol | 95 | [10] |
| 6 | Water | - | [11] |
| 7 | Dimethylformamide (DMF) | - | [8] |
Yields are highly dependent on the specific substrates, catalyst, and reaction conditions. This table provides a general comparison based on reported findings.
Table 2: Comparison of Catalytic Systems for Quinoxalinone Synthesis
| Catalyst | Key Features | Reaction Conditions | Reference |
| Trifluoroacetic Acid (TFA) | Mild, simple, room temperature | MeCN, open flask, room temp. | [4][5] |
| Alumina-Supported Heteropolyoxometalates | Heterogeneous, reusable, high yield | Toluene, room temp. | [6] |
| Ammonium Bifluoride (NH₄HF₂) | Mild, high yield | Aqueous ethanol | |
| Ionic Liquid Functionalized Cellulose | Heterogeneous, effective, green solvent | Water | [11] |
| Cerium (IV) Ammonium Nitrate (CAN) | Low cost, water-miscible, fast reaction | Water, room temp. | [10] |
| Iron Chloride (FeCl₃) | Lewis acid, mild, oxidative cross-coupling | - | [12] |
| No Catalyst (Ultrasound-assisted) | Catalyst-free, rapid, high yield | Ethanol, room temp. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxalin-2(1H)-ones using Trifluoroacetic Acid (TFA)
This protocol is adapted from a mild and convenient method for the cyclization of N-protected o-phenylenediamines with carbonyl compounds.[4][5]
Workflow for TFA-Catalyzed Quinoxalinone Synthesis
References
- 1. Quinoxalinone synthesis [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Chloro-2(1H)-quinoxalinone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Chloro-2(1H)-quinoxalinone via recrystallization.
Troubleshooting Guides
Recrystallization is a powerful purification technique, but it can present challenges. This guide addresses common problems encountered during the process.
Common Recrystallization Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used: The solution is not supersaturated.[1] - The solution is supersaturated but requires a nucleation site: Crystal growth has not been initiated.[1] | - Reduce solvent volume: Boil off some solvent to concentrate the solution and attempt cooling again.[1][2] - Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[1][2] - Cool further: Use an ice bath to decrease solubility. |
| "Oiling Out" (Compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute: The compound melts before it dissolves.[2] - High concentration of impurities: Impurities can lower the melting point of the mixture. - Rapid cooling: The solution becomes supersaturated too quickly. | - Reheat the solution: Add more of the "soluble solvent" to decrease the saturation point and allow for slower cooling.[2] - Use a lower-boiling point solvent. - Consider a solvent pair: Dissolve in a "good" solvent and add a "poor" solvent dropwise until cloudy, then reheat to clarify and cool slowly. |
| Low Recovery/Yield | - Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[2] - Premature crystallization: Product was lost during the hot filtration step.[3] - Washing with a solvent in which the compound is too soluble. | - Minimize solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. - Cool thoroughly: Ensure the flask is adequately cooled in an ice bath before filtration to maximize precipitation. - Wash crystals with ice-cold solvent to minimize dissolution of the product.[3] |
| Colored Impurities in Crystals | - Colored impurities are present in the crude material. - The compound itself may be inherently colored. | - Use activated charcoal: Add a small amount of charcoal to the hot solution before filtration to adsorb colored impurities.[4] Note: Use sparingly as it can also adsorb the desired compound. - Perform a hot gravity filtration to remove the charcoal before cooling.[4] |
| Premature Crystallization During Hot Filtration | - The solution cools too quickly in the funnel. - The funnel is at a lower temperature than the solution. | - Use a stemless funnel to prevent clogging.[3] - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it on the steam bath.[3] - Keep the solution hot and filter it in small portions.[3] |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable recrystallization solvent for this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[5] A good starting point for heteroaromatic compounds like this is often polar solvents.[5] A systematic approach involves small-scale solubility tests with various solvents.
Solvent Selection Protocol:
-
Place 10-20 mg of your crude compound into several test tubes.
-
Add ~0.5 mL of a different solvent to each tube at room temperature and agitate. A good solvent will not dissolve the compound at this stage.[5]
-
For tubes where the solid is insoluble, gently heat the mixture while adding the solvent dropwise until the solid just dissolves.[5]
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The solvent that produces a large quantity of pure-looking crystals is the most suitable.
Table of Potential Solvents
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar | Often a good starting point for aromatic and heterocyclic compounds.[5] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point.[5] |
| Isopropanol | 82 | Polar | Another alcohol to consider as a primary solvent.[5] |
| Ethyl Acetate | 77 | Intermediate | Good for compounds with intermediate polarity.[5] |
| Acetone | 56 | Intermediate | A versatile solvent, but its low boiling point can sometimes be a disadvantage.[5] |
| Toluene | 111 | Nonpolar | Suitable for less polar compounds; ensure the compound's melting point is higher than 111°C to prevent oiling out.[5] |
| Water | 100 | Very Polar | Generally unsuitable for most organic compounds unless they have highly polar functional groups. Can be used as an anti-solvent with a miscible organic solvent like ethanol.[5] |
Solvent Selection Logic
Caption: Logic for selecting an appropriate recrystallization solvent.
Q2: Can you provide a general experimental protocol for the recrystallization of this compound?
A2: Certainly. The following is a standard protocol that can be adapted based on the chosen solvent and scale of your experiment.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate or steam bath, adding small portions of hot solvent until the compound just dissolves completely.
-
(Optional) Decoloration: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[4] Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution quickly to remove impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry on the filter by drawing air through them. Then, transfer the crystals to a watch glass or drying dish to dry completely in the air or a vacuum oven.
Recrystallization Experimental Workflow
Caption: General workflow for the recrystallization experiment.
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[2][3] This often happens when the melting point of your compound (potentially lowered by impurities) is below the temperature of the solution as it becomes saturated.[2] To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent, and then allow the solution to cool much more slowly.[1][2] Insulating the flask can help promote slow cooling and favor crystal formation over oiling.
Q4: My yield is very low. How can I improve it?
A4: The most common reason for low yield is using too much solvent, which keeps a large portion of your product dissolved even after cooling.[1] To improve yield, ensure you are using the absolute minimum amount of hot solvent needed for dissolution. Additionally, make sure you are cooling the solution thoroughly in an ice bath for an adequate amount of time before filtration. Finally, when washing the crystals, use only a minimal amount of ice-cold solvent to avoid re-dissolving your product.
Q5: How can I remove a persistent color from my product?
A5: If your purified this compound has a persistent color, it is likely due to highly colored impurities. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[4] The charcoal adsorbs the colored compounds, which are then removed along with the charcoal during filtration. Use charcoal sparingly, as it can also adsorb your desired product, potentially reducing the overall yield.[4]
References
common side products in the synthesis of 6-Chloro-2(1H)-quinoxalinone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Chloro-2(1H)-quinoxalinone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My post-reaction analysis (LC-MS/NMR) indicates the presence of an isomer. What is this side product and how can I avoid it?
A1: The most probable isomeric impurity is 7-Chloro-2(1H)-quinoxalinone . Its formation is almost always traced back to the purity of the starting material, 4-chloro-1,2-phenylenediamine. If the diamine precursor was synthesized from 3-chloroaniline, contamination with other isomers can carry through.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the synthesis, confirm the purity of the 4-chloro-1,2-phenylenediamine via melting point, NMR, or HPLC.
-
Purify the Diamine: If impurities are detected, recrystallize the 4-chloro-1,2-phenylenediamine. This starting material is known to be sensitive to air and light, which can cause degradation and discoloration.[1]
-
Chromatographic Separation: If the isomeric side product has already formed, separation from the desired 6-chloro product can be achieved using column chromatography, though it may be challenging due to their similar polarities.
-
Q2: I am observing a significant product peak with a mass that is ~34.5 Da lower than my target product. What is this impurity?
A2: This mass difference corresponds to the loss of a chlorine atom and the gain of a hydrogen atom, indicating the formation of the dechlorinated byproduct, 2(1H)-quinoxalinone . This side reaction is particularly common in syntheses that involve a catalytic hydrogenation step (e.g., using Pd/C) to reduce a nitro group precursor.[2][3]
-
Troubleshooting Steps:
-
Optimize Reduction Conditions: If using catalytic hydrogenation, reduce the catalyst loading, hydrogen pressure, or reaction time. Screen different catalysts; for instance, iron powder in acidic medium has been used effectively to reduce the nitro group while preserving the active chlorine.[4]
-
Alternative Synthetic Route: Consider a synthetic route that does not rely on the reduction of a nitro group in the presence of a chlorine atom, such as the direct condensation of 4-chloro-1,2-phenylenediamine with glyoxylic acid.
-
Q3: My NMR spectrum shows signals indicative of a saturated C-N bond (e.g., a peak around 4.0-4.5 ppm) instead of the expected aromatic signals.
A3: This suggests the formation of an over-reduced product, most likely 6-chloro-3,4-dihydroquinoxalin-2(1H)-one . This occurs when the quinoxalinone ring itself is partially hydrogenated. This is a known issue in reactions involving strong reducing agents or excessive hydrogenation.[2][3]
-
Troubleshooting Steps:
-
Introduce a Final Oxidation Step: The dihydro- intermediate can often be easily oxidized to the desired aromatic quinoxalinone. Treat the crude product with an oxidizing agent like 30% hydrogen peroxide in acetic acid or simply expose it to air during workup.[2]
-
Use Milder Reducing Agents: When a reduction step is necessary, avoid overly harsh conditions. For example, NaBH4 has been noted to sometimes produce the dihydro- byproduct.[2]
-
Q4: My final product is discolored (brown or dark) and contains insoluble material.
A4: Discoloration and insoluble material are often due to the oxidation and polymerization of the o-phenylenediamine starting material.[1] Certain reactive C2 synthons, like diketene, can also self-polymerize and contribute to these impurities.[2]
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the diamine.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purify Starting Materials: Ensure the diamine is pure and not already discolored before use.
-
Control Reaction Temperature: Avoid excessively high temperatures which can accelerate decomposition and polymerization.
-
Data on Synthetic Strategies
The synthesis of this compound can be approached via several routes. The choice of method can influence the side product profile and overall yield.
| Synthetic Route | Key Reagents | Common Side Products | Key Considerations | Reference(s) |
| Route 1: Cyclocondensation | 4-chloro-1,2-phenylenediamine, Glyoxylic Acid | Isomeric (7-chloro) impurity, Unreacted starting materials, Polymerization products | Highly dependent on the purity of the diamine. The most direct route. | [5] |
| Route 2: Chloroacetyl Chloride Method | 4-chloro-2-nitrophenylamine, Chloroacetyl chloride, Pd/C for reduction | Dechlorinated byproduct (2(1H)-quinoxalinone), Over-reduced byproduct (dihydro-quinoxalinone) | Prone to dechlorination during the catalytic hydrogenation step.[2] Optimization of reduction is critical. | [2][4][6] |
| Route 3: Oxidation of Dihydro- intermediate | o-phenylenediamine, Chloroacetic acid, H₂O₂/NaOH | Incomplete oxidation, Over-oxidation byproducts | Requires a distinct oxidation step which adds a step but can produce clean product if the intermediate is isolated. | [2] |
Experimental Protocol: Cyclocondensation Route
This protocol describes the synthesis of this compound from 4-chloro-1,2-phenylenediamine and glyoxylic acid.
Materials:
-
4-chloro-1,2-phenylenediamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Ethanol or a similar protic solvent
-
Hydrochloric acid (catalytic)
Procedure:
-
Dissolve 4-chloro-1,2-phenylenediamine in ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
In a separate beaker, dissolve glyoxylic acid monohydrate in a minimal amount of ethanol.
-
Add the glyoxylic acid solution dropwise to the stirred solution of the diamine at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 70-80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain crude this compound.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol or acetic acid for further purification.
Visualizations
General Experimental Workflow
References
- 1. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. EP0295815A2 - Process for production of 2-quinoxalines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Technical Support Center: Regioselective Synthesis of Quinoxalinone Derivatives
Welcome to the technical support center for the synthesis of quinoxalinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges related to regioselectivity in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to help you optimize your reactions and achieve the desired regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the synthesis of quinoxalinone derivatives?
The main challenge arises when using unsymmetrically substituted starting materials, particularly ortho-phenylenediamines (OPDs). The two non-equivalent amino groups of the OPD can react with an unsymmetrical α-dicarbonyl compound (or its equivalent), leading to the formation of two different regioisomers.[1] Controlling which amino group reacts first or preferentially is the key to a regioselective synthesis. Factors influencing this include the electronic and steric effects of the substituents on both reactants, the reaction conditions (temperature, solvent), and the choice of catalyst or mediator.[2][3]
Q2: My reaction between an unsymmetrical o-phenylenediamine and an α-ketoester is yielding a mixture of regioisomers. How can I improve the selectivity?
Achieving high regioselectivity in this classic condensation reaction is a common problem. The outcome is often dictated by the subtle differences in the nucleophilicity of the two amino groups on the o-phenylenediamine. Here are several strategies to improve selectivity:
-
Control by Acid/Base: The reaction conditions can be tuned. For instance, a logic-based approach using I2/CuO allows for selective synthesis. In the presence of DMSO, a bis-substituted quinoxaline can be formed, while the addition of K3PO4·3H2O can lead to a mono-substituted product.[4]
-
Catalyst Screening: The choice of catalyst is critical. Transition-metal catalysts can offer high selectivity.[5][6] For example, hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene have been shown to effectively catalyze the annulation to afford trisubstituted quinoxalines with excellent regioselectivity.[7]
-
Substituent Effects: The electronic nature of the substituent on the o-phenylenediamine plays a crucial role. An electron-withdrawing group will decrease the nucleophilicity of the closer amino group, directing the initial condensation to the more distant, more nucleophilic amino group. Conversely, an electron-donating group will activate the closer amino group.
Q3: I am attempting a C-H functionalization on a pre-formed quinoxalinone core and getting poor regioselectivity. What can I do?
Controlling regioselectivity during C-H functionalization on the carbocyclic (benzene) ring is a known challenge. Here are some troubleshooting steps:[2]
-
Screen Catalysts and Ligands: The metal catalyst (e.g., Palladium, Rhodium) and its associated ligands significantly influence which C-H bond is activated. Bulky ligands can sterically hinder reaction at certain positions, thereby favoring others.[2]
-
Use Directing Groups: A directing group can be installed on the quinoxalinone core to coordinate with the catalyst and deliver the reactant to a specific C-H bond, providing precise control over the reaction site.[2]
-
Leverage Metal-Free Methods: For specific functionalizations, highly regioselective metal-free methods have been developed. For example, C7-nitration of quinoxalin-2(1H)-ones can be achieved with high selectivity using tert-butyl nitrite.[2]
Q4: Are there reliable methods for synthesizing N1- or N4-substituted quinoxalinone derivatives selectively?
Yes, achieving selectivity for N-substitution is a key area of research. The strategy often depends on the specific substitution pattern desired. While direct N-alkylation can sometimes lead to mixtures, alternative strategies involving multi-step sequences or specific reaction conditions can provide better control. Microwave-assisted synthesis has been shown to be an efficient procedure for preparing certain N1,N4-substituted thiosemicarbazones, which are related structures, suggesting its potential applicability in quinoxalinone synthesis.[8][9]
Troubleshooting Guides & Data
Guide 1: Improving Regioselectivity in Condensation Reactions
If you are observing low regioselectivity in the condensation of an unsymmetrical o-phenylenediamine with a 1,2-dicarbonyl compound, consult the following workflow and data tables.
Caption: Workflow for troubleshooting poor regioselectivity in quinoxalinone synthesis.
This table summarizes the regioselectivity achieved in the synthesis of trisubstituted quinoxalines using different hypervalent iodine reagents as catalysts.[7]
| Entry | Catalyst | Reactant 1 (α-iminoethanone) | Reactant 2 (o-phenylenediamine) | Regioisomeric Ratio (Major:Minor) | Yield (%) |
| 1 | [Bis(trifluoroacetoxy)iodo]benzene | R¹ = Ph, R² = Me | R³ = H | >20:1 | 95 |
| 2 | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | R¹ = Ph, R² = Me | R³ = H | >20:1 | 99 |
| 3 | [Bis(trifluoroacetoxy)iodo]benzene | R¹ = 4-MeO-Ph, R² = Me | R³ = H | 6:1 | 98 |
| 4 | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | R¹ = 4-MeO-Ph, R² = Me | R³ = H | 10:1 | 99 |
| 5 | Iodosylbenzene | R¹ = Ph, R² = Me | R³ = H | 1:1 | 45 |
This table shows the catalytic performance of various transition metal (TM)-doped carbon aerogels in the synthesis of quinoxalines from o-phenylenediamine and benzoin.[5]
| Catalyst | Carbonization Temp (°C) | Reaction Time (h) | Conversion (%) | Selectivity to Quinoxaline (%) |
| Mo-500 | 500 | 3 | ~100 | >99 |
| Co-500 | 500 | 5 | ~100 | >99 |
| Fe-500 | 500 | 5 | ~85 | >99 |
| Cu-500 | 500 | 5 | ~60 | >99 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by a Hypervalent Iodine Reagent
This protocol is adapted from a reported facile and highly regioselective synthesis of quinoxalines.[7] It describes the annulation between an α-iminoethanone and an o-phenylenediamine.
Caption: General reaction scheme for hypervalent iodine-mediated quinoxaline synthesis.
-
α-iminoethanone (1.0 equiv)
-
Substituted o-phenylenediamine (1.1 equiv)
-
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene (PIFA derivative) (1.2 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the α-iminoethanone (0.5 mmol, 1.0 equiv).
-
Add the substituted o-phenylenediamine (0.55 mmol, 1.1 equiv).
-
Add anhydrous acetonitrile (2.5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Add the [bis(trifluoroacetoxy)iodo]pentafluorobenzene catalyst (0.6 mmol, 1.2 equiv) to the mixture in one portion.
-
Heat the reaction mixture to 60 °C and maintain stirring at this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomeric product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.[1]
References
- 1. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 6. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6-Chloro-2(1H)-quinoxalinone Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 6-Chloro-2(1H)-quinoxalinone during storage. It includes troubleshooting advice for common issues, detailed experimental protocols for stability assessment, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To further minimize degradation, it is advisable to protect the compound from light and moisture. Some suppliers recommend cold-chain transportation, suggesting that refrigerated conditions (2-8°C) may be beneficial for long-term storage.[2]
Q2: What are the primary causes of this compound degradation?
A2: The primary causes of degradation for many chemical compounds, including likely for this compound, are exposure to environmental factors such as heat, humidity, and light. These factors can lead to chemical reactions like hydrolysis, oxidation, and photolysis, which alter the molecular structure and purity of the compound.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a quinoxalin-2(1H)-one core structure can be susceptible to photodegradation. Irradiation with light, especially UV light, can induce chemical reactions, potentially leading to the formation of dimers or other degradation products.[3] Therefore, it is crucial to store the compound in amber or opaque containers to protect it from light exposure.
Q4: Can this compound degrade in solution?
A4: Yes, when in solution, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The lactam (cyclic amide) ring in the quinoxalinone structure can be cleaved by water. It is recommended to prepare solutions fresh before use or to conduct stability studies to determine the stability in a specific solvent and pH.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods. The most common and reliable method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of Solid Compound (e.g., turning yellow or brown) | Oxidation or Photodegradation: Exposure to air (oxygen) or light can cause the compound to degrade, often leading to colored impurities. | 1. Immediately transfer the compound to an amber or opaque, airtight container. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store the container in a dark, cool, and dry place, such as a desiccator cabinet. |
| Reduced Purity or Presence of Extra Peaks in HPLC Analysis | Chemical Degradation: The compound has likely degraded due to improper storage conditions (exposure to heat, light, or moisture). | 1. Review the storage conditions against the recommended guidelines. 2. Perform a forced degradation study (see Experimental Protocols) to identify the likely degradation products. 3. If possible, purify the material before use. For future storage, use smaller, single-use aliquots to minimize exposure of the bulk material. |
| Poor Solubility or Clumping of the Solid | Moisture Absorption (Hygroscopicity): The compound may have absorbed water from the atmosphere, leading to changes in its physical properties. | 1. Store the compound in a desiccator with a suitable desiccant (e.g., silica gel). 2. When handling the compound, work in a low-humidity environment (e.g., a glove box) if possible. 3. Dry the compound under vacuum before use, provided it is thermally stable. |
| Inconsistent Experimental Results | Degradation of Stock Solutions: If stock solutions are stored for extended periods, the compound may be degrading in the solvent. | 1. Prepare fresh solutions before each experiment. 2. If solutions must be stored, conduct a stability study to determine the acceptable storage duration and conditions (e.g., refrigerated, frozen, protected from light). 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a sample of the solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Dissolve the stressed solid in methanol and dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from its potential degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Data Presentation
The results from the forced degradation study should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | 8.5, 12.1 |
| 0.1 N NaOH, RT, 8h | 25.8% | 1 | 9.3 |
| 3% H₂O₂, RT, 24h | 18.5% | 3 | 10.2, 11.5, 14.8 |
| Heat (70°C), 48h | 5.1% | 1 | 13.4 |
| Photolysis (ICH Q1B) | 22.3% | 2 | 16.2, 17.0 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Hypothesized Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and common degradation reactions of related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Photochemical reactions of quinoxalin-2-ones and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
troubleshooting low yields in Friedländer synthesis of quinolines
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and its key components?
The Friedländer synthesis is a classic condensation reaction used to synthesize quinoline derivatives.[1][2] It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a carbon adjacent to a carbonyl group), which acts as a nucleophile.[1][3][4] The reaction is typically catalyzed by an acid or a base, leading to the formation of the quinoline ring system through a cyclodehydration process.[1][5][6]
Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?
Several factors can contribute to low yields in the Friedländer synthesis. The most common issues include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and depends heavily on the specific substrates being used.[1][7]
-
Suboptimal Reaction Temperature: The reaction often requires heating, but temperatures that are too high can cause decomposition of reactants or products, while temperatures that are too low will result in a sluggish or incomplete reaction.[1][8]
-
Poor Substrate Reactivity: The electronic properties and steric bulk of the substituents on the starting materials can significantly impact the reaction rate.[1] Electron-withdrawing groups, for instance, can deactivate the substrates.[8]
-
Competing Side Reactions: The most prevalent side reaction, particularly under basic conditions, is the self-condensation (an aldol reaction) of the methylene-containing reactant.[1][7]
-
Incorrect Solvent: The polarity and boiling point of the solvent can affect reactant solubility and the overall reaction rate.[1]
Below is a troubleshooting workflow to diagnose potential issues.
Caption: A general troubleshooting workflow for addressing low yields.
Q3: How do I select the appropriate catalyst and optimize reaction conditions?
Catalyst selection is substrate-dependent. A good starting point is to screen different types of catalysts and vary the temperature.
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids like zinc chloride (ZnCl₂), are commonly used.[1][2] Acidic catalysts are often effective at minimizing the self-condensation of ketone reactants.[7]
-
Base Catalysts: Bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are also frequently employed, particularly for more reactive substrates.[1]
-
Modern Catalysts: For difficult substrates or to achieve milder reaction conditions, consider modern catalytic systems. These include ionic liquids, nanocatalysts, and various metal triflates like Yb(OTf)₃ or Nd(NO₃)₃·6H₂O, which can be effective even at room temperature.[9][10][11]
The following table summarizes the effect of different catalysts and conditions on yield for the synthesis of 2-phenyl-4-methylquinoline from 2-aminobenzophenone and acetone.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | Ethanol | Reflux | 8 | 75 | [1] |
| p-TsOH | Toluene | Reflux | 6 | 85 | [2] |
| ZnCl₂ | Neat | 120 | 4 | 88 | [1] |
| Iodine (10) | Neat | 100 | 2 | 92 | [4][12] |
| Nd(NO₃)₃·6H₂O (10) | Ethanol | Room Temp | 5 | 94 | [11] |
Q4: I am observing significant side product formation. What is happening and how can I prevent it?
The most common side reaction is the aldol self-condensation of the ketone, especially when using basic catalysts.[1][7] This depletes one of the reactants and reduces the overall yield of the desired quinoline.
Strategies to Minimize Side Reactions:
-
Switch to an Acid Catalyst: Acidic conditions generally do not favor ketone self-condensation to the same extent as basic conditions.[7]
-
Slow Addition: Try slowly adding the ketone reactant to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation reaction.[7]
-
Use a Milder Catalyst: Highly reactive catalysts and harsh conditions can promote side reactions. Using a milder system, such as certain Lewis acids or organocatalysts, may provide better selectivity.[3]
The diagram below illustrates the main reaction pathway versus the competing aldol side reaction.
Caption: Competing pathways in the Friedländer synthesis.
Q5: Can this reaction be performed under milder or "greener" conditions?
Yes, significant progress has been made to develop more environmentally friendly protocols.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields.[8][13]
-
Solvent-Free Conditions: Many modern catalytic systems, such as those using p-TsOH or iodine, work efficiently without a solvent, reducing chemical waste.[3][4]
-
Aqueous Media: Some protocols have been developed using water as the solvent, which is a green and cost-effective alternative.[14] One study demonstrated that the reaction can proceed in water at 70°C without any catalyst, achieving high yields.[14]
Key Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Synthesis (p-TsOH)
This protocol describes a general procedure for the synthesis of a substituted quinoline using p-toluenesulfonic acid as the catalyst.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Methodology:
-
Setup: To the round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, p-TsOH·H₂O, and toluene.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid, followed by a wash with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure quinoline product.[7]
Protocol 2: Modern Lewis Acid-Catalyzed Synthesis at Room Temperature
This protocol utilizes a milder Lewis acid catalyst that allows the reaction to proceed efficiently without heating.[11]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Neodymium(III) nitrate hexahydrate [Nd(NO₃)₃·6H₂O] (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask with a magnetic stir bar
Methodology:
-
Setup: In the round-bottom flask, dissolve the 2-aminoaryl ketone and the active methylene compound in ethanol.
-
Catalyst Addition: Add the Nd(NO₃)₃·6H₂O catalyst to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).[11]
-
Work-up: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove the catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Scaling Up the Production of 6-Chloro-2(1H)-quinoxalinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 6-Chloro-2(1H)-quinoxalinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Common causes and potential solutions include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] For instance, a patented process specifies a reduction temperature of 30°C for 2 hours to achieve a high yield.[2]
-
Solution: Conduct small-scale trial reactions to determine the optimal parameters before proceeding with a large-scale synthesis.[1] Ensure that the temperature and reaction time are precisely controlled.
-
-
Purity of Reagents and Solvents: Impurities in starting materials, such as 4-chloro-2-nitroaniline or chloroacetyl chloride, can lead to side reactions and the formation of byproducts.[1]
-
Solution: Use reagents and solvents of appropriate purity. If necessary, purify the starting materials before use.[3]
-
-
Atmospheric Moisture and Oxygen: Certain steps in the synthesis may be sensitive to air and moisture.[1]
-
Solution: If any reaction step is identified as air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
-
-
Inefficient Mixing: In heterogeneous reactions, particularly at a larger scale, inefficient stirring can result in poor reaction rates and lower yields.[1]
-
Solution: Ensure that the stirring rate is adequate for the scale and viscosity of the reaction mixture to maintain homogeneity.[1]
-
-
Product Decomposition: The desired product, this compound, might be unstable under the reaction or workup conditions.[1]
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to check for any product degradation over time.[1]
-
-
Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, washing, or recrystallization.[3][4]
-
Solution: Optimize the workup and purification procedures. For instance, check the aqueous layer for product solubility and ensure that filtration media are thoroughly washed with an appropriate solvent.[4]
-
Question: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
Answer:
Byproduct formation is a common challenge when scaling up chemical syntheses. In the case of this compound, particularly when using the chloroacetyl chloride method, a common side reaction is the elimination of the α-chloro group during catalytic hydrogenation.[5]
-
Dechlorinated Byproduct: The formation of the corresponding quinoxalinone without the 6-chloro substituent is a known issue.[5]
-
Solution: Optimize the reduction conditions to avoid this side reaction.[5] Alternative reduction methods that are milder or more selective can be explored. One patented process utilizes Raney nickel as a catalyst and hydrazine hydrate as the reducing agent in a mixed solvent system of ethanol and water to achieve a high yield of the desired product.[2]
-
-
Other Impurities: Impurities from starting materials or side reactions during the cyclization step can also contaminate the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The chloroacetyl chloride method is a standard route for the synthesis of this compound.[5] This process typically involves the treatment of 4-chloro-2-nitrophenylamine with chloroacetyl chloride, followed by reduction of the nitro group and subsequent cyclization.[5] Another established method involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a glyoxylic acid derivative.[6]
Q2: Are there any specific safety precautions I should take when scaling up the production?
Yes, scaling up production requires careful consideration of safety.
-
Reagent Handling: Chloroacetyl chloride and other reagents may be corrosive and toxic. Ensure proper personal protective equipment (PPE) is used, and handle these chemicals in a well-ventilated area or a fume hood.
-
Exothermic Reactions: Some reaction steps, such as nitration or reduction, can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, which can lead to heat accumulation. Implement appropriate cooling and monitoring to control the reaction temperature.
-
Waste Disposal: Develop a plan for the safe disposal of chemical waste generated during the synthesis and purification processes.
Q3: How can I effectively monitor the progress of the reaction on a large scale?
On a large scale, it is crucial to have reliable in-process controls.
-
Chromatography: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.
-
Spectroscopy: For some reactions, spectroscopic techniques like infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks.
Q4: What are the recommended purification methods for large-scale production of this compound?
For large-scale purification, methods that are both effective and economical are preferred.
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical for obtaining high purity and yield.
-
Washing/Trituration: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities.[3]
Quantitative Data Summary
The following table summarizes quantitative data found in the literature for the synthesis of this compound and related derivatives.
| Parameter | Value | Scale | Source |
| Yield | > 83% (total yield) | Not specified | [2] |
| Reduction Temperature | 30 °C | Not specified | [2] |
| Reduction Time | 2 hours | Not specified | [2] |
| Catalyst for Reduction | Raney Nickel | Not specified | [2] |
| Reducing Agent | Hydrazine Hydrate | Not specified | [2] |
| Solvent for Reduction | Ethanol/Water mixed solvent | Not specified | [2] |
Experimental Protocols
Synthesis of this compound via the Chloroacetyl Chloride Method
This protocol is a representative procedure based on established synthetic routes.[5][7] Researchers should optimize the conditions for their specific scale and equipment.
Step 1: Acylation of 4-chloro-2-nitroaniline
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-chloro-2-nitroaniline in an appropriate solvent such as toluene.
-
Slowly add chloroacetyl chloride to the solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide.
Step 2: Reduction of the Nitro Group and Cyclization
-
Dissolve the crude N-(4-chloro-2-nitrophenyl)-2-chloroacetamide in a suitable solvent system, such as an ethanol/water mixture.[2]
-
Add a catalyst, for example, Raney nickel, to the solution.[2]
-
Carefully add a reducing agent, such as hydrazine hydrate, at a controlled rate to maintain the desired reaction temperature (e.g., 30°C).[2]
-
Stir the reaction mixture for the recommended time (e.g., 2 hours) until the reduction and cyclization are complete (monitor by TLC or HPLC).[2]
-
Upon completion, filter off the catalyst.
-
Adjust the pH of the filtrate to precipitate the crude this compound.
-
Collect the solid product by filtration and wash with water.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Portico [access.portico.org]
- 6. Quinoxalinone synthesis [organic-chemistry.org]
- 7. article.sapub.org [article.sapub.org]
addressing poor regioselectivity in Conrad-Limpach-Knorr synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor regioselectivity in the Conrad-Limpach-Knorr synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Conrad-Limpach-Knorr synthesis?
The Conrad-Limpach-Knorr synthesis is a method for producing substituted quinolines from the condensation of anilines with β-ketoesters.[1][2][3] The reaction can yield two main regioisomers: 4-hydroxyquinolines (from the Conrad-Limpach pathway) and 2-hydroxyquinolines (from the Knorr pathway).[1][4][5]
Q2: What causes the formation of different isomers (poor regioselectivity)?
The primary factor influencing regioselectivity is the initial reaction temperature.[6][7] The aniline can attack either the keto group or the ester group of the β-ketoester.[2]
-
Kinetic Control (Lower Temperatures): At lower temperatures (typically room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group. This leads to the formation of a β-aminoacrylate intermediate, which then cyclizes to the desired 4-hydroxyquinoline (Conrad-Limpach product).[2][6][8]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., 140°C), the reaction is under thermodynamic control.[2][6] The aniline attacks the ester group to form a more stable β-ketoanilide intermediate, which subsequently cyclizes to the 2-hydroxyquinoline (Knorr product).[2]
Q3: How can I favor the formation of the 4-hydroxyquinoline isomer?
To selectively synthesize the 4-hydroxyquinoline, the initial condensation of the aniline and β-ketoester should be carried out at a lower temperature to form the kinetic product. The subsequent cyclization of the resulting β-aminoacrylate intermediate will still require high temperatures (around 250°C), but the regiochemistry is determined in the initial step.[2][9]
Q4: What is the role of the solvent in this synthesis?
The solvent plays a crucial role in the high-temperature cyclization step for forming 4-hydroxyquinolines.[2] High-boiling, inert solvents are used to achieve the necessary temperature for the intramolecular cyclization. The choice of solvent can significantly impact the reaction yield.[2][4] Traditionally used solvents include mineral oil, diphenyl ether, and Dowtherm A.[4]
Troubleshooting Guide: Poor Regioselectivity
This guide will help you troubleshoot experiments where a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline is obtained.
| Issue | Potential Cause | Recommended Solution |
| High proportion of 2-hydroxyquinoline isomer | The initial condensation temperature was too high, favoring the thermodynamic Knorr product. | Maintain a low temperature (e.g., room temperature) during the initial reaction of the aniline and β-ketoester to ensure the formation of the β-aminoacrylate intermediate. |
| Low yield of 4-hydroxyquinoline | The cyclization temperature was not high enough, or the solvent is not suitable. | Use a high-boiling point solvent (ideally >250°C) for the cyclization step. Refer to the solvent data table below for options. Ensure the reaction reaches the required temperature for a sufficient duration.[2][4] |
| Reaction stalls after intermediate formation | Incomplete cyclization of the β-aminoacrylate intermediate. | Confirm the cyclization temperature is being reached and maintained. Consider using a solvent with a higher boiling point. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline [4]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 41 |
| Propyl benzoate | 231 | 55 |
| Isobutyl benzoate | 243 | 66 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 61 |
| 2,6-di-tert-Butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
Data adapted from a study on the Conrad-Limpach synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[4]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-Hydroxyquinoline (Conrad-Limpach Pathway)
This one-pot protocol is adapted for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[4]
Materials:
-
4-nitroaniline
-
Ethyl 3-ethoxybut-2-enoate
-
High-boiling solvent (e.g., isobutyl benzoate, see Table 1)
-
Concentrated sulfuric acid
-
Toluene
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 4-nitroaniline, ethyl 3-ethoxybut-2-enoate (2.5 equivalents), and the chosen high-boiling solvent.
-
Catalyst Addition: Add 2 drops of concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The ethanol produced during the reaction should be removed by distillation. The product will precipitate out of the solution during reflux.
-
Workup: After the reaction is complete (typically 35-60 minutes, depending on the solvent), cool the mixture to room temperature.
-
Isolation: Collect the precipitated product by filtration, wash with toluene and hexanes, and dry under vacuum.
Protocol 2: Synthesis of 2-Hydroxyquinoline (Knorr Pathway)
This protocol is for the synthesis of 4-substituted 2-quinolones from a β-ketoanilide intermediate.[1]
Materials:
-
β-ketoanilide
-
Polyphosphoric acid (PPA)
Procedure:
-
Reagent Preparation: Place the desired β-ketoanilide in a glass vial.
-
Reaction Setup: Add polyphosphoric acid to the vial.
-
Cyclization: Heat the mixture to 80°C with vigorous stirring until it becomes homogeneous (approximately 15-20 minutes).
-
Reaction Progression: Maintain the temperature at 80°C for an additional 90 minutes to complete the cyclization.
Visualizations
Caption: Regioselectivity in Conrad-Limpach-Knorr Synthesis.
Caption: Experimental workflow for selective quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. jptcp.com [jptcp.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 6-Chloro- and 6-Fluoro-Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following table summarizes the quantitative biological activity data found for derivatives of 6-Chloro-quinoxalinone and 6-Fluoro-quinoxalinone. It is important to note that the biological activities and the experimental assays are different, and therefore, the IC50 values are not directly comparable for potency.
| Compound Class | Derivative | Biological Activity | Assay | Target Organism/Cell Line | IC50 Value |
| 6-Chloro-quinoxalinone | 6-Chloro-quinoxaline | Acetylcholinesterase Inhibition | Ellman's Method | Human Recombinant AChE | 23.87 µM[1] |
| 6-Fluoro-quinoxalinone | 3-Trifluoromethyl-6,7-difluoro-quinoxalinone | Cytotoxicity | Not Specified | Trypanosoma cruzi | 0.4 µM[2] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the method used to determine the acetylcholinesterase inhibitory activity of quinoxaline derivatives.[1]
Principle: The assay measures the activity of acetylcholinesterase (AChE) by quantifying the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE. The resulting yellow-colored TNB is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this reaction.
Materials and Reagents:
-
Human Recombinant Acetylcholinesterase (AChE)
-
6-Chloro-quinoxaline (Test Compound)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (pH 8.0)
-
Tacrine or Galanthamine (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.
-
Prepare solutions of ATCI and DTNB in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
Phosphate buffer
-
AChE enzyme solution
-
Test compound solution at various concentrations.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings at regular intervals (e.g., every minute) for a defined period.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of AChE activity for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
Cholinergic Synapse and Acetylcholinesterase Inhibition
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by compounds like 6-Chloro-quinoxalinone can lead to an increase in the neurotransmitter acetylcholine.
Caption: Cholinergic synapse and the inhibitory action of 6-Chloro-quinoxalinone on AChE.
Experimental Workflow for Acetylcholinesterase Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the acetylcholinesterase inhibitory activity of a test compound using Ellman's method.
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
References
Comparative Analysis of the Anti-Proliferative Effects of 6-Chloro-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Chloro-2(1H)-quinoxalinone and Alternative Anti-Proliferative Agents with Supporting Experimental Data.
The quest for novel and effective anti-proliferative agents is a cornerstone of oncological research. Among the myriad of heterocyclic compounds investigated, the quinoxalinone scaffold has emerged as a promising pharmacophore. This guide provides a detailed validation of the anti-proliferative effects of a specific derivative, this compound, and compares its performance with established anti-cancer drugs, doxorubicin and sorafenib. This objective analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the pertinent signaling pathways.
Quantitative Analysis of Anti-Proliferative Activity
While direct comparative studies detailing the IC50 values of this compound against a wide panel of cancer cell lines are limited in the currently available literature, the anti-proliferative potential of the broader quinoxalin-2(1H)-one class of compounds is well-documented. Many derivatives have shown significant cytotoxic activity against various cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.
For the purpose of this comparative guide, we will present the anti-proliferative data for highly relevant and structurally related quinoxalin-2(1H)-one derivatives that have been evaluated against common cancer cell lines. This will be juxtaposed with the known efficacy of the standard chemotherapeutic agent doxorubicin and the targeted therapy drug sorafenib, providing a valuable benchmark for assessing the potential of the quinoxalinone scaffold.
Numerous studies have demonstrated that quinoxalinone derivatives often exert their anti-cancer effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] Inhibition of VEGFR-2 is a critical strategy in cancer therapy as it plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Below is a summary of the IC50 values for representative quinoxalin-2(1H)-one derivatives, doxorubicin, and sorafenib against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).
| Compound/Drug | Target/Mechanism of Action | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| Quinoxalinone Derivative 15 | VEGFR-2 Inhibitor | 2.20 | 5.30 | 5.50 | [1] |
| Quinoxalinone Derivative 17b | VEGFR-2 Inhibitor | N/A | N/A | N/A | [1] |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | ~0.65 - 2.50 | ~1.95 - 12.18 | ~0.34 - 1.10 | [2] |
| Sorafenib | Multi-kinase Inhibitor (including VEGFR-2) | ~4.45 - 9.76 | ~6.0 - 13.19 | ~10.0 - 50.0 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented here are a representative range from the cited literature.
Experimental Protocols
The determination of the anti-proliferative effects and the half-maximal inhibitory concentration (IC50) of a compound is a critical step in drug discovery. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (this compound or alternatives)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.[4]
-
Compound Treatment: The test compound is serially diluted to various concentrations in the complete culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. A control group of cells is treated with medium containing the vehicle (e.g., DMSO) at the same concentration as the highest concentration of the test compound.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on cell proliferation.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[4]
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 690 nm is often used to subtract the background absorbance.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Quinoxalinone derivatives frequently target the VEGFR-2 signaling cascade, a critical pathway for angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a series of intracellular events that promote cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoxalinone derivatives.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of a compound involves a systematic workflow, from cell culture preparation to data analysis.
Caption: Experimental workflow for determining the IC50 value of an anti-proliferative compound.
References
A Comparative Guide to the Synthesis of Quinoxalinones: An Analysis of Key Synthetic Routes
Quinoxalinones are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules with applications in medicinal chemistry and materials science.[1][2] Their synthesis has been a subject of extensive research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to quinoxalinones, with a focus on classical condensation reactions, microwave-assisted synthesis, and metal-catalyzed approaches. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of quinoxalinones predominantly involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[2][3] Variations in catalysts, reaction conditions, and energy sources have led to the evolution of several distinct and advantageous synthetic strategies.
Classical Condensation Reactions
The traditional synthesis of quinoxalinones relies on the condensation of o-phenylenediamines with α-keto acids or their esters, often under acidic or basic catalysis with thermal heating.[4] While this method is well-established and versatile, it can be associated with drawbacks such as long reaction times, harsh conditions, and the use of hazardous solvents.[5]
Microwave-Assisted Synthesis
To address the limitations of classical methods, microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of quinoxalinones.[5][6][7] Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases leads to higher yields and cleaner product profiles.[8][9] These methods are also aligned with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions or the use of environmentally benign solvents.[6][7][10]
Metal-Catalyzed Synthesis
The use of transition metal catalysts has opened new avenues for the synthesis of quinoxalinones under milder conditions with enhanced efficiency and selectivity.[11][12] Various metals, including copper, iron, nickel, and palladium, have been employed to catalyze the formation of the quinoxalinone scaffold through different mechanistic pathways, such as oxidative cyclization and dehydrogenative coupling.[13][14][15] These methods often exhibit broad substrate scope and functional group tolerance.[16]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for different synthetic routes to quinoxalinones, providing a basis for objective comparison.
| Synthetic Route | Starting Materials | Catalyst/Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Classical Condensation | o-phenylenediamine, α-keto acid | Acetic Acid | Ethanol | 2-12 h | Reflux | 34-85 | [17] |
| Microwave-Assisted | o-phenylenediamine, glyoxal | None | None | 60 s | 160 W | High | [6][7] |
| Microwave-Assisted | 1,2-diamines, 1,2-dicarbonyls | Iodine (5 mol%) | Ethanol/Water (1:1) | 1-3 min | 50 | 85-95 | [5] |
| Metal-Catalyzed (Fe) | 2-nitroanilines, vicinal diols | Knölker complex, Me3NO | Toluene | 12 h | 110 | 49-98 | [15] |
| Metal-Catalyzed (Ni) | 1,2-diamines, α-dicarbonyls | NiBr2/1,10-phenanthroline | Methanol | 12 h | 80 | Good | [14] |
| Green Synthesis (CuO NPs) | o-phenylenediamine, 1,2-dicarbonyl | CuO Nanoparticles | Ethanol | 30-45 min | Reflux | High | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
General Procedure for Microwave-Induced Iodine-Catalyzed Synthesis of Quinoxalines
A mixture of the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) is dissolved in a 1:1 mixture of ethanol and water (1 mL). A catalytic amount of iodine (5 mol%) is added to the solution. The reaction mixture is then subjected to microwave irradiation at 50 °C and a power level of 300 W. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with dichloromethane (10 mL) and washed successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL). The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified as necessary.[5]
General Procedure for Microwave-Assisted Synthesis of Quinoxaline
In a glass beaker, a mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) is placed. The beaker is covered with a watch glass and irradiated in a microwave oven for 60 seconds at 160 watts. After the reaction is complete, the beaker is cooled, and the resulting product is purified by distillation.[6]
Iron-Catalyzed One-Pot Synthesis of Quinoxalines
To a screw-capped vial are added 2-nitroaniline (0.5 mmol), vicinal diol (0.6 mmol), the tricarbonyl (η4-cyclopentadienone) iron complex (Knölker complex, 5 mol%), and trimethylamine N-oxide (1.0 mmol). The vial is sealed, and toluene (2 mL) is added. The reaction mixture is then stirred at 110 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired quinoxaline product.[15]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to quinoxalinones.
Caption: Classical condensation pathway to quinoxalinones.
Caption: Microwave-assisted synthesis of quinoxalinones.
Caption: General scheme for metal-catalyzed quinoxalinone synthesis.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. tsijournals.com [tsijournals.com]
- 8. scispace.com [scispace.com]
- 9. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinoxaline synthesis [organic-chemistry.org]
- 15. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Modifications at various positions of the quinoxaline ring system have been extensively explored to develop novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted quinoxalinones, focusing on how different substituents at this position influence their biological activities. The information is compiled from various studies and presented with supporting experimental data and methodologies.
Comparative Analysis of Biological Activities
The biological activity of 6-substituted quinoxalinones is significantly influenced by the nature of the substituent at the 6-position. Electron-donating and electron-withdrawing groups, as well as larger aromatic moieties, have been shown to modulate the potency and selectivity of these compounds for various biological targets.
Acetylcholinesterase (AChE) Inhibitory Activity
Quinoxaline derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. The substitution pattern at the 6-position plays a crucial role in determining the inhibitory potency.
A study on quinoxaline-based AChE inhibitors revealed that the introduction of an electron-donating group at the 6-position is favorable for activity, while electron-withdrawing groups tend to diminish it.[3] The 6-amino group, in particular, has been shown to be a key contributor to high potency.
Table 1: SAR of 6-Substituted Quinoxalines as Acetylcholinesterase Inhibitors
| Compound ID | 6-Position Substituent | IC50 (µM) | Reference |
| 3a | -H | 13.22 | [3] |
| 4a | -Cl | 23.87 | [3] |
| 5a | -NO2 | 21.31 | [3] |
| 6a | -NH2 | 0.74 | [3] |
| 6c | 2,3-dimethyl, 6-NH2 | 0.077 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of AChE activity.
From the data, it is evident that the unsubstituted quinoxaline (3a) has moderate activity. The introduction of electron-withdrawing groups like chloro (4a) and nitro (5a) at the 6-position leads to a decrease in activity.[3] In stark contrast, the presence of an electron-donating amino group (6a) significantly enhances the inhibitory potency.[3] Further substitution with dimethyl groups at the 2 and 3-positions in conjunction with a 6-amino group (6c) results in a highly potent AChE inhibitor, even more potent than the reference drugs tacrine and galanthamine.[3]
Antiproliferative Activity
The quinoxaline core is also a feature in many compounds with antiproliferative activity against various cancer cell lines.[1][2][4] SAR studies have indicated that the nature of the substituent at the 6-position is a key determinant of their anticancer potential.
In a study focused on 2,3-substituted quinoxalin-6-amine analogs, various functional groups were introduced at the 6-amino position to explore their impact on growth inhibitory activity.[1] It was observed that sulfonamide substitution at the 6-position was not favorable for antiproliferative activity.[1] In contrast, urea and thiourea derivatives at this position showed promising results, particularly when combined with furan substitutions at the 2 and 3-positions.[1]
Table 2: Qualitative SAR of 6-Substituted Quinoxalin-6-amines as Antiproliferative Agents
| Compound Series | 6-Position Functional Group | General Observation on Activity | Reference |
| 5 | Acetyl, Phenylurea, Tolylsulfonamide | Sulfonamide substitution is not suitable for growth inhibitory activity. | [1] |
| 6 | Thiourea, Urea | Furan-containing compounds were generally active. Substitution on the phenyl ring of thioureas influences activity. | [1] |
These findings suggest that the steric and electronic properties of the substituent at the 6-position are critical for the antiproliferative effects of these quinoxaline derivatives.
Serotonin Receptor (5-HT3A) Affinity
Quinoxaline derivatives have also been explored as ligands for serotonin receptors. A study on quinoxaline-based 5-HT3A receptor ligands showed that substitution at the 6-position with a chlorine atom leads to a significant decrease in binding affinity.[5]
Table 3: Impact of 6-Chloro Substitution on 5-HT3A Receptor Affinity
| Compound ID | 6-Position Substituent | pKi | Reference |
| 24 | -H | 8.21 | [5] |
| 23 | -Cl | ~7.21 (10-fold drop in affinity) | [5] |
pKi is the negative logarithm of the inhibition constant (Ki) and is proportional to the binding affinity.
This indicates that for 5-HT3A receptor binding, the 6-position is sensitive to substitution, and the presence of a bulky and electron-withdrawing chlorine atom is detrimental to the affinity.[5]
Experimental Protocols
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the quinoxaline derivatives against AChE is typically determined using a modified Ellman's spectrophotometric method.
Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at a specific wavelength. The rate of this color change is proportional to the enzyme activity.
Procedure:
-
A solution of the test compound at various concentrations is pre-incubated with AChE enzyme in a buffer solution (e.g., phosphate buffer, pH 8.0) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
The substrate, ATCI, and the chromogenic reagent, DTNB, are added to the mixture to initiate the reaction.
-
The absorbance is measured continuously for a defined period (e.g., 5 minutes) at a wavelength of 412 nm using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antiproliferative Growth Inhibition Assay
The antiproliferative activity of the compounds is commonly assessed using a cell viability assay, such as the MTT or SRB assay, against a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated for a few hours to allow for the formation of formazan crystals.
-
The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
Visualizations
Logical Relationship in AChE Inhibitor SAR
Caption: SAR of 6-substituted quinoxalines on AChE activity.
Experimental Workflow for Antiproliferative Assay
Caption: Workflow of the MTT assay for antiproliferative activity.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Chloro-2(1H)-quinoxalinone and its Derivatives Against Existing Drugs in Oncology and Microbiology
For researchers and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. The quinoxalinone scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comparative analysis of the efficacy of 6-Chloro-2(1H)-quinoxalinone and its closely related derivatives against established drugs in the fields of oncology and microbiology. The data presented is compiled from various in vitro studies to offer a quantitative comparison, supplemented by detailed experimental protocols and pathway visualizations.
Anticancer Efficacy: A Comparative Overview
Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving the inhibition of key signaling pathways crucial for tumor growth and survival.[1] This section compares the cytotoxic activity of 6-chloro-quinoxalinone derivatives against various cancer cell lines with the standard chemotherapeutic agent, Doxorubicin.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6-chloro-quinoxalinone derivatives against different human cancer cell lines. For comparison, the activity of the widely used anticancer drug Doxorubicin is also included. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Cancer Cell Line | IC50 (µM) |
| 6-chloro-quinoxalinone derivative 1 (A quinoxalinyl-piperazine) | HCT-15 (Colon) | 0.011 - 0.021 | Doxorubicin | HCT-116 (Colon) | ~2.5 - 9 |
| 6-chloro-quinoxalinone derivative 2 (A quinoxalinyl-piperazine) | Various | 0.011 - 0.021 | Doxorubicin | MCF-7 (Breast) | ~4.4 |
| 6c (2-Chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)quinoxaline) | HepG-2 (Liver) | 1.53 | Doxorubicin | HepG-2 (Liver) | Not specified |
| 6c (2-Chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)quinoxaline) | HuH-7 (Liver) | 3.06 | Doxorubicin | HuH-7 (Liver) | Not specified |
| 14b (6-chloro-7-(4-methylpiperazin-1-yl)-3-phenylquinoxaline...) | MCF-7 (Breast) | < 0.5 (hypoxia) | Doxorubicin | MCF-7 (Breast) | Not specified |
| 14b (6-chloro-7-(4-methylpiperazin-1-yl)-3-phenylquinoxaline...) | MDA-MB-231 (Breast) | < 0.5 (hypoxia) | Doxorubicin | MDA-MB-231 (Breast) | Not specified |
Note: The specific structures of "derivative 1" and "derivative 2" are complex and described in the source literature.[2] The data for Doxorubicin is presented as a range from various studies for general comparison.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Assay and Absorbance Measurement:
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Signaling Pathway Visualization
Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer progression.[5]
Antimicrobial Efficacy: A Comparative Overview
Quinoxalinone derivatives have also been investigated for their antibacterial properties. This section provides a comparative look at the antimicrobial activity of 6-chloro-quinoxalinone derivatives against the standard antibiotic, Ciprofloxacin.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 6-chloro-quinoxalinone derivatives against different bacterial strains. The activity of Ciprofloxacin is included for comparison. As with the anticancer data, these values are collated from multiple sources and direct comparison should be approached with caution.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | Bacterial Strain | MIC (µg/mL) |
| 6-chloro-quinoxalinone derivative 3 (A benzimidazole derivative) | S. aureus (MSSA) | 2 - 16 | Ciprofloxacin | S. aureus (MSSA) | 8 - 16 |
| 6-chloro-quinoxalinone derivative 3 (A benzimidazole derivative) | S. aureus (MRSA) | 2 - 16 | Ciprofloxacin | S. aureus (MRSA) | 8 - 16 |
| 3-{2-[1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}... | Gram-Negative Bacteria | Potent | Ciprofloxacin | Gram-Negative Bacteria | 0.004 - 4 |
| 3-{2-[1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinyl}... | Candida albicans | Potent | Ciprofloxacin | Candida albicans | - |
Note: The specific structure of "derivative 3" is described in the source literature.[6] The MIC for the chromene derivative was described as potent without a specific value provided.[7] The data for Ciprofloxacin is a range from various studies.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown on an appropriate agar medium.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The in-vitro activity of ciprofloxacin compared with that of norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Quinoxalinone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold has emerged as a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative analysis of the in vivo validation of several quinoxalinone derivatives, offering a valuable resource for researchers in oncology and drug development. We present a synthesis of experimental data, detailed methodologies for key in vivo studies, and visualizations of the crucial signaling pathways implicated in their mechanisms of action.
Comparative In Vivo Efficacy of Quinoxalinone Derivatives
The following table summarizes the in vivo anticancer effects of selected quinoxalinone derivatives from preclinical studies, providing a direct comparison of their efficacy against different tumor models.
| Derivative Name | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Key Findings |
| Compound IV | Ehrlich Solid Tumor Model (Mice) | Ehrlich Ascites Carcinoma | 10 mg/kg, intraperitoneally, every other day for 14 days | 75.3% (Tumor Volume Reduction)68.9% (Tumor Weight Reduction) | Significantly reduced tumor volume and weight with minimal toxicity. Outperformed the standard chemotherapeutic agent, Doxorubicin (55.1% tumor volume reduction at 2.5 mg/kg).[1] |
| PKI-587 | Xenograft Model (Nude Mice) | Breast Cancer (MDA-MB-361) | 25 mg/kg, intravenously, once weekly | Shrinkage of large tumors (~1,000 mm³) and suppression of tumor regrowth reported.[2][3] | Demonstrated significant tumor regression in a model with elevated HER2 and a PIK3CA mutation.[2][3] Efficacy was enhanced in combination with other targeted agents.[2] |
| MM41 | Xenograft Model (Mice) | Pancreatic Cancer | Not specified | 80% reduction in tumor size at the highest dose over 40 days. | Induced complete remission in two mice and halted tumor regrowth in all treated mice.[2] |
| EAPB0203 | Xenograft Model (Athymic Mice) | Melanoma (M4Be) | 5 and 20 mg/kg, intraperitoneally | More potent than the reference drug fotemustine. | Significantly decreased tumor size and increased survival time by up to 4 weeks compared to the control group.[4] |
Signaling Pathways and Mechanisms of Action
Quinoxalinone derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.
One of the primary mechanisms is the inhibition of Topoisomerase II , an enzyme critical for DNA replication. By stabilizing the DNA-Topoisomerase II complex, these derivatives induce double-strand breaks in DNA, leading to apoptosis in rapidly dividing cancer cells. "Compound IV" is a notable example of a quinoxalinone derivative that functions as a Topoisomerase II inhibitor.[1][5]
Another critical pathway targeted by quinoxalinone derivatives is the PI3K/mTOR signaling pathway , which is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[3] PKI-587 is a potent dual inhibitor of PI3K and mTOR, effectively blocking downstream signaling and inducing apoptosis in cancer cells with elevated PI3K/mTOR activity.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo models used to assess the anticancer effects of quinoxalinone derivatives.
Ehrlich Solid Tumor Model Protocol (for Compound IV)
This model is utilized to evaluate the in vivo anticancer efficacy of compounds against a rapidly growing tumor.
-
Cell Culture and Implantation: Ehrlich ascites carcinoma (EAC) cells are propagated in vivo in Swiss albino mice. For the solid tumor model, 2.5 x 10^6 EAC cells are injected subcutaneously into the right thigh of the experimental animals.[1]
-
Tumor Growth and Grouping: Once the tumors reach a palpable size (approximately 100 mm³), the mice are randomly assigned to different treatment and control groups.[1]
-
Treatment Administration: "Compound IV" (10 mg/kg), a control drug such as Doxorubicin (2.5 mg/kg), or saline (for the control group) are administered intraperitoneally every other day for a period of 14 days.[1]
-
Efficacy Assessment:
-
Tumor volume is measured every two days using calipers, calculated with the formula: (width)² x length / 2.[1]
-
At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.[1]
-
The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.[1]
-
General Human Tumor Xenograft Model Protocol
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
-
Cell Line Selection and Culture: Choose a human cancer cell line relevant to the cancer type being studied (e.g., MDA-MB-361 for breast cancer, AsPC-1 for pancreatic cancer).[2][6] Culture the cells in appropriate media and conditions until a sufficient number of cells is obtained.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[7]
-
Cell Implantation: Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.[8][9]
-
Tumor Monitoring and Treatment Initiation: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer the quinoxalinone derivative, a vehicle control, and/or a positive control drug according to the planned dosing schedule and route of administration (e.g., intravenous, intraperitoneal, oral).[1][2]
-
Data Collection and Analysis:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals, and excise, weigh, and photograph the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
The in vivo studies highlighted in this guide demonstrate the significant potential of quinoxalinone derivatives as a promising class of anticancer agents. The robust preclinical data for compounds like "Compound IV", PKI-587, and MM41, which target diverse and critical cancer pathways, provide a strong rationale for their continued investigation and development. The detailed experimental protocols serve as a valuable resource for researchers aiming to validate the efficacy of novel quinoxalinone derivatives in clinically relevant animal models. Further research into this versatile chemical scaffold is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celcuity.com [celcuity.com]
- 4. Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 6. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
Navigating the Kinase Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinoxalinone-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors based on the quinoxalinone scaffold. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this guide serves as a critical resource for understanding the selectivity and potential off-target effects of this important class of therapeutic agents.
The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In the realm of kinase inhibition, quinoxalinone derivatives have emerged as promising candidates for targeting a variety of kinases implicated in diseases such as cancer and inflammatory disorders. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. A comprehensive understanding of an inhibitor's cross-reactivity across the human kinome is paramount for predicting potential off-target effects and ensuring the desired therapeutic window.
Comparative Inhibitory Activity of Quinoxalinone Derivatives and Staurosporine
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of quinoxalinone-based inhibitors and Staurosporine against various protein kinases. This data is compiled from multiple sources to provide a comparative overview.
| Kinase | Representative Quinoxalinone Derivative | IC50 (nM) | Staurosporine | IC50 (nM) |
| STK33 | ML281 | 14 | - | - |
| JNK1 | Indenoquinoxalinone Analog | >10,000 | - | - |
| Pim-1 | Quinoxaline-2-carboxylic acid analog | 74 | - | - |
| Pim-2 | Quinoxaline-2-carboxylic acid analog | 2100 | - | - |
| ASK1 | Dibromo quinoxaline derivative (26e) | 30.17 | - | - |
| JAK2 | Quinoxalinone-pyrazolone derivative (ST4j) | 13 | - | - |
| JAK3 | Quinoxalinone-pyrazolone derivative (ST4j) | 14.86 | - | - |
| PKC | - | - | Staurosporine | 0.7-6 |
| PKA | - | - | Staurosporine | 7-15 |
| c-Fgr | - | - | Staurosporine | 2 |
| Phosphorylase Kinase | - | - | Staurosporine | 3 |
| CaM Kinase II | - | - | Staurosporine | 20 |
| p60v-src | - | - | Staurosporine | 6 |
Disclaimer: The data for quinoxalinone derivatives is based on different structural analogs of the core 6-Chloro-2(1H)-quinoxalinone scaffold. Direct comparison of absolute IC50 values should be made with caution.
Experimental Protocols
The determination of kinase inhibition is a critical step in the characterization of small molecule inhibitors. A widely used and robust method is the ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1] The assay is performed in two steps:
-
Kinase Reaction and ATP Depletion: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[1][2]
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture. The newly synthesized ATP is consumed by the luciferase, generating a luminescent signal that is proportional to the initial amount of ADP produced in the kinase reaction.[1][2]
Detailed Protocol for ADP-Glo™ Kinase Assay
This protocol is a generalized procedure and may require optimization for specific kinases and inhibitors.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative) and comparator (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Staurosporine in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer.
-
Add the test compound or Staurosporine at various concentrations. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the kinase and the specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified representation of the MAPK and other signaling pathways involving kinases targeted by quinoxalinone derivatives.
References
A Comparative Analysis of Quinoxalinone Isomers' Cytotoxicity on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various quinoxalinone derivatives against several cancer cell lines. The quinoxaline scaffold is a promising platform in the development of novel chemotherapeutic agents.[1] These heterocyclic compounds have demonstrated a broad spectrum of biological activities, including significant anticancer effects attributed to their ability to inhibit various protein kinases and induce apoptosis.[1] This guide synthesizes available data to facilitate a comparative understanding of their cytotoxic potential.
Data Presentation: Comparative Cytotoxicity of Quinoxalinone Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected quinoxalinone and quinoxaline derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 10 (Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione) | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin | 0.12 |
| Cis-platin | 2.67 | |||
| Compound IV (a quinoxaline-based derivative) | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin | Not Specified |
| HepG2 (Liver Cancer) | Not Specified | Doxorubicin | Not Specified | |
| Compound III (a quinoxaline-based derivative) | PC-3 (Prostate Cancer) | 4.11 | Doxorubicin | Not Specified |
| Compound VIIIc (a quinoxaline derivative) | HCT116 (Colon Carcinoma) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast Adenocarcinoma) | 9 | Doxorubicin | Not Specified | |
| Benzo[g]quinoxaline molecule 3 | MCF-7 (Breast Cancer) | 2.89 | Doxorubicin | 2.01 |
| Compound 6k | Hela (Cervical Cancer) | 12.17 ± 0.9 | Doxorubicin | 8.87 ± 0.6 |
| HCT-116 (Colon Cancer) | 9.46 ± 0.7 | Doxorubicin | 5.57 ± 0.4 | |
| MCF-7 (Breast Cancer) | 6.93 ± 0.4 | Doxorubicin | 4.17 ± 0.2 | |
| Compound XVa | HCT116 (Colon Cancer) | 4.4 | Not Specified | Not Specified |
| MCF-7 (Breast Cancer) | 5.3 | Not Specified | Not Specified | |
| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 | Doxorubicin | Not Specified |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 | Doxorubicin | Not Specified |
| Compound 5a (methoxy and bromo substituted) | MCF-7 (Breast Cancer) | 10.78 ± 0.892 | Not Specified | Not Specified |
| Compound 5b (dibromo substituted) | MCF-7 (Breast Cancer) | 29.7 ± 2.73 | Not Specified | Not Specified |
| Compound 3b (2-(8-methoxy-coumarin-3-yl)-quinoxaline) | MCF-7 (Breast Cancer) | 1.85 | Staurosporine | Not Specified |
| MCF-10A (Normal Breast) | 33.7 ± 2.04 | Staurosporine | 26.7 ± 1.62 | |
| Compound 4b (1,4-dihydroquinoxaline derivative of 3b) | MCF-7 (Breast Cancer) | 4.08 | Not Specified | Not Specified |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of quinoxalinone derivatives is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, HepG2, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinoxalinone derivatives (test compounds)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoxalinone derivatives. A vehicle control (containing the solvent used to dissolve the compounds, e.g., DMSO) is also included. The plates are then incubated for a period of 48 to 72 hours.[1][2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized experimental workflow for determining the cytotoxicity of quinoxalinone derivatives.
Simplified Apoptosis Signaling Pathway
Many quinoxalinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][3] This can occur through various mechanisms, including the inhibition of key enzymes like topoisomerase II, which leads to DNA damage and the activation of apoptotic pathways.[4][5]
References
Unveiling the Structural Nuances of 6-chloroquinoxalin-2(1H)-one: A DFT-Based Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural properties of 6-chloroquinoxalin-2(1H)-one, elucidated through Density Functional Theory (DFT) analysis. This guide provides a comparative overview with related quinoxaline derivatives, supported by computational data and detailed methodologies.
Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1][2] Understanding the precise structural features of these molecules is paramount for the rational design of new therapeutic agents. This guide delves into the structural properties of 6-chloroquinoxalin-2(1H)-one, a key intermediate in the synthesis of various bioactive compounds, by leveraging the power of Density Functional Theory (DFT) calculations.
Molecular Geometry: A Comparative Look at Bond Lengths and Angles
DFT calculations provide a powerful tool for optimizing molecular geometries and predicting key structural parameters. The following tables summarize the calculated bond lengths and bond angles for 6-chloroquinoxalin-2(1H)-one and a related derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, offering insights into the impact of substitution on the quinoxaline core. The calculations for the diallyl derivative were performed at the B3LYP/6–311++G(2d, 2p) level of theory.[3]
Table 1: Comparison of Selected Bond Lengths (Å)
| Bond | 6-chloroquinoxalin-2(1H)-one (Calculated) | 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Calculated)[3] |
| C1-C6 | Data not available in search results | 1.398 |
| C1-N2 | Data not available in search results | 1.401 |
| N2-C3 | Data not available in search results | 1.382 |
| C3-C4 | Data not available in search results | 1.477 |
| C4-C5 | Data not available in search results | 1.398 |
| C5-C6 | Data not available in search results | 1.391 |
| C5-Cl | Data not available in search results | Not applicable |
| C7=O8 | Data not available in search results | 1.222 |
| N2-C9 | Data not available in search results | 1.467 |
Table 2: Comparison of Selected Bond Angles (°) and Dihedral Angles (°)
| Angle/Dihedral Angle | 6-chloroquinoxalin-2(1H)-one (Calculated) | 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione (Calculated)[3] |
| C6-C1-N2 | Data not available in search results | 120.3 |
| C1-N2-C3 | Data not available in search results | 118.9 |
| N2-C3-C4 | Data not available in search results | 120.8 |
| C3-C4-C5 | Data not available in search results | 120.1 |
| C4-C5-C6 | Data not available in search results | 119.8 |
| C1-C6-C5 | Data not available in search results | 120.0 |
| C1-N2-C3-C4 | Data not available in search results | -0.1 |
| N2-C3-C4-C5 | Data not available in search results | 0.1 |
| C3-C4-C5-C6 | Data not available in search results | 0.0 |
| C4-C5-C6-C1 | Data not available in search results | 0.0 |
| C5-C6-C1-N2 | Data not available in search results | 0.0 |
| C6-C1-N2-C3 | Data not available in search results | 0.0 |
The planarity of the quinoxaline ring system is evident from the calculated dihedral angles in the diallyl derivative, which are all close to 0°. This indicates a largely flat bicyclic core. A study on quinoxalin-2(1H)-one and its derivatives, including the 6-chloro substituted compound, also highlights a pronounced distinction in electron distribution between the heterocyclic and aromatic rings, which is a key determinant of their reactivity.
Experimental and Computational Protocols
The presented computational data is typically obtained through the following workflow:
-
Molecular Modeling: The initial 3D structure of the molecule is built using appropriate software.
-
Geometry Optimization: The structure is then optimized to find the lowest energy conformation using DFT methods. A popular and effective combination is the B3LYP functional with a 6-311G(d,p) or higher basis set.[4]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Once the optimized geometry is obtained, various electronic and structural properties, such as bond lengths, bond angles, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO), are calculated.
Experimental validation of these computational findings is often achieved through single-crystal X-ray diffraction, which provides highly accurate measurements of bond lengths and angles in the solid state.[2][5] Spectroscopic techniques like FT-IR and NMR are also employed to characterize the vibrational modes and chemical environment of the atoms, which can be correlated with the computational results.[6]
Visualizing Molecular Structure and Analysis Workflow
To better understand the molecular architecture and the process of its analysis, the following diagrams are provided.
Caption: Molecular structure of 6-chloroquinoxalin-2(1H)-one.
Caption: General workflow for DFT analysis of molecular properties.
Conclusion
The DFT analysis of 6-chloroquinoxalin-2(1H)-one and its comparison with related structures provide valuable insights into its structural and electronic properties. The computational data, when correlated with experimental findings, offers a robust framework for understanding the molecule's behavior and for guiding the development of new quinoxaline-based compounds with desired biological activities. The methodologies and comparative data presented in this guide serve as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
Unmasking Drug Action: A Comparative Guide to Validating Mechanism of Action with Genetic Knockout Studies
For researchers, scientists, and drug development professionals, definitively validating a drug's mechanism of action (MoA) is a cornerstone of preclinical development. Genetic knockout studies, particularly those employing CRISPR-Cas9 technology, have emerged as a powerful tool for this purpose. This guide provides an objective comparison of genetic knockout approaches with other target validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research.
Introduction to Mechanism of Action Validation
Elucidating the precise molecular target and pathway through which a drug exerts its therapeutic effect is paramount for successful drug development. A validated MoA provides confidence in the drug's efficacy, aids in the identification of potential biomarkers, and can help predict and mitigate off-target effects. Genetic knockout studies offer a direct and robust method for MoA validation by observing the phenotypic consequences of eliminating the putative target gene. If a drug's effect is diminished or abolished in a knockout model, it provides strong evidence that the drug acts through the product of the silenced gene.
Head-to-Head: Genetic Knockout vs. Alternative Methods
The landscape of target validation is diverse, with each technique offering a unique set of advantages and limitations. Here, we compare the gold standard of genetic knockout with two prominent alternatives: RNA interference (RNAi) and Chemical Genetics.
Quantitative Comparison of Target Validation Methods
| Feature | Genetic Knockout (CRISPR-Cas9) | RNA Interference (siRNA/shRNA) | Chemical Genetics |
| Principle | Permanent gene disruption at the DNA level. | Transient gene silencing at the mRNA level. | Modulation of protein function using small molecules. |
| Typical On-Target Efficacy | >90% knockout efficiency achievable.[1] | 70-90% knockdown efficiency is common.[2] | Highly variable, dependent on the potency and specificity of the chemical probe. |
| Off-Target Effects | Lower frequency; can be minimized with high-fidelity Cas9 variants and careful guide RNA design. A study showed 97.4% of sgRNAs had a larger on-target than off-target component.[3] | More frequent; miRNA-like off-target effects are a known issue. One analysis indicated only 41.8% of shRNAs had a larger on-target than off-target component.[3] | Dependent on the selectivity of the chemical probe; off-target binding is a common challenge. |
| Permanence of Effect | Permanent and heritable.[2] | Transient, effect diminishes over time.[2][4] | Reversible upon removal of the small molecule. |
| Time to Generate Model | Can take several weeks to months for stable cell lines or animal models. | Relatively rapid, results can be obtained within days. | Immediate effect upon compound administration. |
| Suitability for Essential Genes | Complete knockout can be lethal, complicating analysis. Conditional knockout systems can mitigate this. | Partial knockdown allows for the study of essential genes.[4] | Dose-dependent inhibition can be used to study essential gene function. |
Delving Deeper: A Closer Look at Each Method
Genetic Knockout Studies (CRISPR-Cas9)
The advent of CRISPR-Cas9 has revolutionized our ability to perform precise and permanent gene editing. This system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The cell's error-prone repair mechanisms often result in insertions or deletions (indels) that disrupt the gene's reading frame, leading to a functional knockout.
Advantages:
-
High Specificity: With careful design, off-target effects can be significantly minimized.[3]
-
Versatility: The CRISPR system can be adapted for various applications beyond knockout, including gene activation (CRISPRa) and inhibition (CRISPRi).
Limitations:
-
Lethality with Essential Genes: Knocking out genes crucial for cell survival can lead to cell death, making it difficult to study the drug's MoA.
-
Time and Labor Intensive: Generating and validating knockout cell lines or animal models can be a lengthy process.
RNA Interference (RNAi)
RNAi is a natural biological process in which small RNA molecules, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), mediate the degradation of a specific messenger RNA (mRNA). This leads to a transient reduction in the expression of the corresponding protein.
Advantages:
-
Rapid Workflow: RNAi experiments can be performed quickly, providing faster insights into gene function.
-
Dose-Dependent Effects: The level of knockdown can often be titrated, allowing for the study of dose-response relationships.
Limitations:
Chemical Genetics
Chemical genetics utilizes small-molecule probes to rapidly and reversibly modulate the function of specific proteins. This approach is particularly useful when genetic manipulation is challenging or when a temporal and dose-dependent control of protein activity is desired.
Advantages:
-
Temporal Control: The effect of the small molecule is immediate and can be reversed upon its removal.
-
Dose-Dependence: The degree of target inhibition can be finely tuned by varying the concentration of the compound.
-
Applicable to "Undruggable" Targets: Can sometimes be used to study proteins that are difficult to target with traditional genetic methods.
Limitations:
-
Probe Specificity: The success of this method hinges on the availability of highly specific chemical probes, which are often lacking.
-
Off-Target Effects: Many small molecules bind to multiple targets, complicating the interpretation of results.
-
Target Identification: If a compound is identified through a phenotypic screen, the subsequent identification of its molecular target can be a significant challenge.
Experimental Protocols
Generating a Knockout Cell Line using CRISPR-Cas9
This protocol provides a general workflow for creating a knockout cell line. Optimization will be required for specific cell types and target genes.
-
Guide RNA (gRNA) Design and Synthesis:
-
Use online design tools to identify and select 2-3 unique gRNA sequences targeting an early exon of the gene of interest.
-
Synthesize or clone the gRNA sequences into an appropriate expression vector, often co-expressing Cas9 and a selection marker.
-
-
Transfection:
-
Transfect the gRNA/Cas9 plasmid into the target cell line using a suitable method (e.g., lipid-based transfection, electroporation).
-
Include a negative control (e.g., a non-targeting gRNA) and a positive control (e.g., a gRNA targeting a gene with a known phenotype).
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to enrich for transfected cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA from individual clones and perform PCR amplification of the target region followed by Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect indels.
-
Protein Level: Perform Western blotting or flow cytometry to confirm the absence of the target protein.
-
Functional Level: Conduct a relevant functional assay to confirm the loss of the expected biological activity.
-
Gene Knockdown using RNAi (siRNA)
This protocol outlines a typical workflow for transient gene knockdown using siRNAs.
-
siRNA Design and Synthesis:
-
Design or purchase at least two validated siRNAs targeting different regions of the target mRNA to control for off-target effects.
-
Include a non-targeting siRNA as a negative control and an siRNA against a housekeeping gene as a positive control for transfection efficiency.
-
-
Transfection:
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
mRNA Level: Harvest RNA and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in target mRNA levels compared to the negative control.
-
Protein Level: Perform Western blotting to confirm the reduction of the target protein.
-
-
Phenotypic Analysis:
-
Perform the relevant functional or phenotypic assay at the optimal time point of knockdown (typically 48-96 hours post-transfection).
-
Visualizing the Workflows
Caption: Experimental workflow for generating a genetic knockout cell line using CRISPR-Cas9.
Caption: Experimental workflow for transient gene knockdown using RNA interference (RNAi).
Caption: Logical relationship in MoA validation via genetic knockout.
Conclusion
Validating a drug's mechanism of action is a critical step in the drug discovery pipeline. Genetic knockout studies, particularly with the precision of CRISPR-Cas9, offer a definitive method for confirming a drug's on-target activity. While alternative methods like RNAi and chemical genetics have their own merits, especially in situations where a complete knockout is not feasible or desired, the permanent and complete nature of genetic knockout provides a high level of confidence in the resulting data. By carefully considering the experimental goals and the inherent strengths and weaknesses of each approach, researchers can design robust studies to unequivocally validate a drug's MoA, paving the way for successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 3. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
- 5. Are CRISPR knockouts better than RNAi knockdowns? [horizondiscovery.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Antimicrobial Spectrum of Quinoxalinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Quinoxalinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the antimicrobial performance of various quinoxalinone derivatives, supported by experimental data, to aid researchers in the advancement of new therapeutic strategies.
Quantitative Antimicrobial Activity of Quinoxalinone Derivatives
The antimicrobial efficacy of quinoxalinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for selected derivatives, providing a quantitative comparison of their potency. A lower MIC value indicates greater antimicrobial activity.
Table 1: Antibacterial Activity of Quinoxalinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinoxalinone Core | |||||
| 2-Quinoxalinone-3-hydrazone derivative | - | - | - | - | [1] |
| 2,3-Di(thio-4-chlorophenyl)quinoxaline (2d) | - | - | 8 | - | [1] |
| 2,3-Di(thio-4-bromophenyl)quinoxaline (2c) | - | - | - | - | [1] |
| N2,N3-Di(4-methoxyphenyl)quinoxaline-2,3-diamine (3c) | - | - | 8 | - | [1] |
| 2,3-Di(morpholin-4-yl)quinoxaline (4) | - | - | - | - | [1] |
| 6-Bromo-2-(4-methylpiperazin-1-yl)-3-(pyridin-2-ylamino)quinoxaline (6a) | - | - | - | - | [1] |
| C-2 Amine-Substituted Analogues | |||||
| Compound 5m | 4-16 | 8-32 | 4-32 | - | |
| Compound 5p | 4 | 8 | - | - | |
| Quinoxaline 1,4-di-N-oxide Derivatives | |||||
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e | - | - | - | - | |
| Miscellaneous Derivatives | |||||
| Quinoxaline derivative against MRSA | 1-4 (MRSA) | - | - | - | [2] |
Note: "-" indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of Quinoxalinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus fumigatus | Reference |
| Pentacyclic Quinoxaline (10) | 16 | 16 | - | [1] |
| Quinoxaline-Triazole Compound 5d | 4 | - | - | |
| 3-hydrazinoquinoxaline-2-thiol | More effective than Amphotericin B | - | - | |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e | - | - | 0.24 |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the antimicrobial spectrum of quinoxalinone derivatives.
Agar Well Diffusion Method
This method is a widely used technique to qualitatively assess the antimicrobial activity of test compounds.
a. Media and Microorganism Preparation:
-
Prepare sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.
b. Well Preparation and Compound Application:
-
Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Prepare stock solutions of the quinoxalinone derivatives in a suitable solvent (e.g., DMSO).
-
Carefully add a defined volume (e.g., 100 µL) of each test compound solution into the wells.
-
A negative control (solvent alone) and a positive control (a standard antibiotic) should be included on each plate.
c. Incubation and Measurement:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
a. Preparation of Compound Dilutions:
-
Prepare a stock solution of the quinoxalinone derivative in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
b. Inoculation:
-
Prepare a standardized suspension of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
c. Incubation and Reading:
-
Incubate the microtiter plates under appropriate conditions.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Mechanism of Action: DNA Gyrase Inhibition
Several studies suggest that quinoxalinone derivatives may exert their antibacterial effect by targeting essential bacterial enzymes. One of the proposed mechanisms is the inhibition of DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, repair, and transcription in bacteria. By binding to the enzyme, these compounds can stabilize the DNA-gyrase complex, leading to breaks in the bacterial chromosome and ultimately cell death. Molecular docking studies have shown that quinoxalinone derivatives can fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase, preventing the enzyme from functioning correctly.
References
Safety Operating Guide
Essential Safety and Operational Guide for 6-Chloro-2(1H)-quinoxalinone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Chloro-2(1H)-quinoxalinone. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O | [1][2] |
| Molecular Weight | 180.59 g/mol | [1][2] |
| Appearance | Solid (Form may vary) | N/A |
| IUPAC Name | 6-Chloroquinoxalin-2(1H)-one | [1][2] |
| CAS Number | 2427-71-6 | [1][2] |
Note: Occupational exposure limits (OELs) have not been established for this substance.[3][4] Handle with care and adhere to the principle of keeping exposure as low as reasonably achievable.
Hazard Identification and Personal Protective Equipment (PPE)
Based on GHS classifications for this compound and structurally similar chemicals, this compound is considered hazardous.[2][5] The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] It may also be harmful if swallowed or inhaled.[2] Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer data for chemical resistance. Double gloving is recommended for extended handling. | To prevent skin contact, which can cause irritation.[6][7] |
| Eye & Face Protection | Tight-sealing safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[3][8] | To protect against serious eye irritation from dust or splashes.[4][6] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron or gown should be used.[3][8][9] | To prevent contamination of personal clothing and skin.[9] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][9][10] If a fume hood is not available or if dust is generated, a NIOSH-approved N95 (or better) particulate respirator is required.[3][8][11] | To prevent inhalation of dust, which may cause respiratory tract irritation.[5][6] |
Operational and Disposal Plans
The following sections provide step-by-step procedural guidance for handling and disposing of this compound.
Experimental Protocol: Safe Handling and Use
-
Preparation:
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully fastened.
-
Don the first pair of nitrile gloves.
-
If required, don a second pair of gloves.
-
Put on safety goggles and a face shield if necessary.
-
If a respirator is needed, perform a seal check.
-
-
Handling the Chemical:
-
Post-Handling:
Emergency Procedures: Spills and First Aid
-
Spill Cleanup:
-
Evacuate the immediate area and restrict access.
-
Wearing the full PPE described above, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the material carefully to avoid creating dust.[3][9]
-
Collect the waste in a clearly labeled, sealed container for hazardous waste disposal.[12]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[6][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]
-
Disposal Plan
Disposal of this compound and any associated contaminated materials must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect unused chemical and contaminated disposables (e.g., gloves, weigh paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.[12]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.[12]
-
-
Storage and Disposal:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2-Hydroxy-6-chloroquinoxaline | C8H5ClN2O | CID 75507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Quinoxaline | C8H6N2 | CID 7045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.com [capotchem.com]
- 11. gerpac.eu [gerpac.eu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
